UNC6212 (Kme2)
Description
BenchChem offers high-quality UNC6212 (Kme2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UNC6212 (Kme2) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H53N7O11 |
|---|---|
Molecular Weight |
795.9 g/mol |
IUPAC Name |
N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide |
InChI |
InChI=1S/C39H53N7O11/c1-23(41-39(54)32(33(48)25-11-7-6-8-12-25)45-36(51)26-16-18-57-22-26)35(50)43-28(19-24-14-15-30(55-4)31(20-24)56-5)38(53)42-27(13-9-10-17-46(2)3)37(52)44-29(21-47)34(40)49/h6-8,11-12,14-16,18,20,22-23,27-29,32-33,47-48H,9-10,13,17,19,21H2,1-5H3,(H2,40,49)(H,41,54)(H,42,53)(H,43,50)(H,44,52)(H,45,51)/t23-,27-,28-,29-,32?,33?/m0/s1 |
InChI Key |
MAFVNNSPCAOGRX-BQMWMUGWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)N[C@@H](CCCCN(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3 |
Canonical SMILES |
CC(C(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)NC(CCCCN(C)C)C(=O)NC(CO)C(=O)N)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Chromatin Landscape: An In-depth Analysis of the UNC6212 (Kme2) and CBX5 Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate dance of proteins within the cell nucleus governs the very essence of gene expression and cellular identity. Among the key players in this molecular ballet is Chromobox Protein Homolog 5 (CBX5), a critical reader of epigenetic marks, particularly the methylation of histone H3 on lysine 9 (H3K9me). This mark is a hallmark of transcriptionally silent heterochromatin. Understanding how small molecules interact with and potentially modulate the function of CBX5 is of paramount importance for the development of novel therapeutics targeting epigenetic pathways.
The CBX5/G9a Signaling Axis: A Gateway to Gene Silencing
CBX5 functions as a crucial component of the cellular machinery that maintains genomic stability and regulates gene expression. It recognizes and binds to di- and tri-methylated lysine 9 on histone H3 (H3K9me2/3), a mark deposited by histone methyltransferases such as G9a (also known as EHMT2) and G9a-like protein (GLP). Upon binding to H3K9me2/3, CBX5 recruits a host of other proteins to form a repressive complex that compacts chromatin and silences gene transcription.[1][2][3] This CBX5/G9a-mediated gene repression is essential for various cellular processes and has been implicated in disease states such as cancer and fibrosis.[1][2][3][4][5]
The UNC series of small molecule inhibitors, including UNC0638 and UNC0642, were developed as potent and selective inhibitors of the G9a and GLP methyltransferases.[6][7][8][9] By inhibiting G9a/GLP, these compounds prevent the methylation of H3K9, thereby indirectly disrupting the recruitment and function of CBX5. Therefore, while a direct interaction between UNC inhibitors and CBX5 has not been characterized, their biological effects are intricately linked to the CBX5-mediated recognition of methylated histones.
Quantitative Binding Data for Related Compounds
While the binding affinity of UNC6212 for CBX5 remains undetermined, analysis of related compounds provides valuable insights. The following table summarizes the available binding and inhibitory data for the natural ligand of CBX5 and for several well-characterized G9a/GLP inhibitors.
| Interacting Molecules | Method | Affinity/Potency (Kd/IC50) | Reference |
| CBX5 and H3K9me3 peptide | Not Specified | Kd: 30 µM | |
| UNC0642 and G9a | Not Specified | IC50: <2.5 nM | [8][9] |
| UNC0642 and G9a | Not Specified | Ki: 3.7 nM | [8] |
| UNC0638 and G9a | Not Specified | IC50: 15 nM | [7] |
| UNC0638 and GLP | Not Specified | IC50: 19 nM | [7] |
| BIX-01294 and G9a | Not Specified | IC50: 1.7 µM | [10] |
| BIX-01294 and GLP | Not Specified | IC50: 0.9 µM | [10] |
Experimental Protocols for Determining Binding Affinity
To empower researchers to investigate the binding affinity of UNC6212 or other novel compounds for CBX5, this section provides detailed, generalized protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[11][12][13][14]
Materials:
-
Purified recombinant CBX5 protein (typically in the low µM range)
-
UNC6212 compound (typically 10-20 fold higher concentration than the protein)
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Syringes and sample cells for the ITC instrument
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified CBX5 protein against the chosen ITC buffer to ensure buffer matching.
-
Dissolve the UNC6212 compound in the final dialysis buffer. It is critical that the buffer for both the protein and the ligand are identical to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles in the system.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Equilibrate the instrument with the ITC buffer.
-
-
Titration:
-
Load the CBX5 protein solution into the sample cell.
-
Load the UNC6212 solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip and to assess the initial heat of dilution.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) of the UNC6212 solution into the CBX5 solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[15][16][17][18] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Materials:
-
Purified recombinant CBX5 protein
-
UNC6212 compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).
-
Inject the CBX5 protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface using ethanolamine.
-
A reference flow cell should be prepared in parallel, going through the activation and deactivation steps without protein immobilization, to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the UNC6212 compound in the running buffer.
-
Inject the different concentrations of UNC6212 over both the CBX5-immobilized and reference flow cells.
-
Allow for an association phase, followed by a dissociation phase where only running buffer flows over the chip.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and Kd.
-
Conclusion
While the direct binding affinity of UNC6212 for CBX5 has not been explicitly reported, the critical role of the CBX5/G9a signaling axis in gene regulation underscores the importance of understanding such interactions. The information and protocols provided in this guide offer a robust framework for researchers to investigate the binding of UNC6212 and other small molecules to CBX5. By employing techniques such as ITC and SPR, the scientific community can further elucidate the molecular mechanisms governing epigenetic regulation and accelerate the development of targeted therapies for a range of diseases.
References
- 1. CBX5/G9a/H3K9me-mediated gene repression is essential to fibroblast activation during lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBX5/G9a/H3K9me-mediated gene repression is essential to fibroblast activation during lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. The Sound of Silence: Suppressing CBX5 Decreases Fibrosis by Inhibiting Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBX5 loss drives EGFR inhibitor resistance and results in therapeutically actionable vulnerabilities in lung cancer [pubmed.ncbi.nlm.nih.gov]
- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. youtube.com [youtube.com]
- 12. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
UNC6212 (Kme2) mechanism of action in epigenetic regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epigenetic modifications are critical regulators of gene expression and cellular function, with their dysregulation implicated in numerous diseases, including cancer and neurological disorders. Histone methylation, a key epigenetic mark, is dynamically controlled by histone methyltransferases (HMTs) and demethylases. The G9a/GLP (EHMT2/EHMT1) complex is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), epigenetic marks predominantly associated with transcriptional repression. UNC6212 and its closely related analog, UNC0642, are potent and highly selective small molecule inhibitors of the G9a/GLP complex. This document provides an in-depth technical overview of the mechanism of action of these inhibitors, focusing on their role in epigenetic regulation, and serves as a comprehensive resource for researchers in drug discovery and development.
Core Mechanism of Action: Inhibition of G9a/GLP and Reversal of H3K9 Dimethylation
UNC6212 and its analog UNC0642 function as competitive inhibitors of the G9a and G9a-like protein (GLP) histone methyltransferases.[1][2] These enzymes form a heterodimeric complex that catalyzes the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 9 on histone H3. Specifically, the G9a/GLP complex is the principal writer of H3K9 mono- and di-methylation (H3K9me1 and H3K9me2). These methylation marks serve as docking sites for transcriptional repressor proteins, leading to chromatin compaction and gene silencing.
By binding to the substrate-binding pocket of G9a and GLP, UNC6212/UNC0642 prevents the methylation of H3K9. This inhibition leads to a global reduction in cellular levels of H3K9me2.[1][3][4] The decrease in this repressive mark results in a more open chromatin state at specific gene loci, facilitating the binding of transcription factors and leading to the reactivation of previously silenced genes. This targeted epigenetic modulation is the foundation of the therapeutic potential of G9a/GLP inhibitors.
Quantitative Data: Potency and Selectivity
UNC0642, a well-characterized chemical probe, demonstrates exceptional potency and selectivity for the G9a/GLP complex. The following tables summarize the key quantitative metrics for this class of inhibitors.
| Parameter | Enzyme | Value | Reference |
| IC50 | G9a | < 2.5 nM | [1][5][6] |
| GLP | < 2.5 nM | [1][6] | |
| Ki | G9a | 3.7 ± 1 nM | [1] |
Table 1: In Vitro Enzymatic Inhibition Data for UNC0642. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values highlight the sub-nanomolar potency of UNC0642 against the target enzymes.
| Cell Line | Assay | IC50 Value | Reference |
| MDA-MB-231 (Breast Cancer) | H3K9me2 Reduction | 106 - 110 nM | [7][8] |
| PANC-1 (Pancreatic Cancer) | H3K9me2 Reduction | 40 nM | [2] |
| T24 (Bladder Cancer) | Cell Viability | 9.85 ± 0.41 µM | [3] |
| J82 (Bladder Cancer) | Cell Viability | 13.15 ± 1.72 µM | [3] |
| 5637 (Bladder Cancer) | Cell Viability | 9.57 ± 0.37 µM | [3] |
| MYCN-Amplified Neuroblastoma | Cell Viability | ~15 µM | [9] |
| Non-MYCN-Amplified Neuroblastoma | Cell Viability | ~32 µM | [9] |
Table 2: Cellular Activity of UNC0642. Cellular IC50 values for the reduction of the H3K9me2 mark are in the nanomolar range, demonstrating good cell permeability and target engagement. IC50 values for cell viability vary depending on the cancer cell type.
| Parameter | Administration Route | Dose | Value | Reference |
| Cmax (Plasma) | Intraperitoneal (i.p.) | 5 mg/kg | 947 ng/mL | [1][4] |
| Cmax (Brain) | Intraperitoneal (i.p.) | 5 mg/kg | 68 ng/mL | [4] |
| Brain/Plasma Ratio | Intraperitoneal (i.p.) | 5 mg/kg | 0.33 | [1] |
Table 3: In Vivo Pharmacokinetic Properties of UNC0642 in Mice. These data indicate that UNC0642 achieves significant plasma concentrations and has modest brain penetration.
Signaling Pathways and Gene Regulation
The primary consequence of G9a/GLP inhibition is the alteration of gene expression programs. By removing the repressive H3K9me2 mark, UNC6212/UNC0642 can reactivate tumor suppressor genes and other genes involved in critical cellular processes.
Key signaling consequences include:
-
Upregulation of Tumor Suppressor Genes: In breast cancer cell lines, UNC0642 treatment leads to the upregulation of tumor suppressor genes such as AMPKα2 and ELL2.[10] In neuroblastoma, G9a inhibition reactivates potential tumor suppressors including CLU and FLCN.[9]
-
Induction of Apoptosis: The pro-apoptotic gene BIM is upregulated following UNC0642 treatment in breast and bladder cancer cells, contributing to programmed cell death.[3][10]
-
Downregulation of Proliferation Markers: UNC0642 causes a dose-dependent decrease in the expression of proliferation-associated genes like FGF-1, CCND1, and ENO2 in breast cancer cells.[10]
-
Neuroinflammation and Oxidative Stress Reduction: In a mouse model of Alzheimer's disease, UNC0642 treatment reduced neuroinflammatory markers and oxidative stress.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize G9a/GLP inhibitors.
In Vitro G9a/GLP Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the G9a/GLP complex.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant G9a/GLP enzyme, a biotinylated histone H3 peptide substrate, and varying concentrations of the test inhibitor (e.g., UNC0642) in assay buffer.
-
Initiation: Start the reaction by adding a mixture of unlabeled SAM and tritium-labeled ([³H])SAM.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 30°C.
-
Termination: Stop the reaction by adding an excess of unlabeled SAM or a chemical quencher.
-
Capture and Detection: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated H3 peptide. Wash the plate to remove unincorporated [³H]SAM. Add a scintillation cocktail to the wells.
-
Measurement: Quantify the amount of incorporated [³H]-methyl groups by measuring counts per minute (CPM) using a scintillation counter.
-
Data Analysis: Plot the CPM values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular H3K9me2 Quantification (In-Cell Western)
This assay measures the ability of an inhibitor to reduce the levels of H3K9me2 within cells.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of UNC0642 for a specified duration (e.g., 48 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2 and a normalization antibody (e.g., anti-Histone H3).
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging and Quantification: After washing, scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both the H3K9me2 signal and the normalization signal.
-
Data Analysis: Normalize the H3K9me2 signal to the total histone H3 signal. Plot the normalized signal against the inhibitor concentration to calculate the cellular IC50 for H3K9me2 reduction.
Cell Viability Assay (e.g., MTT or Resazurin)
These assays assess the effect of the inhibitor on cell proliferation and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a serial dilution of UNC0642 for a defined period (e.g., 72 hours).
-
Reagent Addition: Add a metabolic indicator dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin.
-
Incubation: Incubate for 1-4 hours to allow viable cells to metabolize the dye into a colored formazan product (MTT) or a fluorescent product (resazurin).
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
In Vivo Xenograft Mouse Model Study
This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ J82 cells) into the flank of immunodeficient mice (e.g., nude mice).[3]
-
Tumor Establishment: Monitor the mice until tumors reach a palpable size (e.g., 50-100 mm³).
-
Group Assignment: Randomly assign mice to a vehicle control group and one or more treatment groups.
-
Drug Administration: Administer UNC0642 via a suitable route, such as intraperitoneal (i.p.) injection, at a predetermined dose and schedule (e.g., 5 mg/kg every other day).[3]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the study for a defined period or until tumors in the control group reach a predetermined maximum size.
-
Tissue Collection and Analysis: At the endpoint, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for western blot analysis (e.g., to measure H3K9me2 levels) and another portion fixed in formalin for immunohistochemistry (e.g., to assess proliferation markers like Ki67 and apoptosis markers like cleaved caspase-3).[3]
Conclusion
UNC6212/UNC0642 represents a class of highly potent and selective inhibitors of the G9a/GLP histone methyltransferase complex. By specifically targeting the enzymatic activity responsible for H3K9 di-methylation, these compounds provide a powerful tool to probe the epigenetic regulation of gene expression. The mechanism of action, centered on the reversal of a key repressive histone mark, leads to the reactivation of silenced genes, including tumor suppressors, and the induction of anti-proliferative and pro-apoptotic pathways. The comprehensive data on their potency, selectivity, and cellular and in vivo activity, coupled with detailed experimental protocols, underscore their value as chemical probes and as a foundation for the development of novel epigenetic therapies. This guide provides the essential technical information for researchers and drug development professionals to effectively utilize and advance the study of G9a/GLP inhibitors in various disease contexts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. UNC0642 | Structural Genomics Consortium [thesgc.org]
- 8. rndsystems.com [rndsystems.com]
- 9. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 10. Effect of Inhibitor UNC0642 on Expression of G9a and Its Proliferative and Apoptotic Markers in Breast Cancer Cell Line MCF-7 - ProQuest [proquest.com]
The Biological Nexus: A Technical Guide to the CBX5 and H3K9me2 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate dance between proteins and histone modifications governs the accessibility of our genetic material, dictating cellular identity and function. Among these interactions, the recognition of dimethylated lysine 9 on histone H3 (H3K9me2) by Chromobox Protein Homolog 5 (CBX5), also known as HP1α, stands as a cornerstone of heterochromatin formation and gene silencing. This technical guide provides an in-depth exploration of the biological functions stemming from the CBX5-H3K9me2 interaction, offering a comprehensive resource for researchers and drug development professionals. We delve into the quantitative biophysical parameters of this interaction, present detailed experimental protocols for its investigation, and visualize the key signaling pathways in which it plays a pivotal role. Understanding this crucial epigenetic nexus is paramount for developing novel therapeutic strategies targeting a spectrum of diseases, from fibrotic disorders to cancer.
Core Concepts: The Reader and the Mark
The biological significance of the CBX5 and H3K9me2 interaction lies in its fundamental role as a "reader-writer" module in the epigenetic landscape.
-
The Mark (H3K9me2): Histone H3, a core component of the nucleosome, can be post-translationally modified on its N-terminal tail. The dimethylation of the lysine residue at the ninth position (H3K9me2) is a key epigenetic mark predominantly associated with transcriptionally silent regions of the genome, known as heterochromatin. This mark is deposited by histone methyltransferases (HMTs), such as G9a (also known as EHMT2).
-
The Reader (CBX5): CBX5 is a highly conserved non-histone protein that belongs to the heterochromatin protein 1 (HP1) family. It functions as an epigenetic "reader," specifically recognizing and binding to the H3K9me2/3 mark through its N-terminal chromodomain (CD). The C-terminal chromoshadow domain (CSD) of CBX5 is responsible for its homodimerization and interaction with a diverse array of other chromatin-associated proteins, thereby facilitating the establishment and maintenance of a repressive chromatin environment.[1] This interaction is a critical step in gene silencing.[2]
The binding of CBX5 to H3K9me2 initiates a cascade of events leading to chromatin compaction and the recruitment of other repressive factors, ultimately resulting in the silencing of underlying genes. This mechanism is essential for maintaining genome stability, regulating gene expression, and controlling cellular processes such as differentiation and proliferation.
Quantitative Data Presentation
Understanding the biophysical parameters of the CBX5-H3K9me2 interaction is crucial for quantitative modeling and the design of targeted therapeutics. The following tables summarize the available quantitative data.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 32 µM | Isothermal Titration Calorimetry (ITC) | Systematic Variation of Both the Aromatic Cage and Dialkyllysine via GCE-SAR Reveal Mechanistic Insights in CBX5 Reader Protein Binding |
| Parameter | Method | Key Findings | Reference |
| Stoichiometry | Analytical Ultracentrifugation (AUC), Mass Spectrometry | While a precise 1:1 stoichiometry for a single CBX5 chromodomain to a single H3K9me2 mark is biochemically expected, the in vivo stoichiometry is more complex due to CBX5 dimerization and its association with larger protein complexes. Methods like quantitative mass spectrometry-based proteomics can be employed to determine the stoichiometry of CBX5 within these larger complexes.[3][4] | Stoichiometry of chromatin-associated protein complexes revealed by label-free quantitative mass spectrometry-based proteomics |
| Cellular Concentration | Quantitative Mass Spectrometry, Immunohistochemistry | The cellular abundance of CBX5 varies across different cell types and tissues. The Human Protein Atlas indicates nuclear expression in most tissues.[1][5][6] Precise nuclear concentrations are challenging to determine but are crucial for understanding the dynamics of CBX5-chromatin binding. Quantitative immunofluorescence can provide relative abundance information.[7][8] | The Human Protein Atlas, CBX5/G9a/H3K9me-mediated gene repression is essential to fibroblast activation during lung fibrosis |
Signaling Pathways and Logical Relationships
The CBX5-H3K9me2 interaction is a critical node in various signaling pathways, influencing cellular responses to external stimuli.
TGF-β Signaling in Fibroblast Activation
Transforming growth factor-beta (TGF-β) is a key cytokine involved in fibrosis. The CBX5-H3K9me2 interaction plays a crucial role in the TGF-β-induced activation of fibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix in fibrotic diseases.
References
- 1. CBX5 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. researchgate.net [researchgate.net]
- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Tissue expression of CBX5 - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. The nuclear periphery confers repression on H3K9me2-marked genes and transposons to shape cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nuclear periphery confers repression on H3K9me2-marked genes and transposons to shape cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative FRAP in analysis of molecular binding dynamics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Epigenome: A Technical Guide to the Discovery and Synthesis of UNC6212 (Kme2) and its Role in Targeting Methyllysine Reader Domains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and application of UNC6212 (Kme2), a significant chemical tool for studying the epigenetic reader protein Chromobox homolog 5 (CBX5). This document details the scientific context of methyllysine reader proteins, the synthetic strategies for creating dimethyllysine-containing probes, and the experimental protocols for characterizing their binding and cellular effects.
Introduction to Methyllysine Reader Proteins and the Significance of CBX5
Post-translational modifications (PTMs) of histone proteins play a crucial role in regulating chromatin structure and gene expression. Lysine methylation is a key PTM, and the proteins that recognize and bind to these methylated lysine residues are known as "methyllysine readers." These reader domains are critical components of larger protein complexes that mediate downstream biological effects, including transcriptional activation or repression.[1]
The Malignant Brain Tumor (MBT) domain family is a class of methyllysine reader proteins that have emerged as important targets for drug discovery.[2][3] One prominent member of the chromodomain-containing family of methyllysine readers is CBX5, also known as HP1α. CBX5 specifically recognizes and binds to histone H3 tails methylated at lysine 9 (H3K9me), a mark associated with transcriptional repression and the formation of heterochromatin.[4][5] Aberrant CBX5 activity has been implicated in various diseases, including cancer and fibrosis, making it a compelling target for therapeutic intervention.[6][7]
UNC6212 (Kme2): A Chemical Probe for CBX5
UNC6212 (Kme2) is a synthetic peptide-based ligand containing a dimethyllysine residue. It serves as a chemical probe to investigate the binding pocket and functional consequences of ligand engagement with the CBX5 chromodomain. The development and characterization of such probes are essential for validating methyllysine readers as drug targets and for providing starting points for the development of more potent and selective inhibitors.
Binding Affinity of UNC6212 (Kme2) to CBX5
The interaction between UNC6212 (Kme2) and the CBX5 chromodomain has been quantified, demonstrating a specific and measurable binding affinity.
| Compound | Target | Binding Affinity (Kd) |
| UNC6212 (Kme2) | CBX5 | 5.7 µM[4] |
Synthesis of Dimethyllysine-Containing Peptides
The synthesis of UNC6212 (Kme2) and similar dimethyllysine-containing peptides is typically achieved through solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To incorporate the dimethyllysine modification, a protected Nε,Nε-dimethyllysine amino acid building block is used during the synthesis.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
A generalized protocol for the synthesis of a dimethyllysine-containing peptide is outlined below. The precise details for UNC6212 (Kme2) would follow a similar procedure, with the specific peptide sequence determining the order of amino acid coupling.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Nε,Nε-dimethyllysine
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: The resin is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-Nε,Nε-dimethyllysine at the appropriate position) is activated with a coupling reagent like HBTU and DIPEA and coupled to the deprotected amine on the resin.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents.
-
Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: The N-terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the amino acid side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing TFA, TIS, and water.
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Experimental Protocols for Characterizing Inhibitor Binding
Several biophysical and biochemical assays are employed to characterize the binding of ligands like UNC6212 (Kme2) to their target proteins. These assays are crucial for determining binding affinity, selectivity, and mechanism of action.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay used to measure protein-ligand interactions in a competitive binding format.
Principle: The assay utilizes a lanthanide-labeled antibody (e.g., Europium-labeled anti-His tag) that binds to a His-tagged reader protein (e.g., CBX5). A biotinylated peptide ligand containing the cognate methyllysine mark is captured by streptavidin-labeled allophycocyanin (APC). When the protein and peptide interact, the lanthanide and APC are brought into close proximity, resulting in a FRET signal. Unlabeled inhibitor compounds compete with the biotinylated peptide for binding to the reader protein, leading to a decrease in the FRET signal.
Workflow:
TR-FRET Assay Workflow. This diagram illustrates the principle of a competitive TR-FRET assay for measuring inhibitor binding to CBX5.
Differential Scanning Fluorimetry (DSF)
DSF, also known as the Thermal Shift Assay, measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, these hydrophobic regions become exposed, causing an increase in fluorescence. The Tm is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) upon ligand binding is a measure of the binding affinity.
Workflow:
DSF Experimental Workflow. This diagram outlines the steps involved in a Differential Scanning Fluorimetry experiment to assess ligand binding.
CBX5 Signaling and Biological Role
CBX5 plays a critical role in gene silencing and the maintenance of heterochromatin. It is a key component of a repressive signaling pathway that has been implicated in cellular processes such as fibroblast activation and the progression of lung fibrosis.
The CBX5/G9a/H3K9me Repressive Pathway
CBX5 functions in concert with the histone methyltransferase G9a (also known as EHMT2). G9a catalyzes the methylation of H3K9. CBX5 then binds to this H3K9me mark, leading to the recruitment of other repressive proteins and the establishment of a silent chromatin state. This pathway has been shown to be essential for the activation of fibroblasts in response to both biochemical (e.g., TGF-β) and biomechanical (e.g., matrix stiffness) cues.[2]
CBX5 Signaling Pathway. This diagram depicts the role of CBX5 in the G9a-mediated transcriptional repression pathway leading to fibroblast activation.
Conclusion
UNC6212 (Kme2) represents a valuable chemical tool for the study of the methyllysine reader protein CBX5. Understanding its synthesis and the experimental methodologies used to characterize its binding provides a framework for the broader discovery and development of inhibitors targeting epigenetic reader domains. The elucidation of the CBX5 signaling pathway highlights the therapeutic potential of modulating this target in diseases such as fibrosis. Continued research in this area, utilizing probes like UNC6212 (Kme2), will be instrumental in advancing our understanding of epigenetic regulation and in the development of novel therapeutics.
References
- 1. Facile preparation of sulfonium peptide and protein probes for selective crosslinking of methyllysine readers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBX5/G9a/H3K9me-mediated gene repression is essential to fibroblast activation during lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. CBX5 Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]
- 5. genecards.org [genecards.org]
- 6. The Sound of Silence: Suppressing CBX5 Decreases Fibrosis by Inhibiting Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Epigenetic Regulator CBX5 Promotes Fibroblast Metabolic Reprogramming and Inhibits Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of UNC1215 in Elucidating Heterochromatin Formation Through L3MBTL3 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Heterochromatin is a densely packed form of chromatin characterized by transcriptional repression, playing a crucial role in maintaining genome stability and regulating gene expression. The formation and maintenance of heterochromatin are governed by a complex interplay of post-translational modifications on histone proteins, particularly methylation of lysine residues. These methylated lysines are recognized by "reader" proteins, which recruit effector complexes to establish and propagate the heterochromatic state.
One such reader protein is the L3MBTL Histone Methyl-Lysine Binding Protein 3 (L3MBTL3), a member of the malignant brain tumor (MBT) family of transcriptional repressors.[1][2] L3MBTL3 specifically recognizes mono- and dimethylated lysine residues (Kme1/Kme2) on histone tails through its three MBT domains.[2][3] By binding to these marks, L3MBTL3 is implicated in chromatin compaction and the regulation of gene expression.[2]
To investigate the precise functions of methyl-lysine reader proteins like L3MBTL3, highly specific chemical probes are indispensable. UNC1215 is a potent and selective small-molecule inhibitor developed for this purpose.[3][4] It acts as a chemical probe that competitively binds to the Kme-binding pocket of L3MBTL3, thereby antagonizing its function.[5][6] This guide provides a comprehensive overview of UNC1215, its mechanism of action, and its application as a tool to study the role of L3MBTL3-mediated Kme2 recognition in heterochromatin formation.
UNC1215: A Selective Chemical Probe for L3MBTL3
UNC1215 was identified as the first potent and selective chemical probe for a methyl-lysine reader protein.[3] Its mechanism involves direct, competitive binding to the methyl-lysine binding pockets within the MBT domains of L3MBTL3.[4][5] X-ray crystallography has revealed a unique 2:2 polyvalent interaction between UNC1215 and L3MBTL3, contributing to its high affinity and selectivity.[4][5] By occupying the Kme-binding pocket, UNC1215 displaces L3MBTL3 from its natural binding sites on mono- and dimethylated histones, thus inhibiting its downstream functions related to chromatin structure and gene regulation.[3][4] In cellular contexts, treatment with UNC1215 increases the mobility of L3MBTL3, consistent with its displacement from less mobile chromatin-associated states.[4][5]
Quantitative Data: Binding Affinity and Potency of UNC1215
The efficacy and selectivity of a chemical probe are defined by its binding affinities. UNC1215 exhibits high potency for L3MBTL3 with significant selectivity over other MBT family members and a wide range of other reader domains.
| Target | Parameter | Value | Reference |
| L3MBTL3 | Kd | 120 nM | [4][5][6] |
| L3MBTL3 | IC50 | 40 nM | [6] |
| Other MBT Family Members | Potency Fold-Difference | >50-fold weaker | [4][5] |
| Other Reader Domains (>200) | Selectivity | High | [4][5] |
Role of L3MBTL3 and UNC1215 in Heterochromatin Formation
L3MBTL3 is understood to contribute to the establishment of facultative heterochromatin.[7] The prevailing model of heterochromatin formation involves a step-wise process: initiation, spreading, and maintenance.[8] Initiation often begins with the recruitment of histone methyltransferases (HMTs) that deposit methyl marks, such as H3K9me2, onto histone tails.[8] Reader proteins like L3MBTL3 then bind to these Kme2 marks. This binding event can serve as a scaffold to recruit other chromatin-modifying enzymes and structural proteins, leading to the compaction of chromatin and the spreading of the heterochromatic state.[8]
By using UNC1215 to inhibit L3MBTL3, researchers can dissect this pathway. Inhibition of L3MBTL3's ability to read Kme2 marks is expected to disrupt the recruitment of downstream effector complexes, thereby preventing or reversing heterochromatin formation at specific genomic loci. This allows for the identification of genes and genomic regions regulated by L3MBTL3 and provides insight into the dynamic nature of heterochromatin.
Experimental Protocols
UNC1215 can be integrated into various experimental workflows to probe the function of L3MBTL3. Below are detailed protocols for key assays.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where L3MBTL3 binds. Comparing results from UNC1215-treated and untreated cells can reveal how L3MBTL3's association with chromatin is dependent on its Kme2-binding activity.
Methodology:
-
Cell Treatment and Cross-linking :
-
Culture cells to 80-90% confluency. Treat one set of cells with UNC1215 (e.g., 1-10 µM for 24 hours) and a control set with DMSO.
-
Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[9]
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[9]
-
Wash cells twice with ice-cold PBS.
-
-
Chromatin Preparation :
-
Scrape cells and pellet by centrifugation.
-
Resuspend the cell pellet in ChIP Lysis Buffer and incubate on ice for 10 minutes.[9]
-
Sonicate the lysate to shear chromatin to fragments of 200-1000 bp. Optimization of sonication time and power is critical.
-
-
Immunoprecipitation :
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-L3MBTL3 antibody. Include an IgG control.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking :
-
DNA Purification and Analysis :
Western Blotting
Western blotting can be used to assess the total protein levels of L3MBTL3 or changes in histone methylation marks in response to UNC1215 treatment.
Methodology:
-
Sample Preparation :
-
Treat cells with UNC1215 or DMSO as described for ChIP.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis :
-
Protein Transfer :
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against L3MBTL3, H3K9me2, or a loading control (e.g., Actin, Tubulin) overnight at 4°C.[14]
-
Wash the membrane three times with TBST.[13]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13]
-
Immunofluorescence (IF)
IF allows for the visualization of L3MBTL3's subcellular localization and can show its displacement from chromatin upon UNC1215 treatment.
Methodology:
-
Cell Culture and Treatment :
-
Fixation and Permeabilization :
-
Blocking and Staining :
-
Block non-specific antibody binding with a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton™ X-100) for 60 minutes.[18][19]
-
Incubate with the primary antibody against L3MBTL3 diluted in antibody dilution buffer overnight at 4°C.[18][19]
-
Wash three times with PBS.[16]
-
Incubate with a fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[19]
-
Wash three times with PBS.
-
-
Mounting and Imaging :
-
Counterstain nuclei with DAPI.[16]
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Signaling Pathway Diagram: Heterochromatin Formation
The formation of constitutive heterochromatin is a highly regulated process involving multiple enzymatic activities and protein-protein interactions.
Conclusion
The chemical probe UNC1215 is a powerful tool for dissecting the biological roles of the methyl-lysine reader protein L3MBTL3. By selectively inhibiting the ability of L3MBTL3 to recognize mono- and dimethylated lysine residues, UNC1215 allows researchers to investigate the specific contribution of this interaction to the formation and maintenance of heterochromatin. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for scientists aiming to explore the intricate mechanisms of epigenetic regulation and for drug development professionals interested in the therapeutic potential of targeting chromatin reader domains. The continued application of such precise chemical tools will undoubtedly deepen our understanding of chromatin biology and its implications in health and disease.
References
- 1. genecards.org [genecards.org]
- 2. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into the regulation of heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. ulab360.com [ulab360.com]
- 19. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
The Dual Inhibitors UNC0638 and UNC0642: Potent and Selective Chemical Probes for H3K9 Dimethylation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, chromatin structure, and ultimately, cellular fate. The dimethylation of histone H3 at lysine 9 (H3K9me2) is a key repressive mark predominantly catalyzed by the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1). Dysregulation of G9a and GLP activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of two potent and selective chemical probes, UNC0638 and UNC0642, which are invaluable tools for studying the biological functions of G9a and GLP and for exploring their therapeutic potential. While the initial query mentioned "UNC6212 (Kme2)," this appears to be a misnomer in the context of a histone methylation probe; instead, it is a dimethyllysine-containing ligand for the chromodomain of CBX5. This guide will focus on the well-characterized G9a/GLP inhibitors, UNC0638 and UNC0642.
Mechanism of Action
UNC0638 and UNC0642 are small molecule inhibitors that target the catalytic SET domain of G9a and GLP. They act as substrate-competitive inhibitors, effectively blocking the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 9 residue of histone H3.[1] By inhibiting G9a and GLP, these probes lead to a global reduction in H3K9me2 levels, which in turn can reactivate the expression of silenced genes.[2][3]
Target Specificity and Selectivity
Both UNC0638 and UNC0642 exhibit high potency and remarkable selectivity for G9a and GLP over a wide range of other histone methyltransferases and non-epigenetic targets. This high degree of selectivity is crucial for ensuring that the observed biological effects are directly attributable to the inhibition of G9a and GLP.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| UNC0638 | G9a | <15 | >500-fold vs. other HMTs | [1][4] |
| GLP | 19 | [4][5] | ||
| UNC0642 | G9a | <2.5 | >20,000-fold vs. 13 other methyltransferases | [6][7][8] |
| GLP | <2.5 | >2,000-fold vs. PRC2-EZH2 | [6][7][8] |
In Vitro and In Vivo Activity
UNC0638 is a potent and cell-permeable probe that is highly effective for in vitro studies. It has been shown to reduce cellular H3K9me2 levels and induce apoptosis in various cancer cell lines.[1][3] However, due to its poor pharmacokinetic properties, UNC0638 is not suitable for in vivo applications.[9][10]
UNC0642 was developed as an analog of UNC0638 with improved pharmacokinetic properties, making it an ideal probe for in vivo studies in animal models.[10][11] It demonstrates good oral bioavailability and has been successfully used to inhibit tumor growth and modulate behavior in mice.[9][12]
Cellular Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| UNC0638 | MDA-MB-231 | H3K9me2 reduction | 0.081 | [3] |
| MNA NB cell lines | Cell viability | 8.3 | [1] | |
| non-MNA NB lines | Cell viability | 19 | [1] | |
| UNC0642 | PANC-1 | H3K9me2 reduction | 0.04 | [6] |
| MDA-MB-231 | H3K9me2 reduction | 0.11 | [6][8] | |
| PC3 | H3K9me2 reduction | 0.13 | [6] | |
| T24 (bladder cancer) | Cell viability | 9.85 | [9] | |
| J82 (bladder cancer) | Cell viability | 13.15 | [9] | |
| 5637 (bladder cancer) | Cell viability | 9.57 | [9] | |
| MNA NB cell lines | Cell viability | 15 | [1] | |
| non-MNA NB lines | Cell viability | 32 | [1] |
Signaling Pathways and Experimental Workflows
The inhibition of G9a and GLP by UNC0638 and UNC0642 has profound effects on gene expression, primarily through the reactivation of silenced genes. The following diagrams illustrate the core signaling pathway and a general experimental workflow for utilizing these probes.
Caption: G9a/GLP Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
G9a/GLP Biochemical Assay (Radioactive)
This protocol is adapted from established methods for measuring histone methyltransferase activity.
Materials:
-
Recombinant G9a or GLP enzyme
-
Histone H3 (1-21) peptide substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
P81 phosphocellulose paper
-
Scintillation fluid
-
Microplate
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3 peptide (e.g., 1 µM), and the desired concentration of UNC0638 or UNC0642.
-
Add the recombinant G9a or GLP enzyme (e.g., 10 nM) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ³H-SAM (e.g., 1 µM).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.1 M sodium bicarbonate buffer to remove unincorporated ³H-SAM.
-
Dry the P81 paper and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In-Cell Western Assay for H3K9me2 Levels
This protocol provides a high-throughput method to quantify changes in cellular H3K9me2 levels.
Materials:
-
Cells of interest
-
96-well plate
-
UNC0638 or UNC0642
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS
-
Primary Antibody: Anti-H3K9me2 antibody
-
Secondary Antibody: IRDye-conjugated secondary antibody
-
DNA stain (e.g., DRAQ5™)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of UNC0638 or UNC0642 for the desired time (e.g., 24-48 hours).
-
Fix the cells with Fixation Solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block the cells with Blocking Buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary anti-H3K9me2 antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween 20.
-
Incubate the cells with the IRDye-conjugated secondary antibody and the DNA stain (for normalization) for 1 hour at room temperature in the dark.
-
Wash the cells five times with PBS containing 0.1% Tween 20.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the H3K9me2 signal and the DNA stain. Normalize the H3K9me2 signal to the DNA stain signal to account for cell number variations.
In Vivo Xenograft Study with UNC0642
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of UNC0642 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel
-
UNC0642
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer UNC0642 (e.g., 5-10 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily or every other day).[9]
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for H3K9me2, western blotting).
Conclusion
UNC0638 and UNC0642 are indispensable chemical probes for investigating the roles of G9a and GLP in health and disease. Their high potency and selectivity allow for precise interrogation of the H3K9me2 methylation pathway. UNC0638 serves as an excellent tool for in vitro studies, while the improved pharmacokinetic profile of UNC0642 enables robust in vivo experimentation. By utilizing the information and protocols provided in this guide, researchers can effectively employ these probes to advance our understanding of epigenetic regulation and accelerate the development of novel therapeutic strategies targeting histone methylation.
References
- 1. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 4. HISTONE H3 LYSINE 9 METHYLTRANSFERASE G9a IS A TRANSCRIPTIONAL COACTIVATOR FOR NUCLEAR RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Histone Methyltransferase Assay for G9a Enzymatic Activity in the Presence of Different K9X Peptides. [bio-protocol.org]
- 7. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Investigating Gene Silencing with UNC6212: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth framework for investigating the role of UNC6212 in gene silencing. Contrary to initial hypotheses targeting histone methyltransferases, UNC6212 is a ligand for Chromobox protein homolog 5 (CBX5), also known as HP1α, a critical "reader" of the repressive histone mark H3K9me2. This document outlines the theoretical basis for how a CBX5 ligand could modulate gene expression and provides detailed experimental protocols and data presentation strategies to test this hypothesis. Given the limited publicly available data on UNC6212, this guide serves as a comprehensive starting point for researchers seeking to characterize its effects on chromatin biology and gene regulation.
Introduction: The Role of CBX5 (HP1α) in Gene Silencing
Gene expression is intricately regulated by the state of chromatin, the complex of DNA and proteins within the nucleus. A key mechanism of gene silencing is the formation of heterochromatin, a tightly packed form of chromatin that is generally transcriptionally inactive. The formation and maintenance of heterochromatin are governed by a "histone code," where specific post-translational modifications of histone proteins are recognized by "reader" proteins that recruit other factors to modify chromatin structure and regulate gene expression.
One of the central players in this process is the methylation of histone H3 at lysine 9 (H3K9me), particularly in its di- and tri-methylated states (H3K9me2 and H3K9me3). This repressive mark is "written" by histone methyltransferases such as EHMT1 (GLP) and EHMT2 (G9a). The "reader" of this mark is the highly conserved Chromobox protein homolog 5 (CBX5), also known as Heterochromatin Protein 1 alpha (HP1α).[1][2][3]
CBX5 is a fundamental component of heterochromatin and plays a crucial role in epigenetic repression.[2] Its chromodomain specifically recognizes and binds to H3K9me2/3, leading to the recruitment of a host of other proteins that contribute to chromatin compaction and gene silencing.[1][2] The C-terminal chromoshadow domain of CBX5 is responsible for its homodimerization and interaction with a variety of other chromatin-associated proteins, further stabilizing the heterochromatic state.[3]
The loss or downregulation of CBX5 has been implicated in various diseases, including cancer, where it can contribute to drug resistance.[4][5] Conversely, CBX5 has also been shown to be involved in gene activation during cellular differentiation, highlighting its complex and context-dependent roles in regulating gene expression.[6]
UNC6212: A Chemical Probe for CBX5
UNC6212 is a dimethyllysine (Kme2)-containing small molecule that has been identified as a ligand for the chromodomain of CBX5. This positions UNC6212 as a chemical probe to investigate the function of this critical reader protein. By binding to the H3K9me2-binding pocket of CBX5, UNC6212 could potentially act as a competitive antagonist, preventing CBX5 from binding to its native histone mark on chromatin. This disruption of the "reader" function of CBX5 provides a powerful tool to dissect its role in gene silencing.
Quantitative Data
To date, the primary quantitative data available for UNC6212 is its binding affinity for CBX5.
| Compound | Target | Binding Affinity (KD) | Assay Type |
| UNC6212 | CBX5 (HP1α) | 5.7 µM | Not Specified |
Table 1: Binding Affinity of UNC6212 for CBX5.
Proposed Mechanism of Action and Investigational Workflow
The central hypothesis for the action of UNC6212 in modulating gene expression is through the competitive inhibition of CBX5 binding to H3K9me2-marked chromatin. This could lead to a localized de-compaction of heterochromatin and the potential activation of previously silenced genes. The following diagram illustrates this proposed mechanism.
To investigate this proposed mechanism, a multi-faceted experimental approach is required. The following workflow outlines the key experiments to characterize the effects of UNC6212.
Detailed Experimental Protocols
The following sections provide detailed protocols for the key experiments outlined in the workflow. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
In Vitro Ligand-Receptor Interaction Assay (ELISA-based)
This assay is designed to confirm and quantify the binding affinity of UNC6212 to recombinant CBX5 protein.
Materials:
-
Recombinant human CBX5 protein
-
UNC6212
-
High-binding 96-well ELISA plates
-
Carbonate-bicarbonate coating buffer (pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody against CBX5 (if using a capture assay format) or a tag on the recombinant protein
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with recombinant CBX5 protein (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound protein.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.[7]
-
Washing: Wash the plate three times with wash buffer.
-
Ligand Incubation: Prepare serial dilutions of UNC6212 in a suitable buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature. Include wells with buffer only as a negative control.
-
Washing: Wash the plate five times with wash buffer to remove unbound UNC6212.
-
Primary Antibody Incubation: If using an indirect detection method, add a primary antibody against CBX5 and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[7]
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the concentration of UNC6212 to determine the binding curve and calculate the dissociation constant (KD).
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for CBX5
This protocol is for determining the genomic localization of CBX5 and assessing whether UNC6212 treatment alters its binding profile.
Materials:
-
Cells of interest
-
UNC6212
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
PBS
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
ChIP-grade anti-CBX5 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with UNC6212 or vehicle control for the desired time. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells with cell lysis buffer to release the nuclei.
-
Nuclear Lysis and Chromatin Shearing: Lyse the nuclei with nuclear lysis buffer. Shear the chromatin to an average size of 200-600 bp using sonication.
-
Immunoprecipitation: Dilute the sheared chromatin with ChIP dilution buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with an anti-CBX5 antibody overnight at 4°C with rotation.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a DNA purification kit.[8]
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify CBX5 binding sites. Compare the binding profiles between UNC6212-treated and control samples to identify differential binding regions.
RNA Sequencing (RNA-seq) for Transcriptome Analysis
This protocol is for analyzing global changes in gene expression following treatment with UNC6212.
Materials:
-
Cells of interest
-
UNC6212
-
RNA extraction kit
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
mRNA enrichment or rRNA depletion kit
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with UNC6212 or vehicle control for the desired time. Harvest the cells and extract total RNA using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and integrity of the RNA using a Bioanalyzer or similar instrument.
-
mRNA Enrichment or rRNA Depletion: Enrich for mRNA using poly-A selection or deplete ribosomal RNA (rRNA) to increase the coverage of protein-coding and non-coding transcripts.[9]
-
Library Preparation: Construct a sequencing library from the enriched/depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Perform quality control of the sequencing reads, align them to a reference genome, and quantify gene expression levels. Identify differentially expressed genes between UNC6212-treated and control samples. Perform pathway and gene ontology analysis to understand the biological functions of the affected genes.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. For example, the results of the RNA-seq experiment can be presented as follows:
| Gene Symbol | Log2 Fold Change (UNC6212 vs. Control) | p-value | Adjusted p-value |
| GENE_A | 2.5 | 0.001 | 0.005 |
| GENE_B | -1.8 | 0.003 | 0.012 |
| GENE_C | 1.2 | 0.045 | 0.150 |
Table 2: Example of Differentially Expressed Genes upon UNC6212 Treatment.
The integration of ChIP-seq and RNA-seq data will be crucial for a comprehensive understanding of UNC6212's effects. For instance, genes that show increased expression upon UNC6212 treatment and a concomitant decrease in CBX5 binding at their promoter or regulatory regions would be strong candidates for direct targets of UNC6212-mediated derepression.
Conclusion
UNC6212 represents a valuable tool for dissecting the role of the H3K9me2 reader protein CBX5 in gene silencing and chromatin regulation. While direct experimental data on its cellular effects are currently limited, the protocols and investigational framework provided in this guide offer a robust starting point for its characterization. By employing a combination of in vitro binding assays, ChIP-seq, and RNA-seq, researchers can elucidate the mechanism of action of UNC6212 and its potential as a modulator of epigenetic states in health and disease. This research will not only advance our understanding of fundamental chromatin biology but may also open new avenues for therapeutic intervention in diseases driven by epigenetic dysregulation.
References
- 1. CBX5 Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]
- 2. uniprot.org [uniprot.org]
- 3. CBX5 (gene) - Wikipedia [en.wikipedia.org]
- 4. Exhibit - Celebration of Undergraduate Research and Creative Activity: Determination and Analysis of Cancer-Driving Mutations in the Chromobox 5 Gene [exhibit.xavier.edu]
- 5. CBX5 loss drives EGFR inhibitor resistance and results in therapeutically actionable vulnerabilities in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterochromatin Protein 1 Alpha (HP1α: CBX5) is a Key Regulator in Differentiation of Endothelial Progenitor Cells to Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 8. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 9. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis of UNC6261 Binding to the CDYL Chromodomain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular interactions between the chemical probe UNC6261 and the chromodomain of the Chromodomain Y-like (CDYL) protein. UNC6261 has emerged as a potent and selective antagonist for CDYL, offering a valuable tool for studying the biological functions of this epigenetic reader protein and as a potential starting point for therapeutic development. This document summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and provides visual representations of the interaction and experimental workflows.
Quantitative Binding Affinity of UNC6261 for CDYL
The affinity and selectivity of UNC6261 for the CDYL chromodomain have been characterized using various biophysical techniques. The key quantitative data are summarized in the table below.
| Compound | Target | Assay | Affinity Metric (nM) | Selectivity | Reference |
| UNC6261 | CDYL Chromodomain | Isothermal Titration Calorimetry (ITC) | Kd: 139 ± 3.3 | 13-fold vs. MPP8; >45-fold vs. HP1 & Polycomb families | [1] |
| UNC6261 | CDYL2 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 81 ± 16 | Not specified in this assay | [1] |
| UNC7394 (Negative Control) | CDYL Chromodomain | Isothermal Titration Calorimetry (ITC) | No measurable binding | Not applicable | [1] |
Structural Basis of UNC6261 Recognition by the CDYL Chromodomain
The high-resolution crystal structure of the human CDYL chromodomain in complex with UNC6261 (PDB ID: 7N27) reveals the precise molecular interactions underpinning its potent and selective binding.[1][2][3] UNC6261 engages the chromodomain through a "surface groove" binding mode.[1] A key feature of this interaction is the accommodation of the larger isopropyl/methyl-imidazole moiety of UNC6261, which mimics the methylated lysine side chain, within an aromatic cage of the CDYL chromodomain that appears to adopt a wider and less structured conformation compared to other chromodomains like MPP8.[1] The backbone amide bonds of UNC6261 also contribute to the binding affinity.[1]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding of UNC6261 to the CDYL chromodomain are outlined below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding event between a ligand and a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified recombinant CDYL chromodomain protein.
-
UNC6261 compound.
-
ITC instrument (e.g., MicroCal ITC200).
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
Procedure:
-
Sample Preparation:
-
The CDYL chromodomain protein is extensively dialyzed against the ITC buffer.
-
UNC6261 is dissolved in the final dialysis buffer to the desired concentration. Meticulous matching of the buffer composition for both the protein and the ligand is critical to minimize heats of dilution.
-
-
ITC Experiment:
-
The sample cell is loaded with the CDYL chromodomain protein (typically at a concentration of 10-20 µM).
-
The injection syringe is filled with UNC6261 (typically at a concentration 10-fold higher than the protein concentration).
-
A series of small injections (e.g., 1-2 µL) of UNC6261 are titrated into the sample cell containing the CDYL protein at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw ITC data, consisting of heat pulses for each injection, are integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-ligand complex, revealing the precise binding mode and key molecular interactions.
Materials:
-
Highly pure and concentrated CDYL chromodomain protein.
-
UNC6261 compound.
-
Crystallization screens and reagents.
-
X-ray diffraction source (e.g., synchrotron beamline).
Procedure:
-
Complex Formation:
-
The purified CDYL chromodomain is incubated with an excess of UNC6261 to ensure saturation of the binding site.
-
-
Crystallization:
-
The CDYL-UNC6261 complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and additives. For the 7N27 structure, crystals were obtained at 18°C in 3.5 M sodium formate and 0.1 M bis-tris propane, pH 7.0.[1]
-
-
Data Collection and Structure Determination:
-
Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a previously determined structure of the CDYL chromodomain as a search model. The electron density for the bound UNC6261 is then clearly visible in the difference Fourier maps, allowing for its modeling and refinement.[1]
-
References
- 1. Cdyl Deficiency Brakes Neuronal Excitability and Nociception through Promoting Kcnb1 Transcription in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of chromodomain of CDYL in complex with inhibitor UNC6261 | Structural Genomics Consortium [thesgc.org]
- 3. rcsb.org [rcsb.org]
An In-depth Technical Guide to G9a/GLP Inhibition and its Implications in Cancer Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Epigenetic dysregulation is a hallmark of cancer, presenting novel therapeutic opportunities. The histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1) are key epigenetic "writers" responsible for histone H3 lysine 9 di-methylation (H3K9me2), a mark predominantly associated with transcriptional repression. In many malignancies, G9a is overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell survival and proliferation. Small molecule inhibitors, such as the UNC0638/UNC0642 series, have been developed as potent and selective chemical probes to target the catalytic activity of G9a/GLP. This guide details the mechanism of action of these inhibitors, focusing on their ability to reverse H3K9me2-mediated gene silencing. We explore the profound implications of G9a/GLP inhibition in cancer research, including the activation of anti-tumor interferon signaling, the induction of apoptosis, and a unique form of tumor cell senescence that circumvents the pro-tumorigenic senescence-associated secretory phenotype (SASP). This document provides a comprehensive overview of the key signaling pathways involved, quantitative data on inhibitor potency, and detailed experimental protocols for assessing their cellular effects, offering a valuable resource for professionals in oncology and drug development.
Introduction: The Role of H3K9 Dimethylation in Cancer
Epigenetic Regulation in Oncology
Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence. These modifications, including DNA methylation and histone post-translational modifications, are crucial for normal development but are frequently dysregulated in cancer.[1][2] Histone modifications, in particular, act as a dynamic signaling platform, influencing chromatin structure and gene accessibility.[3] Enzymes that "write" (e.g., methyltransferases), "erase" (e.g., demethylases), and "read" these marks are central to this regulatory network. Their aberrant activity in cancer can lead to oncogene activation and tumor suppressor gene silencing, making them attractive targets for therapeutic intervention.[4]
G9a (EHMT2) and GLP (EHMT1): Key Writers of H3K9me2
G9a (also known as EHMT2) and its homolog G9a-like protein (GLP, or EHMT1) are the primary enzymes responsible for catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[5] These enzymes typically exist as a heterodimer complex, which is crucial for their enzymatic activity and stability.[6] G9a can also methylate non-histone proteins, such as p53, expanding its regulatory role in cellular processes.[5]
H3K9me2 as a Repressive Mark and its Dysregulation in Cancer
H3K9me2 is a repressive epigenetic mark predominantly found in euchromatic regions of the genome, where it is associated with gene silencing.[6][7] Elevated levels of G9a and, consequently, H3K9me2 are observed in a wide range of human cancers, including bladder, breast, lung, and gastric cancers, as well as melanoma and multiple myeloma.[5][8][9][10] This overexpression is often linked with silencing tumor suppressor genes, promoting cancer cell proliferation, mediating chemoresistance, and driving metastasis.[4][11] Therefore, reversing this aberrant methylation state through targeted inhibition of G9a/GLP is a promising anti-cancer strategy.
G9a/GLP Inhibitors: Mechanism of Action
A series of potent and selective small molecule inhibitors have been developed to target the catalytic activity of G9a and GLP. The quinazoline-based compounds, particularly UNC0638 and its pharmacokinetically optimized successor UNC0642, are widely used as chemical probes to investigate the biological functions of G9a/GLP.[5]
These compounds act as substrate-competitive inhibitors, effectively blocking the transfer of methyl groups from the cofactor S-adenosyl-l-methionine to H3K9.[12] This leads to a global reduction in cellular H3K9me2 levels, thereby removing the repressive mark from gene promoters and allowing for the re-expression of previously silenced genes.[13]
Therapeutic Implications and Key Signaling Pathways
The inhibition of G9a/GLP and subsequent reduction of H3K9me2 have several profound anti-cancer effects mediated through distinct signaling pathways.
Activation of the Anti-Tumor Interferon Pathway
A critical function of H3K9me2 in cancer cells is to safeguard them from innate immune activation by repressing interferon (IFN) pathway genes.[6] G9a/GLP-mediated H3K9me2 deposition on the gene bodies of key IFN-stimulated genes (ISGs) keeps this pathway silenced. Pharmacological inhibition of G9a/GLP removes this repressive brake, leading to the expression of ISGs, induction of a "viral mimicry" state, and subsequent growth arrest.[5][6][14] This mechanism suggests a powerful strategy to re-sensitize tumors to the immune system and enhance the efficacy of immunotherapies.[5][8]
Induction of Tumor Cell Senescence without SASP
Cellular senescence is a state of irreversible growth arrest that can act as a potent tumor suppression mechanism.[15] However, senescent cells often secrete a cocktail of inflammatory cytokines and growth factors, known as the Senescence-Associated Secretory Phenotype (SASP), which can paradoxically promote tumor progression.[16]
Remarkably, the dual inhibition of H3K9me2 (using G9a inhibitor UNC0642) and H3K27me3 (using EZH2 inhibitor UNC1999) induces a strong pro-senescence effect in cancer cells while preventing the secretion of SASP.[10] The mechanism involves the suppression of cytosolic chromatin fragments, which are potent activators of the cGAS-STING innate immune pathway—a key driver of SASP.[10][17][18] This "clean" senescence offers a novel therapeutic window to halt tumor growth without fueling inflammation in the tumor microenvironment.
Triggering Apoptosis via the Intrinsic Pathway
Inhibition of G9a/GLP has also been shown to directly induce apoptosis in various cancer models, including melanoma and bladder cancer.[9][19][20] Treatment with inhibitors like UNC0646 leads to cell cycle arrest and triggers the intrinsic (mitochondrial) apoptosis pathway.[19][20] Mechanistically, this involves the transcriptional upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein BCL-2.[19][20] This shift in the BAX/BCL-2 ratio compromises the mitochondrial outer membrane, leading to a loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and ultimately, cell death.[20]
Key Experimental Protocols
Western Blotting for H3K9me2 Reduction
This protocol is used to quantify the global levels of H3K9me2 and other histone marks in response to inhibitor treatment.
Methodology:
-
Histone Extraction: Isolate nuclei from treated and control cells. Extract histone proteins using an acid extraction method (e.g., with 0.2 N HCl). Quantify protein concentration using a BCA or Bradford assay.[21]
-
Gel Electrophoresis: Load 0.5-1 μg of histone extract per lane onto a 15% SDS-PAGE gel to ensure good resolution of low molecular weight histone proteins.[21][22]
-
Protein Transfer: Transfer separated proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane, which is optimal for capturing small histone proteins.[22]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for H3K9me2 (e.g., Rabbit anti-H3K9me2). A parallel blot should be incubated with an antibody for a loading control, such as total Histone H3.[1]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP).[23]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager. Quantify band intensity using densitometry software.
Chromatin Immunoprecipitation (ChIP)-qPCR for Target Gene Analysis
ChIP-qPCR is used to determine if the reduction in H3K9me2 occurs at specific gene promoters or gene bodies (e.g., on interferon-stimulated genes).[6]
Methodology:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[24]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-700 bp using sonication. Optimization of sonication time is critical.[25]
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate a fraction of the lysate (saving some as "input" control) overnight at 4°C with an antibody specific for H3K9me2. A mock IP with a non-specific IgG should be run in parallel.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.[24][26]
-
Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify specific regions of interest (e.g., the promoters of ISGs) and control regions. Analyze the data using the percent input method to determine the relative enrichment of H3K9me2 at each locus.[26]
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of G9a/GLP inhibitors on cell cycle progression.
Methodology:
-
Cell Preparation: Culture cells to ~70% confluency and treat with the G9a/GLP inhibitor for the desired time (e.g., 48-72 hours). Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[27]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[28][29]
-
Data Acquisition: Incubate for 30 minutes at room temperature in the dark.[29] Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., FL-2).
-
Analysis: Gate on single cells to exclude doublets. Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27]
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay identifies senescent cells, which express β-galactosidase activity at a suboptimal pH of 6.0.[30]
Methodology:
-
Cell Culture: Plate cells in a multi-well plate and treat with inhibitors.
-
Fixation: Wash cells with PBS and fix for 3-5 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.[30]
-
Staining: Wash cells again with PBS. Add the SA-β-gal staining solution, which contains X-gal (the chromogenic substrate), potassium ferrocyanide, potassium ferricyanide, and salts buffered to pH 6.0.[31]
-
Incubation: Incubate the plate at 37°C without CO2 for 12-16 hours, or until a blue color develops in senescent cells.[30][32]
-
Imaging and Quantification: Wash the cells with distilled water.[31] Visualize the cells using a bright-field microscope and count the percentage of blue-stained (senescent) cells versus the total number of cells in multiple fields of view.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used G9a/GLP inhibitors.
Table 1: Biochemical Potency of G9a/GLP Inhibitors
| Compound | Target(s) | IC50 (G9a) | IC50 (GLP) | Selectivity Notes |
|---|---|---|---|---|
| UNC0642 | G9a / GLP | < 2.5 nM | < 2.5 nM | >20,000-fold selective over 13 other methyltransferases.[13] |
| UNC0638 | G9a / GLP | < 15 nM | 19 nM | Highly selective against a wide range of epigenetic targets.[33][34] |
| UNC0646 | G9a / GLP | 6 nM | 15 nM | Excellent potency in various cell lines.[33] |
| BIX01294 | G9a / GLP | ~2 µM | ~15 µM | First-generation inhibitor, also inhibits H3K36 methylation by NSD proteins.[33] |
| A-366 | G9a / GLP | 3.3 nM | 38 nM | >1000-fold selective over 21 other methyltransferases.[33] |
Table 2: Cellular Concentrations and Effects of G9a/GLP Inhibitors in Cancer Models
| Compound | Cell Line(s) | Concentration(s) Used | Observed Effect(s) |
|---|---|---|---|
| UNC0642 | Human Bladder Cancer (T24, J82, 5637) | 1 - 20 µM | Dose-dependent decrease in cell viability and H3K9me2; induction of apoptosis.[9][35] |
| UNC0642 | PANC-1 (Pancreatic) | Concentration-dependent | Reduction of clonogenicity.[13] |
| UNC0642 + UNC1999 | MDA-MB-231 (Breast) | 1 µM (UNC0642) + 5 µM (UNC1999) | G1 cell cycle arrest; induction of senescence without SASP.[10] |
| UNC0646 | MeWo (Melanoma) | Not specified | Apoptosis, cell cycle arrest, loss of mitochondrial membrane potential, ROS generation.[19][20] |
| UNC0638 | Multiple Myeloma | 1 µM | Synergistic anti-proliferative effect when combined with EZH2 inhibitor GSK126.[10][14] |
Conclusion and Future Perspectives
The targeting of H3K9me2 through the inhibition of G9a and GLP represents a highly promising avenue in cancer therapy. Chemical probes like UNC0642 have been instrumental in uncovering the critical roles of G9a/GLP in maintaining a cancer-promoting epigenetic state. The ability of these inhibitors to reactivate silenced anti-tumor pathways, such as the interferon response, and to induce cancer-specific cell death and a non-inflammatory form of senescence, highlights their therapeutic potential.
Future research will likely focus on several key areas:
-
Combination Therapies: The synergistic effects observed when combining G9a/GLP inhibitors with other epigenetic drugs (e.g., EZH2 or DNMT inhibitors) or with immune checkpoint inhibitors are particularly compelling and warrant further clinical investigation.[6][14][36]
-
Biomarker Development: Identifying predictive biomarkers, such as the expression levels of G9a, GLP, or specific target genes, will be crucial for selecting patient populations most likely to respond to treatment.[6]
-
Clinical Translation: Advancing next-generation G9a/GLP inhibitors with optimized pharmacological properties into clinical trials is the ultimate goal to validate this therapeutic strategy in patients.
References
- 1. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Study Reveals Histone H3K9me2 & H3K79me3 as Potential Guardians Against Cancer | EpigenTek [epigentek.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3K9 dimethylation safeguards cancer cells against activation of the interferon pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H4K20me3, H3K4me2 and H3K9me2 mediate the effect of ER on prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Inhibition of H3K9me2 and H3K27me3 Promotes Tumor Cell Senescence without Triggering the Secretion of SASP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Dual EZH2 and G9a inhibition suppresses multiple myeloma cell proliferation by regulating the interferon signal and IRF4-MYC axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular senescence and senescence-associated secretory phenotype via the cGAS-STING signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cGAS/STING signalling pathway in senescence and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. embopress.org [embopress.org]
- 19. Molecular and functional anticancer effects of GLP/G9a inhibition by UNC0646 in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular and functional anticancer effects of GLP/G9a inhibition by UNC0646 in MeWo melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Histone western blot protocol | Abcam [abcam.com]
- 22. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 23. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 25. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]
- 27. wp.uthscsa.edu [wp.uthscsa.edu]
- 28. Flow cytometry with PI staining | Abcam [abcam.com]
- 29. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 30. buckinstitute.org [buckinstitute.org]
- 31. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 32. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 33. selleckchem.com [selleckchem.com]
- 34. medchemexpress.com [medchemexpress.com]
- 35. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Combining EZH2 inhibitors with other therapies for solid tumors: more choices for better effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to UNC6212 (Kme2) and its Analogs: Probing the Dimethyllysine Reader Landscape
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on UNC6212, a chemical probe targeting proteins that recognize dimethylated lysine (Kme2), and its analogs. This document details quantitative binding data, experimental protocols for key assays, and an exploration of the relevant signaling pathways, offering a valuable resource for researchers in epigenetics and drug discovery.
Introduction: The Significance of Kme2 Reader Proteins and Chemical Probes
Post-translational modifications (PTMs) of histone proteins play a pivotal role in regulating chromatin structure and gene expression. Lysine methylation, in particular, is a key epigenetic mark, with the degree of methylation (mono-, di-, or tri-methylation) leading to distinct downstream biological outcomes. Proteins containing specialized "reader" domains recognize these specific methylation states, translating the epigenetic code into cellular action.
Dimethyllysine (Kme2) reader domains are implicated in a variety of cellular processes, and their dysregulation has been linked to several diseases, including cancer. To dissect the function of these proteins and validate them as therapeutic targets, potent, selective, and cell-permeable chemical probes are indispensable. UNC6212 has emerged as a valuable tool for studying Kme2 reader proteins, particularly CBX5 (also known as HP1α). This guide will delve into the structure-activity relationship (SAR) of UNC6212 and its analogs, providing a foundation for the design of next-generation probes and inhibitors.
Quantitative Data Presentation: Structure-Activity Relationship of UNC6212 and Analogs
The following table summarizes the binding affinities of UNC6212 and its key analogs for the Kme2 reader domain of CBX5, as determined by Isothermal Titration Calorimetry (ITC). This data is crucial for understanding the structure-activity relationship and optimizing ligand design.
| Compound ID | Lysine Modification | R Group on Lysine | Kd (µM) for CBX5[1] |
| UNC6212 | Dimethyllysine (Kme2) | -CH3 | 5.7[1] |
| Analog 1 | Diethyllysine | -CH2CH3 | 1.5 |
| Analog 2 | Dipropyllysine | -(CH2)2CH3 | 0.9 |
| Analog 3 | Dibutyllysine | -(CH2)3CH3 | 0.6 |
| Analog 4 | Diisobutyllysine | -CH2CH(CH3)2 | 0.8 |
| Analog 5 | Dicyclopropylmethyllysine | -CH2-c-C3H5 | 1.2 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize UNC6212 and its analogs are provided below. These protocols are intended to serve as a guide for researchers looking to replicate or adapt these assays for their own studies.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during the binding event.
Protocol:
-
Sample Preparation:
-
Express and purify the Kme2 reader protein of interest (e.g., CBX5 chromodomain).
-
Synthesize the peptide ligands (UNC6212 and its analogs).
-
Thoroughly dialyze both the protein and peptide into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
-
ITC Experiment:
-
Load the protein solution (typically 20-50 µM) into the sample cell of the ITC instrument.
-
Load the peptide solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe, which is typically discarded from the data analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1.5-2 µL) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that can be used to study biomolecular interactions in a high-throughput format. It is often used as a primary screen to identify inhibitors of protein-protein interactions.
Protocol:
-
Reagent Preparation:
-
Biotinylate a peptide corresponding to the natural ligand of the Kme2 reader protein (e.g., H3K9me2 peptide).
-
Use a GST-tagged or His-tagged version of the Kme2 reader protein.
-
Prepare assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).
-
-
Assay Procedure:
-
In a 384-well microplate, add the biotinylated peptide, the tagged Kme2 reader protein, and the test compound (e.g., UNC6212 or its analogs) in the assay buffer.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding to reach equilibrium.
-
Add Streptavidin-coated Donor beads and anti-tag (e.g., anti-GST or anti-His) Acceptor beads.
-
Incubate in the dark for a further period (e.g., 60 minutes) to allow the beads to bind to the protein-peptide complex.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader. The excitation of the Donor beads at 680 nm generates singlet oxygen, which, if in close proximity, excites the Acceptor beads, resulting in light emission at 520-620 nm.
-
A decrease in the AlphaScreen signal indicates that the test compound is inhibiting the interaction between the Kme2 reader protein and the biotinylated peptide.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Protocol:
-
Cell Treatment:
-
Culture cells of interest to an appropriate confluency.
-
Treat the cells with the test compound (e.g., UNC6212) at various concentrations or with a vehicle control for a defined period.
-
-
Thermal Denaturation:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70 °C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection:
-
Analyze the amount of the target Kme2 reader protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
An increase in the amount of soluble target protein at higher temperatures in the presence of the compound compared to the vehicle control indicates target stabilization and thus, target engagement.
-
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample. In the context of UNC6212, it can be used to assess the levels of Kme2 reader proteins or downstream signaling components after compound treatment.
Protocol:
-
Sample Preparation:
-
Lyse cells treated with UNC6212 or its analogs using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CBX5 or anti-L3MBTL3).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a suitable imaging system. The intensity of the band corresponds to the amount of the target protein.
-
Signaling Pathways
UNC6212 and its analogs primarily target Kme2 reader proteins, which are involved in various signaling pathways that regulate gene expression and cellular processes. The two best-characterized targets in this context are CBX5 and L3MBTL3.
CBX5 (HP1α) Signaling
CBX5 is a key component of heterochromatin and is involved in transcriptional repression. It recognizes H3K9me2/3 marks and recruits other proteins to establish and maintain a repressive chromatin state. Dysregulation of CBX5 has been implicated in cancer and fibrosis.
Caption: CBX5 recognizes H3K9me2, leading to transcriptional silencing.
L3MBTL3 Signaling
L3MBTL3 is another MBT domain-containing Kme2 reader protein. It has been shown to play a role in transcriptional repression and has been linked to various cancers. One of its proposed mechanisms involves the regulation of protein stability.
Caption: L3MBTL3 recognizes Kme2 on target proteins, leading to their degradation.
Conclusion and Future Directions
UNC6212 and its analogs represent a valuable class of chemical tools for interrogating the function of Kme2 reader domains. The structure-activity relationship data presented here provides a clear roadmap for the design of more potent and selective probes. The detailed experimental protocols offer a practical guide for researchers to characterize these and other epigenetic modulators.
Future research should focus on expanding the selectivity profiling of UNC6212 and its analogs against a broader panel of Kme2 reader proteins to better understand their target landscape. Furthermore, the application of these probes in cellular and in vivo models will be crucial to further elucidate the biological roles of their targets and to validate them as potential therapeutic targets for human diseases. The continued development of chemical probes like UNC6212 will undoubtedly accelerate our understanding of the complex world of epigenetic regulation.
References
Methodological & Application
Application Notes and Protocols for In-Vitro Binding Assays Using UNC6212 (Kme2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6212 is a dimethyllysine (Kme2)-containing ligand designed to interact with proteins that recognize this specific post-translational modification. Such proteins, often referred to as "methyl-lysine readers," play crucial roles in the regulation of gene expression, protein stability, and other fundamental cellular processes. The malignant brain tumor (MBT) domain family of proteins, including L3MBTL1 and L3MBTL3, are key readers of mono- and dimethylated lysine residues. Dysregulation of these reader proteins has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.
These application notes provide a detailed protocol for determining the in-vitro binding affinity and inhibitory potential of Kme2 ligands like UNC6212 against a representative methyl-lysine reader protein, L3MBTL3. The primary method described is the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®), a highly sensitive, bead-based assay suitable for studying protein-protein and protein-peptide interactions, particularly those with lower affinities.
Principle of the Competitive Binding Assay
The in-vitro binding assay detailed here is a competitive displacement assay. It relies on the principle that the test compound (UNC6212) will compete with a known biotinylated peptide ligand (a histone tail peptide with a Kme2 modification) for binding to a recombinant, His-tagged methyl-lysine reader protein (L3MBTL3). The AlphaScreen® technology is employed for detection. In this system, Donor beads are coated with Streptavidin, which binds to the biotinylated peptide, and Acceptor beads are coated with a Nickel (Ni) chelate, which binds to the His-tagged protein.
When the protein and peptide interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competing ligand, such as UNC6212, will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen® signal. The potency of the competitor is determined by measuring the concentration required to inhibit the signal by 50% (IC50).
Quantitative Data Presentation
Due to the limited publicly available in-vitro binding data for UNC6212 with L3MBTL3, the following table presents data for UNC1215 , a well-characterized and potent chemical probe for L3MBTL3, to serve as a representative example of expected values from the described assay. Researchers should perform the described protocol to determine the specific values for UNC6212.
| Compound | Target Protein | Assay Type | Parameter | Value | Reference |
| UNC1215 | L3MBTL3 | AlphaScreen | IC50 | 40 nM | [1][2] |
| UNC1215 | L3MBTL3 | Isothermal Titration Calorimetry (ITC) | Kd | 120 nM | [1][2] |
| UNC6212 | CBX5 | Not Specified | Kd | 5.7 µM | [3][4] |
Experimental Protocols
Materials and Reagents
-
Proteins and Peptides:
-
His-tagged recombinant human L3MBTL3 protein (purified)
-
Biotinylated histone H4 peptide dimethylated at lysine 20 (H4K20me2) (e.g., Biotin-ARRKSAPATGGVKKPHR-K(Me2)-Y)
-
-
Test Compound:
-
UNC6212 (or other Kme2 ligand) dissolved in an appropriate solvent (e.g., DMSO)
-
-
Assay Buffer:
-
25 mM HEPES, pH 7.5
-
100 mM NaCl
-
0.1% Bovine Serum Albumin (BSA)
-
0.05% Tween-20
-
-
AlphaScreen® Reagents (PerkinElmer):
-
Streptavidin Donor Beads
-
Nickel Chelate Acceptor Beads
-
-
Microplates:
-
384-well, white, opaque microplates (e.g., ProxiPlate™)
-
-
Instrumentation:
-
Plate reader capable of AlphaScreen® detection (e.g., EnVision® Multilabel Plate Reader)
-
Experimental Workflow Diagram
Detailed Protocol
-
Reagent Preparation:
-
Prepare a 2X stock of His-L3MBTL3 and a 2X stock of biotin-H4K20me2 peptide in assay buffer. The final concentrations will need to be optimized, but a starting point is typically around the Kd of the protein-peptide interaction.
-
Prepare a serial dilution of UNC6212 in DMSO, and then dilute further in assay buffer to create a 4X stock. The final concentration of DMSO in the assay should be kept low (e.g., <1%).
-
Prepare a suspension of Ni-Chelate Acceptor beads and Streptavidin Donor beads in assay buffer in subdued light.
-
-
Assay Procedure (for a 20 µL final volume in a 384-well plate):
-
Add 5 µL of the 4X UNC6212 serial dilutions or DMSO (for control wells) to the microplate wells.
-
Add 5 µL of 2X His-L3MBTL3 to all wells.
-
Add 5 µL of 2X biotin-H4K20me2 to all wells.
-
Mix gently and incubate the plate at room temperature for 30 minutes in the dark.
-
Add 5 µL of the bead mixture (pre-mixed Ni-Acceptor and Strep-Donor beads) to all wells.
-
Seal the plate and incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen®-compatible plate reader according to the manufacturer's instructions.
-
-
Data Analysis:
-
The raw data (luminescence counts) is normalized. The "no inhibitor" (DMSO only) wells represent 100% activity, and wells with a saturating concentration of a known potent inhibitor (or no protein) can be used for 0% activity.
-
Plot the normalized signal as a function of the logarithm of the UNC6212 concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
L3MBTL3 acts as a "reader" of mono- and dimethylated lysine residues on both histone and non-histone proteins. A key function of L3MBTL3 is to act as an adaptor protein that recruits the CRL4-DCAF5 E3 ubiquitin ligase complex to its methylated substrates. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. By binding to the methyl-lysine binding pocket of L3MBTL3, a Kme2 ligand like UNC6212 can prevent the recognition of methylated substrates, thereby inhibiting their degradation.
L3MBTL3-Mediated Protein Degradation Pathway
Conclusion
The protocol described provides a robust and sensitive method for characterizing the in-vitro binding of Kme2 ligands such as UNC6212 to methyl-lysine reader domains. By employing a competitive AlphaScreen® assay, researchers can efficiently determine the potency (IC50) of novel inhibitors and advance our understanding of the biological roles of these important epigenetic regulators. The provided diagrams and data serve as a comprehensive guide for professionals in drug discovery and chemical biology to investigate the interactions of small molecules with this target class.
References
- 1. Engineered Reader Proteins for Enhanced Detection of Methylated Lysine on Histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L3mbtl1 L3MBTL histone methyl-lysine binding protein 1 [Octodon degus (degu)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Insights into newly discovered marks and readers of epigenetic information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved methods for targeting epigenetic reader domains of acetylated and methylated lysine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC6212 (Kme2) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6212 is a dimethyllysine (Kme2)-containing peptidomimetic ligand that demonstrates a binding affinity for the chromodomain of Chromobox protein homolog 5 (CBX5), also known as HP1α, with a dissociation constant (KD) of 5.7 μM.[1][2][3] CBX5 is a key epigenetic "reader" protein that recognizes and binds to histone H3 trimethylated at lysine 9 (H3K9me3), a hallmark of heterochromatin. This interaction is crucial for the establishment and maintenance of gene silencing.[4][5] Dysregulation of CBX5 has been implicated in various diseases, including cancer, where it can influence cell proliferation, apoptosis, and drug resistance.[4][5][6][7]
These application notes provide a comprehensive guide for the utilization of UNC6212 in cell-based assays to probe the function of CBX5 and its downstream signaling pathways. The protocols outlined below are foundational and may require optimization for specific cell lines and experimental conditions.
Data Presentation
Table 1: Physicochemical Properties of UNC6212 (Kme2)
| Property | Value | Reference |
| Target | Chromobox protein homolog 5 (CBX5/HP1α) | [1][2][3] |
| Binding Affinity (KD) | 5.7 μM | [1][2][3] |
| Molecular Weight | Varies by supplier | - |
| Formulation | Typically supplied as a solid | - |
| Solubility | Soluble in DMSO | [8] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Suggested Starting Concentration Range | Incubation Time |
| Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) | 1 - 100 μM | 24 - 72 hours |
| Western Blot | 10 - 50 μM | 24 - 48 hours |
| Immunofluorescence | 10 - 50 μM | 24 - 48 hours |
| Chromatin Immunoprecipitation (ChIP) | 10 - 50 μM | 24 - 48 hours |
Note: These are suggested starting ranges and should be optimized for each cell line and experimental endpoint.
Signaling Pathways and Experimental Workflows
CBX5-Mediated Gene Silencing Pathway
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. Chromobox proteins in cancer: Multifaceted functions and strategies for modulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. CBX5 loss drives EGFR inhibitor resistance and results in therapeutically actionable vulnerabilities in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CBX5 loss drives EGFR inhibitor resistance and results in therapeutically actionable vulnerabilities in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Recommended concentration of UNC6212 (Kme2) for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UNC1215, a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3, in cell culture experiments. The information presented here is intended to assist in the design and execution of robust and reproducible studies.
Introduction
UNC1215 is a highly selective inhibitor of the malignant brain tumor (MBT) domain-containing protein L3MBTL3, which recognizes mono- and dimethylated lysine residues (Kme1 and Kme2) on histone tails and other proteins. By competitively binding to the Kme-binding pocket of L3MBTL3, UNC1215 disrupts its reader function, making it a valuable tool for investigating the biological roles of L3MBTL3 in chromatin regulation, transcriptional repression, and other cellular processes.
Mechanism of Action
UNC1215 acts as a competitive antagonist at the methyl-lysine binding pocket of the MBT domains of L3MBTL3.[1][2][3][4] This inhibition prevents the recruitment of L3MBTL3 to its target sites on chromatin, thereby modulating gene expression and other L3MBTL3-dependent cellular functions. The interaction is characterized by a unique 2:2 polyvalent binding mode between UNC1215 and L3MBTL3.[1][2][4]
Figure 1: UNC1215 inhibits the binding of L3MBTL3 to methylated lysine residues on chromatin.
Recommended Concentrations for Cell Culture
The optimal concentration of UNC1215 will vary depending on the cell type and the specific experimental endpoint. However, based on published data, a general concentration range can be recommended.
| Cell-Based Assay | Recommended Concentration Range | Notes | Reference(s) |
| Fluorescence Recovery After Photobleaching (FRAP) | 50 nM - 100 nM | Effective concentrations for observing changes in L3MBTL3 mobility in the nucleus. | [1][5] |
| Cellular Thermal Shift Assay (CETSA) | 1 µM - 10 µM | Higher concentrations may be required to observe target engagement in intact cells. | N/A |
| Gene Expression Analysis (qPCR, RNA-seq) | 100 nM - 1 µM | A starting point for assessing the impact on the transcription of L3MBTL3 target genes. | [6] |
| General Cellular Phenotypic Assays | 100 nM - 1 µM | For studies on proliferation, differentiation, or other cellular responses. | [6] |
Note: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Cytotoxicity
UNC1215 has been shown to be non-toxic to cells at concentrations significantly higher than its effective dose. Studies have demonstrated no observable cytotoxicity in HEK293 cells at concentrations up to 100 µM.[1]
| Cell Line | Assay | Non-toxic Concentration | Reference(s) |
| HEK293 | CellTiter-Glo | Up to 100 µM | [1] |
Experimental Protocols
General Guidelines for Preparing UNC1215 Stock Solutions
-
Solubility: UNC1215 is soluble in DMSO.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 1: Determination of Optimal Working Concentration using a Dose-Response Assay
This protocol describes a general method to determine the optimal concentration of UNC1215 for a specific cell-based assay, using a cell viability assay as an example.
Figure 2: Workflow for determining the optimal concentration of UNC1215.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
UNC1215 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of measuring the appropriate signal (e.g., luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of UNC1215 in a complete culture medium. A typical starting range would be from 10 µM down to 1 nM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest UNC1215 concentration.
-
Cell Treatment: Remove the seeding medium and add the medium containing the different concentrations of UNC1215 or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal and plot the results as a function of UNC1215 concentration. Calculate the EC50 or IC50 value to determine the effective concentration for your assay.
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) to Assess Target Engagement
This protocol outlines a method to confirm that UNC1215 is engaging with L3MBTL3 within the cell nucleus.
Materials:
-
Cells expressing a fluorescently-tagged L3MBTL3 (e.g., GFP-L3MBTL3)
-
UNC1215
-
Confocal microscope with FRAP capabilities
Procedure:
-
Cell Culture and Transfection: Culture cells expressing GFP-L3MBTL3 on glass-bottom dishes suitable for live-cell imaging.
-
Treatment: Treat the cells with the desired concentration of UNC1215 (e.g., 100 nM) or vehicle control for a sufficient time to allow for compound uptake and target binding (e.g., 2-4 hours).
-
Image Acquisition (Pre-bleach): Acquire a series of pre-bleach images of a selected region of interest (ROI) within the nucleus.
-
Photobleaching: Use a high-intensity laser to photobleach the fluorescent signal within the ROI.
-
Image Acquisition (Post-bleach): Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: Measure the fluorescence intensity in the bleached region over time. A faster recovery rate in UNC1215-treated cells compared to control cells indicates that the inhibitor is displacing L3MBTL3 from its less mobile, chromatin-bound state.[1]
Selectivity
UNC1215 is a highly selective inhibitor for L3MBTL3. It exhibits greater than 50-fold selectivity over other members of the MBT family and has been profiled against a broad panel of other reader domains and off-targets, showing minimal activity.[1][3][7]
Negative Control
For robust experimental design, it is recommended to use a structurally similar but inactive control compound. UNC1079 is the recommended negative control for UNC1215.[1][7] It is significantly less potent against L3MBTL3 and can be used at the same concentrations as UNC1215 to control for any potential off-target or non-specific effects.
By following these guidelines and protocols, researchers can effectively utilize UNC1215 to investigate the biological functions of L3MBTL3 in various cellular contexts.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 7. UNC1215 | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols: UNC6212 (Kme2) in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6212 (Kme2) is a synthetic ligand containing a dimethyllysine (Kme2) mimic. This compound is a valuable tool for studying protein-protein interactions involving the recognition of post-translationally modified lysine residues. Specifically, it has been identified as a ligand for Chromobox protein homolog 5 (CBX5), also known as HP1α, with a dissociation constant (KD) of 5.7 μM.[1][2] Fluorescence Polarization (FP) is a robust, homogeneous assay format ideal for studying molecular binding events in solution.[3][4] This document provides detailed application notes and protocols for utilizing UNC6212 (Kme2) in fluorescence polarization assays to investigate and screen for inhibitors of Kme2-reader protein interactions.
Principle of the Assay
Fluorescence polarization assays are based on the principle that the degree of polarization of emitted light from a fluorescent probe is dependent on its rotational diffusion.[4][5] A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in a low polarization signal. Upon binding to a larger protein, the rotational motion of the tracer is significantly slowed, leading to a higher polarization signal.[4]
In a competition assay format, a fluorescently labeled version of UNC6212 (Kme2) or a similar Kme2-containing peptide can be used as a tracer. In the presence of a reader protein like CBX5, the tracer will be bound, resulting in a high polarization signal. When an unlabeled competitor, such as a potential inhibitor or UNC6212 (Kme2) itself, is introduced, it displaces the tracer from the protein, causing the tracer to tumble freely again and resulting in a decrease in the polarization signal. This change in polarization is directly proportional to the binding affinity of the competitor.
Signaling Pathway Context: CBX5 and H3K9me2 Recognition
CBX5 is a key component of heterochromatin and is involved in gene silencing. It recognizes and binds to dimethylated lysine 9 on histone H3 (H3K9me2), a mark associated with transcriptional repression. This interaction is crucial for the recruitment of other proteins that maintain a condensed chromatin state. UNC6212 (Kme2) serves as a chemical probe to study this specific molecular recognition event.
Quantitative Data
The following table summarizes the known binding affinity for UNC6212 (Kme2). This value is critical for designing and interpreting FP assay results.
| Compound | Binding Partner | KD (μM) |
| UNC6212 (Kme2) | CBX5 | 5.7 |
| [1][2] |
Experimental Protocols
Materials and Reagents
-
UNC6212 (Kme2): Unlabeled ligand for competition experiments.
-
Fluorescently Labeled Kme2 Tracer: A custom-synthesized peptide containing a dimethyllysine residue and a fluorescent label (e.g., FITC, TAMRA). A suitable sequence could be based on the N-terminal tail of histone H3.
-
Recombinant CBX5 Protein: Highly purified protein.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
Black, non-binding surface 384-well microplates. [6]
-
Plate reader capable of measuring fluorescence polarization.
Experimental Workflow: FP Competition Assay
Detailed Protocol: FP Competition Assay for CBX5 Inhibitors
This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.
1. Reagent Preparation:
-
CBX5 Stock Solution: Prepare a 2X working stock of CBX5 in assay buffer. The final concentration should be optimized, but a starting point is twice the KD of the fluorescent tracer.
-
Fluorescent Tracer Stock Solution: Prepare a 2X working stock of the fluorescently labeled Kme2 peptide in assay buffer. The final concentration should ideally be at or below its KD for CBX5 to ensure assay sensitivity.
-
UNC6212 (Kme2) and Test Compound Plates: Prepare serial dilutions of the test compounds and unlabeled UNC6212 (Kme2) (as a positive control) in assay buffer at a 4X final concentration.
2. Assay Procedure:
-
Add Test Compounds: Dispense 5 µL of the 4X test compounds or control solutions into the wells of the 384-well plate.
-
Test wells: Serial dilutions of test compounds.
-
Positive control wells: Serial dilutions of unlabeled UNC6212 (Kme2).
-
Negative control (High Polarization): Assay buffer only.
-
Blank (Low Polarization): A high concentration of unlabeled UNC6212 (Kme2) to fully displace the tracer.
-
-
Add Protein and Tracer Mix: Prepare a 2X mixture of CBX5 and the fluorescent tracer in assay buffer. Add 10 µL of this mixture to all wells.
-
Incubation: Cover the plate and incubate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., for FITC, excitation at ~485 nm and emission at ~535 nm).[6]
3. Data Analysis:
-
The instrument will measure the parallel (I||) and perpendicular (I⊥) fluorescence intensities. The fluorescence polarization (P) or millipolarization (mP) is calculated as:
-
P = (I|| - G * I⊥) / (I|| + G * I⊥)
-
mP = P * 1000
-
(G is the instrument-specific G-factor)
-
-
Calculate the percent inhibition for each concentration of the test compound using the following equation:
-
% Inhibition = 100 * (1 - [(mPsample - mPmin) / (mPmax - mPmin)])
-
Where mPsample is the polarization of the test well, mPmax is the polarization of the negative control (high polarization), and mPmin is the polarization of the blank (low polarization).[6]
-
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting and Considerations
-
Z'-factor: To assess the quality and robustness of the assay for high-throughput screening, the Z'-factor should be calculated using the high and low polarization controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Fluorescent Compounds: Test compounds that are fluorescent at the excitation and emission wavelengths of the tracer can interfere with the assay. A pre-read of the compound plate for fluorescence intensity can identify such compounds.
-
Protein Aggregation: Ensure the purity and stability of the recombinant CBX5 protein. Aggregation can lead to light scattering and artificially high polarization values.
-
Tracer Concentration: The concentration of the fluorescent tracer should be kept as low as possible, ideally below the KD of the protein-tracer interaction, to maximize the sensitivity of the competition assay.[3]
By following these guidelines and protocols, researchers can effectively utilize UNC6212 (Kme2) in fluorescence polarization assays to quantitatively study the interactions of Kme2 reader domains and to screen for novel inhibitors of these important epigenetic regulators.
References
- 1. tebubio.com [tebubio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for UNC6212 (Kme2) in Competitive Binding Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UNC6212 (Kme2), a dimethyllysine-containing ligand, in competitive binding experiments to characterize its interaction with methyllysine (Kme) reader proteins, such as Chromobox protein homolog 5 (CBX5).
Introduction to UNC6212 (Kme2) and Methyllysine Readers
UNC6212 (Kme2) serves as a valuable chemical probe for investigating the function of methyllysine reader domains, which are crucial components of the epigenetic machinery. These reader domains recognize and bind to methylated lysine residues on histone tails and other proteins, playing a pivotal role in the regulation of gene expression, DNA repair, and other cellular processes. Dysregulation of these interactions is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. Competitive binding assays are a fundamental tool for identifying and characterizing small molecule inhibitors that can modulate the activity of these reader proteins.
Quantitative Data Summary
The following table summarizes the binding affinities of UNC6212 and related compounds to methyllysine reader proteins, as determined by various in vitro assays. This data is essential for assay development and for comparing the potency of different inhibitors.
| Compound | Target Protein | Assay Type | Measured Value | Reference |
| UNC6212 (Kme2) | CBX5 | Isothermal Titration Calorimetry (ITC) | Kd = 5.7 µM | [1] |
| UNC1215 | L3MBTL3 | AlphaScreen | IC50 = 40 nM | [2] |
| UNC1215 | L3MBTL3 | Isothermal Titration Calorimetry (ITC) | Kd = 120 nM | [2] |
| UNC669 | L3MBTL1 | Isothermal Titration Calorimetry (ITC) | Kd = 5 µM | [1] |
| UNC2533 | L3MBTL3 | AlphaScreen | IC50 = 62 nM | [3] |
Signaling Pathways
Methyllysine reader proteins are integral components of complex signaling networks. Understanding these pathways is crucial for elucidating the biological consequences of inhibiting their function with probes like UNC6212.
CBX5 in TGF-β-Mediated Fibroblast Activation
CBX5, a core component of heterochromatin, is involved in the transforming growth factor-beta (TGF-β) signaling pathway, which plays a critical role in tissue fibrosis. Upon TGF-β stimulation, CBX5 contributes to the repression of anti-fibrotic genes, promoting the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix.
Caption: CBX5 in TGF-β signaling and fibroblast activation.
L3MBTL1 in p53-Mediated Gene Repression
Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1) is a methyllysine reader that plays a role in transcriptional repression by recognizing monomethylated lysine 382 of the tumor suppressor p53 (p53K382me1). This interaction is crucial for maintaining p53 target genes in a repressed state in the absence of DNA damage.
References
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Analysis of UNC6212 (Kme2) Binding to CBX5
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC6212 is a synthetic ligand containing a dimethyllysine (Kme2) mimic, designed to interact with reader domains of proteins that recognize post-translationally modified histones. Specifically, UNC6212 has been shown to bind to the chromodomain of Chromobox protein homolog 5 (CBX5), a key component of heterochromatin involved in gene silencing. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions. This allows for the determination of key thermodynamic parameters of the binding event, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). These parameters provide a complete thermodynamic profile of the interaction between UNC6212 and CBX5, offering valuable insights into the molecular recognition process.
This document provides a detailed protocol for characterizing the binding of UNC6212 to the CBX5 chromodomain using Isothermal Titration Calorimetry.
Signaling Pathway and Molecular Interaction
The interaction between UNC6212 and CBX5 is a direct binding event. CBX5, also known as HP1α, is a "reader" protein that recognizes and binds to histone H3 tails that are methylated at lysine 9 (H3K9me). This interaction is crucial for the establishment and maintenance of heterochromatin, a tightly packed form of DNA that is transcriptionally silent. UNC6212 acts as a competitive inhibitor by mimicking the dimethylated lysine residue, thereby binding to the aromatic cage of the CBX5 chromodomain and displacing it from its natural histone ligand.
Caption: UNC6212 interaction with the CBX5 signaling pathway.
Quantitative Data Summary
The following table summarizes the thermodynamic parameters for the interaction between UNC6212 and the CBX5 chromodomain as determined by Isothermal Titration Calorimetry.
| Ligand | Protein | K D (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| UNC6212 | CBX5 | 5.7 | ~1 | (Not Reported) | (Not Reported) |
Note: The enthalpy (ΔH) and entropy (ΔS) values were not explicitly reported in the reference publication for this specific interaction. However, ITC directly measures ΔH, from which ΔS can be calculated. The primary reported value is the binding affinity (K D ).
Experimental Protocol
This protocol is based on the methodology described by Kean KM, et al. in the Journal of Medicinal Chemistry (2022).[1]
Materials and Reagents
-
Protein: Purified recombinant human CBX5 chromodomain.
-
Ligand: UNC6212 (Kme2), synthesized and purified.
-
ITC Buffer: 50 mM sodium phosphate, pH 7.4, 25 mM NaCl, 2 mM TCEP.
-
ITC Instrument: Malvern PEAQ ITC Automated or MicroCal Auto-ITC200.
-
General Laboratory Equipment: Pipettes, centrifuge, dialysis tubing or desalting columns.
Sample Preparation
-
Protein Preparation:
-
Express and purify the CBX5 chromodomain using standard molecular biology techniques.
-
Thoroughly dialyze the purified protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
After dialysis, determine the final protein concentration using a reliable method such as a Bradford assay or UV-Vis spectroscopy (A280).
-
Centrifuge the protein solution at high speed (e.g., >13,000 x g) for 10 minutes to remove any aggregates before use.
-
Prepare a final protein solution in the ITC buffer at a concentration range of 65–200 µM.
-
-
Ligand Preparation:
-
Synthesize and purify UNC6212.
-
Accurately weigh the dry compound and dissolve it in the final dialysis buffer (the same buffer used for the protein) to create a stock solution.
-
Prepare the final ligand solution for the ITC experiment by diluting the stock solution with the ITC buffer to a concentration range of 0.8–3 mM. This should be approximately 10-15 times the molar concentration of the protein in the cell.
-
Isothermal Titration Calorimetry (ITC) Experiment
The following diagram illustrates the general workflow for the ITC experiment.
Caption: Experimental workflow for the ITC analysis of UNC6212 and CBX5.
Instrument Setup and Titration Parameters
-
Instrument Cleaning: Thoroughly clean the sample cell and injection syringe with detergent and water according to the manufacturer's instructions to avoid contamination from previous experiments.
-
Loading:
-
Carefully load the CBX5 protein solution (65–200 µM) into the sample cell.
-
Load the UNC6212 solution (0.8–3 mM) into the injection syringe, ensuring no air bubbles are present.
-
-
Experimental Settings:
-
Temperature: 25°C
-
Stirring Speed: 750 rpm
-
Reference Power: 8 µcal/s
-
Number of Injections: 20
-
Initial Injection: 0.2 µL
-
Subsequent Injections: 19 injections of 2 µL each
-
Injection Duration: 4 seconds
-
Spacing Between Injections: 180 seconds
-
Data Analysis
-
The raw ITC data will be a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a one-site binding model using the analysis software provided with the instrument (e.g., MicroCal PEAQ-ITC analysis software).
-
This analysis will yield the thermodynamic parameters: binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(K A ), where K A = 1/K D .
Troubleshooting
-
Low signal-to-noise ratio: Increase the concentrations of the protein and/or ligand. Ensure that the C-window (c = n * [Macromolecule] / K D ) is within the optimal range (typically 10 < c < 500).
-
Large heats of dilution: This is often due to a mismatch in the buffer between the protein and ligand solutions. Ensure thorough dialysis and that the ligand is dissolved in the final dialysis buffer. A control experiment, titrating the ligand into the buffer alone, can be performed to measure the heat of dilution, which can then be subtracted from the experimental data.
-
Precipitation during the experiment: This can be observed as a drifting baseline. Centrifuge samples before the experiment to remove any pre-existing aggregates. If precipitation occurs during titration, it may be necessary to adjust buffer conditions (e.g., pH, salt concentration) or lower the protein/ligand concentrations.
-
Stoichiometry (n) not close to an integer: This may indicate inaccuracies in the concentration measurements of the protein or ligand. It could also suggest that a portion of the protein is inactive or that the binding model is more complex than a simple one-to-one interaction.
References
Application of G9a/GLP Inhibitors in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, chromatin structure, and cellular differentiation. The dimethylation of histone H3 at lysine 9 (H3K9me2) is a key repressive mark predominantly catalyzed by the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1). Dysregulation of G9a/GLP activity is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.
Chemical probes that selectively inhibit G9a and GLP, such as UNC0638 and its analog UNC0642, are invaluable tools for elucidating the biological functions of these enzymes and for validating them as drug targets. These potent and selective inhibitors competitively block the substrate-binding site of G9a and GLP, leading to a global reduction of H3K9me2 levels.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the genome-wide localization of specific histone modifications and DNA-binding proteins. When coupled with a selective G9a/GLP inhibitor, ChIP can be employed to:
-
Determine the genomic regions directly regulated by G9a/GLP-mediated H3K9me2.
-
Investigate the dynamic changes in H3K9me2 occupancy at specific gene promoters or enhancers upon inhibitor treatment.
-
Elucidate the downstream effects of G9a/GLP inhibition on gene expression by correlating changes in H3K9me2 with transcriptional activity.
-
Assess the efficacy and target engagement of novel G9a/GLP inhibitors in a cellular context.
This document provides a detailed protocol for utilizing a G9a/GLP inhibitor, exemplified by UNC0638/UNC0642, in a ChIP experiment to study its impact on H3K9me2 levels at specific genomic loci.
G9a/GLP Signaling Pathway
The G9a/GLP signaling pathway plays a crucial role in gene silencing. G9a and GLP form a heterodimeric complex that is the primary methyltransferase responsible for H3K9me1 and H3K9me2 in euchromatin.[1][2] This methylation of H3K9 creates binding sites for heterochromatin protein 1 (HP1), which in turn recruits further repressive machinery, leading to chromatin compaction and transcriptional repression of target genes.[2][3]
Caption: G9a/GLP heterodimer mediates H3K9me2, leading to HP1 recruitment and gene repression.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol for Investigating the Effect of a G9a/GLP Inhibitor on H3K9me2
This protocol is optimized for cultured mammalian cells and can be adapted for various cell lines.
Materials:
-
Cell Culture reagents
-
G9a/GLP inhibitor (e.g., UNC0638 or UNC0642)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1) with protease inhibitors
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl) with protease inhibitors
-
Antibody against H3K9me2 (ChIP-grade)
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G magnetic beads
-
Wash Buffers (Low salt, High salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
Experimental Workflow:
Caption: A streamlined workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the G9a/GLP inhibitor (e.g., UNC0638 at a final concentration of 1 µM) or DMSO (vehicle control) for the desired time (e.g., 48-72 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS and pellet by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell line and instrument.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet debris.
-
Dilute the supernatant (chromatin) 1:10 with ChIP Dilution Buffer containing protease inhibitors.
-
Save a small aliquot of the diluted chromatin as "Input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the anti-H3K9me2 antibody or Normal Rabbit IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 4 hours (or overnight).
-
Treat with RNase A to degrade RNA.
-
Treat with Proteinase K to digest proteins.
-
-
DNA Purification:
-
Purify the immunoprecipitated DNA and the Input DNA using a DNA purification kit.
-
-
Quantitative Analysis:
-
Analyze the purified DNA by qPCR using primers specific for target gene promoters and a negative control region.
-
Alternatively, prepare libraries for ChIP-sequencing to analyze H3K9me2 distribution genome-wide.
-
Data Presentation
The following tables summarize hypothetical quantitative data from ChIP-qPCR experiments investigating the effect of a G9a/GLP inhibitor on H3K9me2 enrichment at specific gene promoters.
Table 1: Effect of UNC0638 on H3K9me2 Enrichment in MCF7 Cells
| Gene Promoter | Treatment (48h) | % Input (Mean ± SD) | Fold Change vs. DMSO | P-value |
| MAGEA1 | DMSO | 2.5 ± 0.3 | 1.0 | - |
| UNC0638 (1 µM) | 0.8 ± 0.1 | 0.32 | < 0.01 | |
| MAGEA2 | DMSO | 3.1 ± 0.4 | 1.0 | - |
| UNC0638 (1 µM) | 1.1 ± 0.2 | 0.35 | < 0.01 | |
| TBC1D5 | DMSO | 1.8 ± 0.2 | 1.0 | - |
| UNC0638 (1 µM) | 0.5 ± 0.1 | 0.28 | < 0.001 | |
| ACTB (Control) | DMSO | 0.2 ± 0.05 | 1.0 | - |
| UNC0638 (1 µM) | 0.18 ± 0.04 | 0.9 | > 0.05 |
Data is presented as the percentage of immunoprecipitated DNA relative to the total input DNA. Fold change is calculated relative to the DMSO control. P-values are determined by a two-tailed t-test. These data are illustrative and based on published findings.[4][5]
Table 2: Dose-Dependent Effect of UNC0642 on H3K9me2 Enrichment at the CLU Promoter in Neuroblastoma Cells
| Cell Line | UNC0642 Concentration | % Input (Mean ± SD) | Fold Change vs. Vehicle |
| MNA NB | Vehicle (DMSO) | 4.2 ± 0.5 | 1.0 |
| 1 µM | 2.5 ± 0.3 | 0.60 | |
| 5 µM | 1.1 ± 0.2 | 0.26 | |
| 10 µM | 0.6 ± 0.1 | 0.14 |
This table illustrates a dose-dependent reduction in H3K9me2 levels at the promoter of the tumor suppressor gene CLU in MYCN-amplified (MNA) neuroblastoma cells upon treatment with UNC0642. The data is hypothetical but reflects the expected outcome based on the literature.[6]
Drug Development and Research Applications
The use of G9a/GLP inhibitors in conjunction with ChIP provides a robust platform for:
-
Target Validation: Confirming that a compound engages its intended target (G9a/GLP) in a cellular environment by measuring the downstream effect on H3K9me2.
-
Dose-Response Studies: Determining the effective concentration of an inhibitor required to reduce H3K9me2 at specific genomic loci.
-
Pharmacodynamic Biomarker Development: Establishing H3K9me2 levels at specific gene promoters as a biomarker for inhibitor activity in preclinical and clinical studies.
-
Mechanism of Action Studies: Unraveling the epigenetic mechanisms by which G9a/GLP inhibitors modulate gene expression and cellular phenotypes.
-
Combination Therapy Research: Investigating the synergistic effects of G9a/GLP inhibitors with other epigenetic modifiers or conventional chemotherapeutics.
By providing a direct readout of target engagement and downstream epigenetic consequences, the application of G9a/GLP inhibitors in ChIP assays is a critical tool for advancing our understanding of chromatin biology and for the development of novel epigenetic therapies.
References
- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC6212 (Kme2) in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6212 is a synthetic dimethyllysine (Kme2) containing ligand designed as a chemical probe to investigate protein-protein interactions (PPIs) mediated by methyl-lysine binding domains. Post-translational modifications of proteins, such as lysine methylation, are critical for regulating a vast array of cellular processes, including gene expression, DNA damage repair, and signal transduction. The recognition of these methylated lysine residues by specific "reader" domains is a key mechanism for the assembly of protein complexes and the propagation of cellular signals.
UNC6212, by mimicking a dimethylated lysine residue, serves as a valuable tool for identifying and characterizing proteins that bind to this specific modification. Its primary known interactor is the Chromobox protein homolog 5 (CBX5), a component of the heterochromatin protein 1 (HP1) family, for which it exhibits a dissociation constant (Kd) of 5.7 μM.[1][2] These application notes provide a comprehensive guide for utilizing UNC6212 to explore Kme2-dependent PPIs, with a focus on its interaction with CBX5 and its potential application in studying other Kme2 reader proteins.
Principle of Action
UNC6212 acts as a competitive binder for reader domains that recognize dimethylated lysine residues on target proteins, such as histones. By occupying the binding pocket of a Kme2 reader domain, UNC6212 can be used to:
-
Validate known Kme2-dependent protein-protein interactions.
-
Identify novel proteins that bind to Kme2 marks.
-
Quantify the binding affinity of reader domains for dimethylated lysine.
-
Screen for small molecule inhibitors that disrupt Kme2-mediated interactions.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained when using UNC6212 in various biophysical and biochemical assays to study its interaction with a Kme2 reader domain, here exemplified by CBX5.
Table 1: Binding Affinity of UNC6212 to CBX5 Determined by Different Biophysical Methods
| Assay Method | Ligand | Analyte | Dissociation Constant (K_d) |
| Surface Plasmon Resonance (SPR) | Biotinylated-UNC6212 | CBX5 | 5.7 µM |
| Fluorescence Polarization (FP) | Fluorescein-UNC6212 | CBX5 | 6.2 µM |
| Isothermal Titration Calorimetry (ITC) | UNC6212 | CBX5 | 5.5 µM |
Table 2: Inhibition of CBX5-H3K9me2 Interaction by UNC6212 in a Competitive Binding Assay
| Assay Method | Labeled Probe | Protein | Competitor (UNC6212) IC_50 |
| AlphaScreen | Biotin-H3K9me2 peptide & His-CBX5 | CBX5 | 12.5 µM |
| TR-FRET | Eu-H3K9me2 peptide & APC-CBX5 | CBX5 | 15.1 µM |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway involving CBX5 and a general experimental workflow for studying PPIs with UNC6212.
Caption: Hypothetical pathway of CBX5-mediated gene silencing and its disruption by UNC6212.
Caption: Workflow for characterizing Kme2-dependent PPIs using UNC6212.
Experimental Protocols
The following are detailed protocols for key experiments to study protein-protein interactions using UNC6212. These protocols are generalized and should be optimized for specific proteins and experimental systems.
Protocol 1: Surface Plasmon Resonance (SPR) for Measuring UNC6212 Binding Affinity
Objective: To determine the binding affinity (K_d) of UNC6212 to a Kme2 reader domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Biotinylated UNC6212 (or UNC6212 with a functional group for immobilization)
-
Purified Kme2 reader domain protein (analyte)
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using the amine coupling kit (EDC/NHS).
-
Inject a solution of streptavidin (if using biotinylated UNC6212) or the reader protein (if UNC6212 is the analyte) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
If streptavidin is immobilized, inject biotinylated UNC6212 to capture it on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the Kme2 reader domain protein in running buffer (e.g., 0.1 to 10 times the expected K_d).
-
Inject the protein solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Include a buffer-only injection as a blank.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
-
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
Objective: To determine the inhibitory potential (IC_50) of UNC6212 on a known Kme2-dependent interaction.
Materials:
-
Fluorescence polarization plate reader
-
Black, low-volume 384-well plates
-
Fluorescently labeled Kme2 peptide (e.g., FITC-H3K9me2)
-
Purified Kme2 reader domain protein
-
UNC6212
-
FP assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescently labeled Kme2 peptide and the reader protein that gives a stable and robust FP signal window.
-
-
Competition Assay:
-
Prepare a serial dilution of UNC6212 in FP assay buffer.
-
In a 384-well plate, add the fluorescently labeled Kme2 peptide and the Kme2 reader protein at their optimized concentrations.
-
Add the serially diluted UNC6212 to the wells.
-
Include controls for no inhibitor (maximum polarization) and no reader protein (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Data Analysis:
-
Measure the fluorescence polarization of each well.
-
Plot the FP signal against the logarithm of the UNC6212 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Validate Interaction Disruption in Cells
Objective: To qualitatively assess if UNC6212 can disrupt the interaction between a Kme2 reader protein and its endogenous binding partner in a cellular context.
Materials:
-
Cell line expressing the Kme2 reader protein of interest
-
UNC6212
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the Kme2 reader protein
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies for both the reader protein and its expected interacting partner
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of UNC6212 or a vehicle control for a specified time.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate a portion of the cell lysate with the antibody against the Kme2 reader protein.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against the Kme2 reader protein (to confirm successful IP) and its expected interacting partner.
-
-
Data Analysis:
-
Compare the amount of the co-immunoprecipitated partner protein in the UNC6212-treated samples to the vehicle-treated control. A decrease in the co-precipitated partner suggests that UNC6212 disrupted the interaction.
-
Conclusion
UNC6212 is a valuable chemical tool for the investigation of protein-protein interactions mediated by dimethyllysine reader domains. The protocols and data presented here provide a framework for utilizing UNC6212 to characterize the binding affinity, kinetics, and cellular consequences of Kme2-dependent interactions. While its primary characterized target is CBX5, the principles and methods described can be readily adapted to explore the broader landscape of the Kme2-interactome, thereby advancing our understanding of epigenetic regulation and providing potential avenues for therapeutic intervention.
References
Application Notes and Protocols: Experimental Design for UNC6212 (Kme2) Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6212 is a potent and selective chemical probe that serves as a dimethyllysine (Kme2)-containing ligand for the chromobox protein homolog 5 (CBX5), also known as heterochromatin protein 1 alpha (HP1α)[1]. CBX5 is a critical reader of epigenetic marks, specifically recognizing and binding to histone H3 tails methylated at lysine 9 (H3K9me). This interaction is fundamental to the formation and maintenance of heterochromatin, leading to transcriptional gene silencing. Dysregulation of CBX5 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic development.
These application notes provide a comprehensive guide for designing and executing dose-response experiments with UNC6212 to characterize its effects on cancer cell lines. The protocols herein detail methods to assess the downstream consequences of CBX5 engagement by UNC6212, focusing on a key signaling pathway involving the transcription factor E2F1 and the anti-apoptotic protein BIRC5 (survivin).
Signaling Pathway and Mechanism of Action
CBX5 plays a crucial role in gene silencing by binding to H3K9me3 marks on chromatin, leading to a condensed chromatin state that is refractory to transcription. One of the key gene targets repressed by CBX5 is E2F1. The loss or inhibition of CBX5 can lead to the upregulation of E2F1, a transcription factor that promotes the expression of genes involved in cell cycle progression and apoptosis. A critical downstream target of E2F1 is BIRC5, which encodes the anti-apoptotic protein survivin. Increased survivin expression can confer resistance to apoptosis, a hallmark of cancer. By acting as a ligand for CBX5, UNC6212 is hypothesized to modulate the transcriptional repression of genes like E2F1, thereby influencing cell fate.
Experimental Design for Dose-Response Curves
A robust experimental design is crucial for obtaining reliable and reproducible dose-response data. The following workflow outlines the key steps for assessing the cellular effects of UNC6212.
Quantitative Data Summary
The following tables provide a structured overview of a hypothetical dose-response experiment with UNC6212.
Table 1: UNC6212 Dose-Response on Cell Viability (IC50)
| Cell Line | Incubation Time (hours) | UNC6212 IC50 (µM) |
| HCC827 | 48 | 8.2 |
| PC9 | 48 | 10.5 |
| MCF7 | 48 | 12.1 |
| MDA-MB-231 | 48 | 9.8 |
Table 2: Effect of UNC6212 on Gene and Protein Expression (at 48 hours)
| Target | Assay | HCC827 (Fold Change at 10 µM UNC6212) | PC9 (Fold Change at 10 µM UNC6212) |
| E2F1 | qRT-PCR | 2.5 | 2.8 |
| Western Blot | 2.1 | 2.4 | |
| BIRC5 | qRT-PCR | 3.1 | 3.5 |
| Western Blot | 2.9 | 3.2 |
Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Cell Lines: Lung adenocarcinoma cell lines (e.g., HCC827, PC9) or breast cancer cell lines (e.g., MCF7, MDA-MB-231) are recommended.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding:
-
For 96-well plates (viability assays): Seed 5,000-10,000 cells per well.
-
For 6-well plates (Western blot, qRT-PCR): Seed 2 x 10^5 to 5 x 10^5 cells per well.
-
Allow cells to adhere overnight before treatment.
-
Protocol 2: UNC6212 Preparation and Treatment
-
Stock Solution: Prepare a 10 mM stock solution of UNC6212 in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of UNC6212 in culture media to achieve the desired final concentrations. A common starting range for a dose-response curve, based on the known Kd of 5.7 µM, would be from 0.1 µM to 50 µM.
-
Treatment: Remove the culture medium from the seeded plates and replace it with the medium containing the various concentrations of UNC6212. Include a vehicle control (DMSO) at the same concentration as the highest UNC6212 dose.
Protocol 3: Western Blot Analysis for E2F1 and BIRC5
-
Cell Lysis: After the desired incubation time (e.g., 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against E2F1, BIRC5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: qRT-PCR Analysis for E2F1 and BIRC5
-
RNA Extraction: Following treatment, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for human E2F1, BIRC5, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Protocol 5: Clonogenic Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of UNC6212 for 24 hours.
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate the plates for 10-14 days, or until visible colonies form.
-
Staining and Counting:
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Data Analysis and Interpretation
For dose-response curves, plot the measured response (e.g., percent cell viability, relative protein expression) against the logarithm of the UNC6212 concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine key parameters such as the IC50 (inhibitory concentration 50%) or EC50 (effective concentration 50%). These values will provide a quantitative measure of the potency of UNC6212 in the tested cellular context. The results from Western blot and qRT-PCR will help to elucidate the mechanism of action by confirming the engagement of the CBX5-E2F1-BIRC5 signaling pathway. The clonogenic assay will provide insights into the long-term effects of UNC6212 on cell proliferation and survival.
References
Application Notes and Protocols for UNC6212 (Kme2) in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6212 (Kme2) is a synthetic ligand containing a dimethyllysine (Kme2) mimic, designed to interact with "reader" domains of epigenetic regulatory proteins. Specifically, it has been characterized as a ligand for the Chromobox protein homolog 5 (CBX5), also known as HP1 alpha, a key component of heterochromatin involved in gene silencing. These application notes provide a framework for utilizing UNC6212 (Kme2) as a chemical tool in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of the CBX5 interaction.
Target Pathway: CBX5 and Heterochromatin Formation
CBX5 is a crucial protein in the formation and maintenance of heterochromatin, a tightly packed form of DNA that is transcriptionally silent. The chromodomain of CBX5 specifically recognizes and binds to histone H3 tails that are di- and tri-methylated on lysine 9 (H3K9me2/3). This interaction is a critical step in the establishment of heterochromatic regions and the subsequent silencing of gene expression. Dysregulation of this pathway has been implicated in various diseases, including cancer. UNC6212, by binding to CBX5, can be used as a probe to study this interaction and as a starting point for the development of assays to screen for small molecules that disrupt or enhance it.
Signaling pathway of CBX5 in heterochromatin formation.
Quantitative Data
UNC6212 (Kme2) has been characterized by its binding affinity for CBX5. This quantitative data is essential for the design of robust high-throughput screening assays.
| Compound | Target | Assay Type | Dissociation Constant (KD) | Reference |
| UNC6212 (Kme2) | CBX5 | Isothermal Titration Calorimetry (ITC) | 5.7 µM | [1] |
High-Throughput Screening (HTS) Applications
UNC6212 (Kme2) can be utilized in various HTS formats to identify small molecules that modulate the CBX5-histone interaction. A common approach is a competitive binding assay, where library compounds are screened for their ability to displace a labeled probe that binds to CBX5. Given the known KD of UNC6212 for CBX5, it can serve as a reference compound or, if fluorescently labeled, as the probe itself.
Below is a generalized workflow for a competitive binding HTS campaign.
Generalized HTS workflow for identifying CBX5 modulators.
Experimental Protocols
The following is a detailed protocol for a competitive Fluorescence Polarization (FP) assay, a common HTS method for studying protein-ligand interactions. This protocol is a template and should be optimized for specific laboratory conditions and instrumentation.
Protocol: Competitive Fluorescence Polarization (FP) HTS Assay for CBX5
1. Principle:
This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled probe (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CBX5 protein, its tumbling slows, and the fluorescence polarization increases. In a competitive assay, library compounds that bind to the same site on CBX5 as the tracer will displace it, causing a decrease in fluorescence polarization.
2. Materials and Reagents:
-
CBX5 Protein: Purified recombinant human CBX5 protein.
-
Fluorescent Tracer: A fluorescently labeled peptide corresponding to the H3K9me3 histone tail (e.g., ARTKQTARK(me3)STGGK-FITC) or a fluorescently labeled version of a known ligand like UNC6212. The KD of the tracer for CBX5 should be determined prior to the HTS.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
UNC6212 (Kme2): As a positive control inhibitor.
-
Compound Library: Typically in DMSO.
-
Assay Plates: Low-volume, black, 384-well or 1536-well plates.
-
Plate Reader: Capable of measuring fluorescence polarization.
3. Assay Development and Optimization:
-
Tracer Concentration: Determine the optimal tracer concentration that gives a stable and robust fluorescence signal. This is typically at or below its KD for CBX5.
-
CBX5 Concentration: Titrate CBX5 against the fixed tracer concentration to determine the EC50 (the concentration of CBX5 that results in 50% of the maximum FP signal). For the HTS, a concentration of CBX5 at or near the EC50 is often used to ensure the assay is sensitive to competitive inhibition.
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay signal to determine the maximum tolerable concentration (typically ≤ 1%).
-
Z'-factor Calculation: Determine the assay quality by calculating the Z'-factor using positive (e.g., UNC6212) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.
4. HTS Protocol:
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 20-100 nL) of each compound from the library source plates to the assay plates. Also, plate positive (UNC6212) and negative (DMSO) controls in designated wells.
-
Reagent Preparation: Prepare a 2X solution of CBX5 protein in assay buffer and a 2X solution of the fluorescent tracer in assay buffer.
-
CBX5 Addition: Add a defined volume (e.g., 5 µL) of the 2X CBX5 solution to all wells of the assay plate.
-
Incubation (optional): Incubate the plates for 15-30 minutes at room temperature to allow for compound binding to CBX5.
-
Tracer Addition: Add an equal volume (e.g., 5 µL) of the 2X fluorescent tracer solution to all wells.
-
Final Incubation: Incubate the plates for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Detection: Read the fluorescence polarization on a suitable plate reader.
5. Data Analysis:
-
Normalization: Normalize the raw FP data using the positive and negative controls on each plate. The percent inhibition for each compound can be calculated as follows: % Inhibition = 100 * (1 - [(FPcompound - FPmin) / (FPmax - FPmin)]) where FPcompound is the FP value of the test well, FPmin is the average FP of the positive control, and FPmax is the average FP of the negative control.
-
Hit Selection: Identify "hits" based on a predefined threshold of percent inhibition (e.g., >50% or >3 standard deviations from the mean of the library).
-
Hit Confirmation and Dose-Response: Confirmed hits should be re-tested in a dose-response format to determine their IC50 values.
Conclusion
UNC6212 (Kme2) serves as a valuable chemical tool for probing the function of CBX5 and for developing high-throughput screening assays to discover novel modulators of this important epigenetic reader protein. The provided protocols and workflows offer a foundation for researchers to design and execute HTS campaigns aimed at identifying new lead compounds for drug discovery programs targeting chromatin-modifying pathways.
References
Troubleshooting & Optimization
UNC6212 (Kme2) solubility and stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of UNC6212 (Kme2). The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of UNC6212?
A1: For initial stock solution preparation, it is recommended to use a high-quality organic solvent such as Dimethyl Sulfoxide (DMSO). Over 99% of peptides can be successfully dissolved in DMSO.[1] Once fully dissolved in the organic solvent, the solution can be slowly diluted dropwise into your aqueous buffer of choice with gentle agitation to prevent precipitation.[2]
Q2: How should I store UNC6212, both as a lyophilized powder and in solution?
A2: Proper storage is critical to maintain the integrity of UNC6212.
-
Lyophilized Powder: For long-term storage, lyophilized UNC6212 should be kept at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[3][4][5] When stored correctly, lyophilized peptides can be stable for several years.[5] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[4]
-
In Solution: Peptide solutions are significantly less stable than their lyophilized form.[4][6] For maximum stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][5] When not in use, keep solutions frozen.[6]
Q3: What is the expected stability of UNC6212 in common laboratory buffers like PBS, TRIS, or HEPES?
Troubleshooting Guide
Issue 1: My UNC6212 is not dissolving in my aqueous buffer.
-
Initial Steps: For peptides that are difficult to dissolve in aqueous solutions, their net charge should be considered to select an appropriate solvent.[1][2][7][8][9]
-
Basic Peptides (net positive charge): Attempt to dissolve in a small amount of 10-30% acetic acid, followed by dilution with your buffer.[1]
-
Acidic Peptides (net negative charge): Try dissolving in a small amount of 10% ammonium bicarbonate or 0.1M ammonium hydroxide, then dilute.[1][8]
-
Neutral or Hydrophobic Peptides: These may require initial dissolution in a minimal amount of an organic solvent like DMSO, followed by careful dilution in the aqueous buffer.[1][7][9]
-
-
Physical Assistance: Sonication can help to break up aggregates and enhance solubility.[8] Gentle warming may also be effective, but avoid excessive heat.[8]
Issue 2: I am observing precipitation of UNC6212 in my assay.
-
Localized Concentration: Precipitation can occur when a concentrated stock solution is diluted too quickly into an aqueous buffer. To avoid this, add the stock solution dropwise while gently stirring the buffer.[2]
-
Buffer Compatibility: The solubility of your peptide may be lower in your specific assay buffer. Consider performing a solubility test in your buffer of choice before proceeding with your experiment.
-
Exceeding Solubility Limit: It's possible that the concentration of UNC6212 in your experiment exceeds its solubility limit in that specific buffer. Try reducing the final concentration of the peptide.
Data Presentation
Table 1: General Storage Recommendations for UNC6212
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a desiccated environment, protect from light.[3][5] |
| Stock Solution (in organic solvent) | -20°C to -80°C | Months | Aliquot to avoid freeze-thaw cycles.[4][5] |
| Working Solution (in aqueous buffer) | -20°C (for storage) or 4°C (short-term) | Days to Weeks | Prepare fresh if possible. Stability is buffer and pH dependent.[6] |
Table 2: General Solubility Guidelines for Peptides
| Peptide Characteristic | Initial Solvent Recommendation | Alternative Solvents/Additives |
| Basic (Net Positive Charge) | Sterile Water or PBS | Dilute Acetic Acid[1][7] |
| Acidic (Net Negative Charge) | Sterile Water or PBS | Dilute Ammonium Bicarbonate/Hydroxide[1][8] |
| Neutral/Hydrophobic | Minimal Organic Solvent (e.g., DMSO) | Acetonitrile, Methanol, Propanol[7] |
Experimental Protocols
Protocol 1: Determining the Solubility of UNC6212 in a Specific Buffer
-
Preparation: Allow the lyophilized UNC6212 to equilibrate to room temperature in a desiccator.
-
Initial Test: Weigh out a small, known amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of your chosen buffer (e.g., 100 µL) to the tube to create a concentrated starting solution.
-
Dissolution: Vortex the tube thoroughly. If the peptide does not dissolve, sonicate for 10-15 minutes.
-
Observation: Visually inspect the solution for any undissolved particles. A fully dissolved peptide will result in a clear solution.
-
Serial Dilution: If the peptide dissolves, you can proceed to make serial dilutions in the same buffer to determine the concentration at which it remains soluble. If it does not dissolve, incrementally add more buffer until it does, carefully recording the total volume added to calculate the approximate solubility.
Visualizations
Caption: Workflow for Determining UNC6212 Solubility.
Caption: Key Factors Influencing UNC6212 Stability.
References
- 1. biomatik.com [biomatik.com]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. jpt.com [jpt.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. biobasic.com [biobasic.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. jpt.com [jpt.com]
Technical Support Center: Troubleshooting Low Signal in UNC6212 (Kme2) Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in binding assays involving the dimethyllysine (Kme2) ligand, UNC6212.
Troubleshooting Guide: Low Signal
A low or absent signal in your UNC6212 (Kme2) binding assay can be frustrating. This guide provides a systematic approach to identifying and resolving the most common causes.
Q1: My UNC6212 (Kme2) binding assay is showing very low or no signal. Where should I start troubleshooting?
A systematic approach to troubleshooting is crucial. Begin by evaluating the fundamental components and steps of your assay. We've outlined a logical workflow to help you pinpoint the issue.
Caption: Troubleshooting workflow for low signal in UNC6212 binding assays.
Start with "Reagent Integrity" and proceed sequentially. Each step addresses a potential source of error that could lead to a diminished signal.
FAQs: Detailed Troubleshooting Steps
Reagent Integrity and Concentration
Q2: How can I be sure my UNC6212 (Kme2) ligand and binding partner are active?
The quality and concentration of your core reagents are paramount.
-
UNC6212 (Kme2) Integrity: UNC6212 is a dimethyllysine-containing ligand.[1][2] Ensure it has been stored correctly, typically at -20°C, to prevent degradation.[2] If in doubt, use a fresh aliquot or a new lot of the compound.
-
Protein Quality: The binding partner, such as a chromodomain-containing protein like CBX5, must be properly folded and active.[1][2] Verify protein integrity using SDS-PAGE and consider a functional validation assay if possible. Avoid repeated freeze-thaw cycles.
-
Concentration Verification: Accurately determine the concentrations of your UNC6212 stock solution and your protein. Spectrophotometric methods (e.g., NanoDrop) or protein concentration assays (e.g., Bradford, BCA) are essential.
Q3: I'm using a fluorescently labeled UNC6212 analog for a Fluorescence Polarization (FP) assay. Could the label be the problem?
Yes, the fluorescent label can significantly impact the assay.
-
Labeling Efficiency: Incomplete labeling of your UNC6212 analog will result in a competing, unlabeled ligand, which will reduce the observed polarization change.
-
Fluorophore Quenching: The microenvironment around the fluorophore can quench its signal. Compare the fluorescence intensity of your labeled ligand to a standard of the free fluorophore at the same concentration. A significantly lower signal may indicate quenching.
-
Steric Hindrance: The fluorescent tag might sterically hinder the binding of UNC6212 to its target protein.
| Parameter | Recommendation | Potential Issue if Deviated |
| UNC6212 Storage | Store at -20°C in aliquots. | Degradation of the ligand. |
| Protein Storage | Store at -80°C in aliquots. Avoid freeze-thaw cycles. | Protein denaturation and loss of activity. |
| Concentration Accuracy | Verify by spectrophotometry or appropriate protein assay. | Incorrect molar ratios in the binding reaction. |
| Fluorescent Label | Confirm labeling efficiency and check for quenching. | Reduced dynamic range of the assay. |
Table 1: Key Reagent Quality Control Checks.
Assay Protocol and Setup
Q4: What are the most common protocol errors that lead to low signal in a UNC6212 binding assay?
Even minor deviations from an optimized protocol can lead to significant signal loss.
-
Incorrect Reagent Concentrations: Using concentrations of UNC6212 or its binding partner that are too low will naturally result in a weak signal. For an FP assay, the concentration of the fluorescently labeled ligand should be well below the dissociation constant (Kd) of the interaction. For UNC6212 and CBX5, the reported Kd is 5.7 µM.[1][2]
-
Inappropriate Buffer Conditions: The pH, salt concentration, and presence of detergents can all affect binding affinity. Ensure your buffer composition is optimized for the specific protein-ligand interaction. Some common starting buffers include PBS or Tris-based buffers.
-
Insufficient Incubation Time: Binding events take time to reach equilibrium. If the incubation time is too short, the full binding potential will not be realized, leading to a low signal.
-
Order of Addition: In some assay formats, like AlphaScreen, the order in which reagents are added can be critical.[3][4] Experiment with different addition orders if you suspect this might be an issue.
Caption: A generalized experimental workflow for a binding assay.
Q5: I'm performing a competitive binding assay. What should I consider?
In a competitive assay, a low signal (or lack of signal change) can indicate several issues:
-
Competitor Concentration Too High: If you are titrating an unlabeled competitor against a labeled UNC6212 probe, starting with a competitor concentration that is too high may completely inhibit binding, resulting in a flat, low signal across your titration curve.
-
Labeled Probe Concentration Too High: The concentration of the labeled probe should ideally be at or below its Kd for the target protein to ensure sensitive detection of competition.
Instrument Settings and Calibration
Q6: Could the instrument settings be the cause of my low signal?
Incorrect instrument settings are a frequent source of poor assay performance.
-
Fluorescence Polarization (FP):
-
Incorrect Wavelengths: Ensure the excitation and emission wavelengths are appropriate for your chosen fluorophore.[5]
-
Gain/PMT Settings: The photomultiplier tube (PMT) gain may be set too low. While increasing the gain can amplify the signal, be cautious as it can also increase background noise.[5]
-
Plate Type: Use black, opaque microplates to minimize background fluorescence and light scatter.[6]
-
-
AlphaScreen:
-
Incorrect Wavelengths: Excitation is typically at 680 nm, and emission is read between 520-620 nm.[7][8]
-
Plate Type: Use white, opaque microplates for optimal signal reflection.[3]
-
Bead-Based Issues: AlphaScreen beads are light-sensitive and should be handled in low-light conditions.[3] Ensure the donor and acceptor beads are not expired and have been stored correctly at 4°C.[3]
-
| Assay Type | Parameter | Recommended Setting | Common Pitfall |
| Fluorescence Polarization | Plate Type | Black, opaque | Using clear or white plates increases background.[6] |
| Wavelengths | Match to fluorophore specs | Mismatched wavelengths lead to poor excitation/emission.[5] | |
| Gain/PMT | Optimize for signal-to-noise | Setting too low results in a weak signal.[5] | |
| AlphaScreen | Plate Type | White, opaque | Using clear or black plates reduces the signal.[3] |
| Wavelengths | Ex: 680 nm, Em: 520-620 nm | Incorrect filter sets will prevent signal detection.[7][8] | |
| Bead Handling | Protect from light | Photobleaching of donor beads reduces signal.[3] |
Table 2: Critical Instrument Settings for Common Assay Formats.
Experimental Condition Optimization
Q7: I've checked my reagents, protocol, and instrument settings, but the signal is still low. What else can I optimize?
If the fundamentals are correct, you may need to optimize the experimental conditions.
-
Protein Concentration: Titrate your protein concentration to find the optimal range that gives a robust signal window.
-
Buffer Additives: Some proteins may require specific additives for stability or activity, such as reducing agents (e.g., DTT, BME) or metal ions. Conversely, some buffer components can interfere with the assay; for example, biotin in cell culture media can interfere with streptavidin-based AlphaScreen assays.[9]
-
Temperature: Binding kinetics are temperature-dependent. Ensure you are running the assay at a consistent and optimal temperature.
Experimental Protocols
General Protocol for a Fluorescence Polarization (FP) Binding Assay
This protocol provides a general framework for a direct binding FP assay between a fluorescently labeled UNC6212 analog and a target protein (e.g., CBX5).
-
Reagent Preparation:
-
Prepare a 2X stock of the target protein in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Prepare a 2X stock of the fluorescently labeled UNC6212 analog in the same assay buffer. The final concentration of the labeled ligand in the assay should be low, ideally ≤ Kd/2.
-
-
Assay Procedure:
-
In a black, opaque 384-well plate, add 10 µL of the 2X protein stock to the appropriate wells. For wells measuring the polarization of the free ligand, add 10 µL of assay buffer.
-
Add 10 µL of the 2X labeled UNC6212 analog to all wells.
-
Mix gently by shaking the plate for 1 minute.
-
Incubate the plate at room temperature for the desired time (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition:
-
Read the plate on an FP-capable plate reader using the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the change in millipolarization (mP) units between the free ligand and the protein-bound ligand.
-
General Protocol for an AlphaScreen Competition Assay
This protocol outlines a competitive binding assay to screen for inhibitors that disrupt the interaction between a biotinylated UNC6212 probe and a GST-tagged target protein (e.g., GST-CBX5).
-
Reagent Preparation:
-
Prepare stocks of the test compounds (potential inhibitors) in assay buffer (e.g., PBS, 0.1% BSA).
-
Prepare a solution containing the GST-tagged target protein and the biotinylated UNC6212 probe at their optimal concentrations in the assay buffer.
-
Prepare a suspension of anti-GST Acceptor beads and Streptavidin Donor beads in the assay buffer according to the manufacturer's instructions. Keep the beads protected from light.
-
-
Assay Procedure:
-
To a white, opaque 384-well plate, add the test compounds at various concentrations.
-
Add the pre-mixed solution of GST-tagged protein and biotinylated UNC6212 probe.
-
Incubate at room temperature for 30-60 minutes.
-
Add the AlphaScreen beads.
-
Incubate in the dark at room temperature for 60-90 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates that the test compound is inhibiting the protein-ligand interaction.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Alpha Troubleshooting Tables | Revvity [revvity.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for UNC6212 (Kme2) in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of UNC0642, a selective inhibitor of the G9a (EHMT2) histone methyltransferase, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of UNC0642?
A1: UNC0642 is a potent and selective small molecule inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a. It acts as a competitive inhibitor of the peptide substrate, thereby preventing the dimethylation of histone H3 at lysine 9 (H3K9me2).[1][2] This reduction in H3K9me2, a mark associated with transcriptional repression, can lead to changes in gene expression.[3] Additionally, UNC0642 has been shown to upregulate the expression of Thioredoxin-Interacting Protein (TXNIP), which can induce oxidative stress and lead to caspase-dependent apoptosis in some cancer cell lines.
Q2: What is the recommended starting concentration and incubation time for UNC0642 in cellular assays?
A2: The optimal concentration and incubation time for UNC0642 are cell-line dependent. A good starting point is to perform a dose-response experiment. Based on published data, the IC50 for the reduction of H3K9me2 is in the low nanomolar to low micromolar range in various cell lines.[2][4] For cell viability assays, longer incubation times of 48 to 96 hours are common, with IC50 values for cell death typically being higher than those for H3K9me2 inhibition.[1][4][5] For mechanistic studies, such as analyzing changes in histone methylation by Western blot, shorter incubation times (e.g., 24-48 hours) may be sufficient.
Q3: How can I confirm that UNC0642 is active in my cells?
A3: The most direct way to confirm the activity of UNC0642 is to assess the levels of its primary target, H3K9me2, via Western blotting. A significant reduction in H3K9me2 levels after treatment with UNC0642 indicates target engagement.[1] It is recommended to test a range of concentrations to observe a dose-dependent decrease.
Q4: What are the known off-target effects of UNC0642?
A4: UNC0642 is a highly selective inhibitor of G9a and its closely related homolog GLP (EHMT1).[6] It has shown low activity against a broad panel of other histone methyltransferases and kinases.[2] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is always advisable to use the lowest effective concentration to minimize potential off-target effects and to include appropriate controls in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak effect on cell viability | Insufficient incubation time. | Extend the incubation period (e.g., up to 72 or 96 hours), as the cytotoxic effects of UNC0642 may be delayed.[1] |
| Insufficient concentration. | Perform a dose-response experiment with a wider range of concentrations. Consult published IC50 values for your cell line or similar cell types as a reference.[2][5] | |
| Cell line is resistant to G9a inhibition. | Consider using a positive control cell line known to be sensitive to UNC0642. | |
| High background in Western blot for H3K9me2 | Antibody issues. | Use a validated antibody specific for H3K9me2. Ensure you are using the recommended antibody dilution and blocking conditions. |
| Incomplete protein transfer. | Optimize your Western blot transfer protocol, especially for small histone proteins. | |
| Inconsistent results between experiments | Inconsistent cell health or density. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before treatment. |
| Degradation of UNC0642. | Prepare fresh stock solutions of UNC0642 in DMSO and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[7] |
Data Presentation
Table 1: Reported IC50 Values of UNC0642 in Cellular Assays
| Cell Line | Assay Type | IC50 | Incubation Time | Reference |
| T24 (Bladder Cancer) | Cell Viability (SRB) | 9.85 ± 0.41 µM | 72 h | [1][5] |
| J82 (Bladder Cancer) | Cell Viability (SRB) | 13.15 ± 1.72 µM | 72 h | [1][5] |
| 5637 (Bladder Cancer) | Cell Viability (SRB) | 9.57 ± 0.37 µM | 72 h | [1][5] |
| PANC-1 (Pancreatic Cancer) | H3K9me2 Reduction | 0.04 µM | - | [2] |
| MDA-MB-231 (Breast Cancer) | H3K9me2 Reduction | 0.11 µM | - | [2] |
| PC3 (Prostate Cancer) | H3K9me2 Reduction | 0.13 µM | - | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of UNC0642 in culture medium. The final DMSO concentration should not exceed 0.1%.[7] Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Add the diluted UNC0642 to the respective wells and incubate for the desired period (e.g., 48, 72, or 96 hours).[2][7]
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically around 560 nm excitation and 590 nm emission).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for H3K9 Dimethylation
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of UNC0642 for the desired incubation time (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel (a higher percentage gel, e.g., 15% or 4-20% gradient, is recommended for resolving low molecular weight histone proteins).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K9me2 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.
Mandatory Visualization
Caption: UNC0642 signaling pathway.
Caption: Experimental workflow for UNC0642.
Caption: Factors influencing experimental outcome.
References
- 1. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. UNC0642 | Histone Methyltransferase | TargetMol [targetmol.com]
Potential off-target effects of UNC6212 (Kme2)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of UNC6212, a dimethyllysine (Kme2)-containing ligand designed to target the chromobox protein homolog 5 (CBX5). The following resources are intended to help troubleshoot unexpected experimental outcomes and provide guidance on interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of UNC6212?
A1: The primary target of UNC6212 is the chromobox protein homolog 5 (CBX5), also known as HP1α. It binds to CBX5 with a dissociation constant (KD) of 5.7 μM.
Q2: Are there known off-targets for UNC6212?
A2: While a comprehensive off-target profile for UNC6212 is not publicly available, the high degree of homology among the chromodomains of the CBX family (CBX1, CBX3, and CBX5) suggests a potential for cross-reactivity. Researchers should be aware that UNC6212 may also bind to CBX1 and CBX3, albeit with potentially lower affinity.
Q3: What are the potential downstream consequences of off-target binding to other CBX proteins?
A3: Off-target binding to CBX1 and CBX3 could lead to unintended effects on gene regulation and chromatin structure, as these proteins are also involved in heterochromatin formation and maintenance. This could manifest as unexpected changes in gene expression profiles or cellular phenotypes that are not directly attributable to the inhibition of CBX5.
Q4: How can I experimentally assess the selectivity of UNC6212 in my system?
A4: We recommend performing a dose-response experiment and comparing the cellular phenotype to that of more selective inhibitors if available. Additionally, direct binding assays, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), can be used to determine the binding affinity of UNC6212 to other purified CBX proteins.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in gene expression unrelated to known CBX5 targets. | Off-target effects on other CBX family members (e.g., CBX1, CBX3) or other methyl-lysine reader proteins. | 1. Perform a literature search for the functions of other CBX proteins to see if the observed phenotype aligns with their known roles.2. Use a complementary approach to inhibit CBX5, such as siRNA or shRNA, to confirm that the phenotype is specific to CBX5 inhibition.3. Conduct a broader transcriptomic or proteomic analysis to identify affected pathways. |
| Cellular phenotype is observed at a much lower/higher concentration than the reported KD for CBX5. | This could be due to differences in experimental conditions, cell permeability, or engagement of off-targets with higher or lower affinity. | 1. Confirm the purity and concentration of your UNC6212 stock.2. Perform a cellular thermal shift assay (CETSA) to verify target engagement in your specific cell line.3. Titrate the compound over a wide range of concentrations to establish a clear dose-response curve. |
| Inconsistent results between experimental replicates. | This could be due to variability in cell culture conditions, compound stability, or experimental technique. | 1. Ensure consistent cell passage number and confluency.2. Prepare fresh dilutions of UNC6212 for each experiment from a validated stock.3. Standardize all incubation times and experimental procedures. |
Quantitative Data Summary
The following table summarizes hypothetical binding affinity data for UNC6212 against CBX family proteins. This data is provided for illustrative purposes to guide researchers in their experimental design and data interpretation.
| Target Protein | Binding Affinity (KD) (μM) |
| CBX5 (Primary Target) | 5.7 |
| CBX1 (Potential Off-Target) | 25.3 |
| CBX3 (Potential Off-Target) | 38.1 |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
This protocol describes how to measure the binding affinity of UNC6212 to a target protein, such as CBX1 or CBX3.
-
Protein Preparation: Purify recombinant human CBX1 and CBX3 proteins. Ensure the proteins are properly folded and in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Compound Preparation: Dissolve UNC6212 in the same buffer as the protein to a final concentration of 500 μM.
-
ITC Experiment:
-
Fill the ITC sample cell with the protein solution at a concentration of 20 μM.
-
Load the injection syringe with the UNC6212 solution.
-
Perform a series of injections (e.g., 20 injections of 2 μL each) at a constant temperature (e.g., 25°C).
-
-
Data Analysis: Analyze the resulting thermogram using the instrument's software to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Visualizations
The following diagrams illustrate key concepts related to UNC6212's mechanism of action and potential off-target effects.
How to prevent UNC6212 (Kme2) degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of UNC0642, a potent and selective inhibitor of G9a and GLP histone methyltransferases, during experiments. The information provided is based on available data for UNC0642 and structurally related compounds.
Troubleshooting Guides
Issue: Inconsistent or lower than expected inhibition in my assay.
This could be due to the degradation of UNC0642. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Improper Stock Solution Preparation or Storage | Ensure stock solutions are prepared in a high-quality, anhydrous solvent like DMSO. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[1] |
| Degradation in Aqueous Buffers | Prepare fresh dilutions of UNC0642 in aqueous buffers for each experiment. It is not recommended to store aqueous solutions of UNC0642 for more than one day. |
| Incorrect Buffer pH | While specific pH stability data for UNC0642 is limited, the quinazoline scaffold is generally stable in cold, dilute acidic or alkaline solutions but may be destroyed by boiling in these conditions. For optimal stability, maintain a pH range of 4.5 to 6.5 in your experimental buffer if possible.[2] |
| Exposure to High Temperatures | Avoid heating solutions containing UNC0642. If warming is necessary to dissolve the compound, do so gently and for the shortest time possible. |
| Photodegradation | Protect solutions containing UNC0642 from direct light, especially UV light. Use amber-colored tubes or wrap tubes in foil. A study on similar quinazoline derivatives showed that laser radiation can break chemical bonds.[3] |
Issue: Precipitation of the inhibitor in my cell culture media.
| Potential Cause | Troubleshooting Step |
| Poor Solubility in Aqueous Media | UNC0642 has low solubility in aqueous buffers. To improve solubility, first dissolve the compound in DMSO to make a concentrated stock solution. Then, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| High Final Concentration of Inhibitor | If precipitation still occurs, try lowering the final concentration of UNC0642 in your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing UNC0642 stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of UNC0642.[4] Ensure you are using a high-purity, anhydrous grade of DMSO to minimize degradation.
Q2: How should I store UNC0642?
A2: UNC0642 as a solid powder should be stored at -20°C and is stable for at least four years under these conditions. Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles. Aqueous solutions of UNC0642 are not recommended for storage and should be prepared fresh for each experiment.
Q3: Is UNC0642 sensitive to light?
Q4: What is the stability of UNC0642 in different pH conditions?
A4: There is limited specific data on the pH stability of UNC0642. However, the quinazoline core is generally stable in cold, dilute acidic and alkaline solutions. A study on a similar compound, ceftazidime, showed maximum stability in the pH range of 4.5 to 6.5.[2] It is advisable to maintain your experimental conditions within a neutral to slightly acidic pH range if possible and to avoid extreme pH and high temperatures.
Q5: Can I use buffers other than PBS to dilute UNC0642?
A5: Yes, other common biological buffers can be used. However, it is crucial to ensure the final solution is clear and that the inhibitor remains soluble. The compatibility of UNC0642 with various buffers should be empirically determined for your specific experimental setup.
Data Presentation
Table 1: Summary of UNC0642 Properties and Handling Recommendations
| Parameter | Value/Recommendation | Reference |
| Molecular Weight | 546.7 g/mol | |
| Storage (Solid) | -20°C (Stable for ≥ 4 years) | |
| Storage (DMSO Stock) | -20°C (1 year) or -80°C (2 years) | [1] |
| Recommended Solvent | DMSO | [4] |
| Solubility in DMSO | 100 mg/mL | [4] |
| Solubility in Ethanol | 100 mg/mL | [4] |
| Solubility in Water | Insoluble | [4] |
| Aqueous Solution Stability | Prepare fresh, do not store for more than one day. | |
| Light Sensitivity | Protect from light as a precaution. | [3] |
| Recommended pH Range | Neutral to slightly acidic (e.g., 4.5-6.5) | [2] |
Experimental Protocols
Protocol 1: In Vitro G9a/GLP Histone Methyltransferase Assay
This protocol is a general guideline for a biochemical assay to measure the inhibition of G9a or GLP by UNC0642.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT.
-
G9a or GLP enzyme: Dilute to the desired concentration in Assay Buffer.
-
Histone H3 (1-21) peptide substrate: Prepare a stock solution in water and dilute to the final concentration in Assay Buffer.
-
S-adenosyl-L-methionine (SAM): Prepare a stock solution in water and dilute to the final concentration in Assay Buffer.
-
UNC0642: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO. Further dilute this series in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the diluted UNC0642 or DMSO (vehicle control).
-
Add 20 µL of the G9a/GLP enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add 20 µL of the H3 peptide substrate solution.
-
Initiate the reaction by adding 5 µL of the SAM solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction according to the detection method manufacturer's instructions (e.g., by adding a stop solution).
-
-
Detection:
-
Quantify the methyltransferase activity using a suitable method, such as a fluorescence-based, luminescence-based (e.g., MTase-Glo™), or radioactivity-based assay.
-
-
Data Analysis:
-
Calculate the percent inhibition for each UNC0642 concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the UNC0642 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Assay for H3K9 Dimethylation
This protocol describes how to treat cells with UNC0642 and assess its effect on the levels of H3K9 dimethylation (H3K9me2).
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow the cells to adhere overnight.
-
-
UNC0642 Treatment:
-
Prepare a serial dilution of UNC0642 in your complete cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is the same in all wells, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of UNC0642 or the vehicle control.
-
Incubate the cells for the desired time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against H3K9me2.
-
Incubate with a primary antibody against a loading control (e.g., total Histone H3 or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for H3K9me2 and the loading control.
-
Normalize the H3K9me2 signal to the loading control signal for each sample.
-
Calculate the percent reduction in H3K9me2 levels relative to the vehicle-treated cells.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of G9a/GLP-mediated H3K9 dimethylation and its inhibition by UNC0642.
Caption: Recommended experimental workflow for handling UNC0642 to minimize degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Interpreting Unexpected Results from G9a/GLP (Kme2) Inhibitor Experiments
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results from experiments involving UNC0642, a potent and selective inhibitor of the histone methyltransferases G9a and GLP, which are responsible for histone H3 lysine 9 dimethylation (H3K9me2).
Frequently Asked Questions (FAQs)
Q1: I am not seeing a global reduction in H3K9me2 levels after UNC0642 treatment. What could be the reason?
A1: Several factors could contribute to a lack of observable reduction in global H3K9me2 levels. Consider the following:
-
Compound Potency and Concentration: Ensure you are using UNC0642 at an effective concentration. The IC50 for H3K9me2 reduction in many cell lines is in the nanomolar range. However, the optimal concentration can vary between cell types. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The reduction of histone methylation marks is a dynamic process that depends on histone turnover. A short treatment duration may not be sufficient to observe a significant decrease. We recommend a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment time.
-
Cellular Health: High concentrations of UNC0642 can lead to cytotoxicity, which might affect the cellular machinery responsible for histone turnover.[1][2] It is crucial to assess cell viability in parallel with your experiments.
-
Antibody Specificity: The specificity of the antibody used for detecting H3K9me2 is critical. Ensure your antibody is validated for the application (e.g., Western blot, ChIP-seq).
Q2: My cells are showing high levels of toxicity even at low concentrations of UNC0642. Why is this happening?
A2: While UNC0642 generally has a good therapeutic window, unexpected toxicity can occur.[1][2] Here are some potential reasons:
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to G9a/GLP inhibition. Some cell lines may be more dependent on G9a/GLP activity for survival.
-
Off-Target Effects: Although UNC0642 is highly selective, off-target effects can never be completely ruled out, especially at higher concentrations.[1][3] Consider using a structurally distinct G9a/GLP inhibitor, like UNC0638, as an orthogonal control to confirm that the observed phenotype is due to G9a/GLP inhibition.[4]
-
Compound Quality: Ensure the purity and stability of your UNC0642 compound. Degradation of the compound could lead to toxic byproducts.
Q3: I observe a change in the expression of my gene of interest, but it is not consistent with the expected outcome of reduced H3K9me2-mediated repression. What could be the underlying mechanism?
A3: The relationship between H3K9me2 and gene expression is complex. Here are some points to consider:
-
Non-Histone Targets: G9a and GLP can methylate non-histone proteins, including p53.[2][5] The observed phenotype might be a result of altered activity of these non-histone targets rather than a direct effect on histone methylation.
-
Indirect Effects: Inhibition of G9a/GLP can lead to widespread changes in the epigenetic landscape, which might indirectly affect the expression of your gene of interest.[6]
-
Crosstalk with other Histone Modifications: The epigenetic landscape is interconnected. Changes in H3K9me2 can influence other histone modifications, leading to unexpected transcriptional outcomes.[7]
Q4: Should I use UNC0638 or UNC0642 for my experiments?
A4: Both UNC0638 and UNC0642 are potent and selective inhibitors of G9a/GLP.[1][8][9] However, UNC0642 was developed as an optimized version of UNC0638 with improved pharmacokinetic properties, making it more suitable for in vivo studies.[2][10] For cell-based assays, both compounds are effective chemical probes.[4]
Quantitative Data Summary
| Compound | Target | In Vitro IC50 | Cellular H3K9me2 IC50 | Key Features |
| UNC0642 | G9a/GLP | <2.5 nM | <150 nM (in various cell lines) | Potent, selective, cell-penetrant, and suitable for in vivo studies due to improved pharmacokinetics.[1][2][10][11] |
| UNC0638 | G9a/GLP | G9a: <15 nM; GLP: 19 nM | 81 nM (in MDA-MB-231 cells) | Potent, selective, and cell-penetrant chemical probe for cellular assays.[8][9] |
| UNC1215 | L3MBTL3 (Kme reader) | 40 nM | - | Selective inhibitor of a methyl-lysine reader domain, not a writer. Useful for studying the downstream effects of Kme recognition.[12][13][14][15] |
Key Experimental Protocols
Protocol 1: Western Blot for Global H3K9me2 Levels
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of UNC0642 (e.g., 10 nM to 5 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone extracts onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K9me2. Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.
-
Detection: Incubate with an appropriate secondary antibody and visualize the bands using a chemiluminescence or fluorescence-based detection system.
-
Quantification: Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.
Protocol 2: Cell Viability Assay
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of UNC0642 for the desired duration.
-
Assay: Perform a cell viability assay using a reagent such as Resazurin or a commercial ATP-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the fluorescence or luminescence and normalize the results to the vehicle-treated control wells to determine the percentage of viable cells. Calculate the EC50 value for cytotoxicity.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Histone lysine methyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The unexpected non-catalytic roles of histone modifiers in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UNC 1215 | UNC1215 | Tocris Bioscience [tocris.com]
- 15. selleckchem.com [selleckchem.com]
Cell permeability issues with UNC6212 (Kme2)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential cell permeability issues with UNC6212, a dimethyllysine (Kme2)-containing ligand of CBX5.
Frequently Asked Questions (FAQs)
Q1: What is UNC6212 and what is its mechanism of action?
A1: UNC6212 is a synthetic, dimethyllysine (Kme2)-containing small molecule that acts as a ligand for the chromobox protein homolog 5 (CBX5), also known as HP1 alpha. It has a dissociation constant (KD) of 5.7 μM for CBX5.[1][2] By binding to CBX5, UNC6212 can modulate the epigenetic regulation of gene expression, making it a valuable tool for studying chromatin biology and a potential starting point for therapeutic development.
Q2: I am not observing the expected downstream effects of UNC6212 in my cell-based assays. Could this be a cell permeability issue?
A2: Yes, a lack of downstream effects is a common indicator of poor cell permeability. For UNC6212 to be effective, it must cross the cell membrane to reach its intracellular target, CBX5. If the compound cannot efficiently enter the cell, you will not observe the desired biological response. Other potential issues to consider include compound stability, degradation, or efflux from the cell.
Q3: What are the first steps to troubleshoot potential UNC6212 cell permeability problems?
A3: Start by verifying the integrity and concentration of your UNC6212 stock solution. Then, optimize the treatment conditions, including incubation time and concentration. It is also crucial to select an appropriate cell line and ensure the health of your cells. Finally, performing a direct measurement of intracellular UNC6212 concentration is the most definitive way to assess cell permeability.
Q4: Are there any known issues with UNC6212 stability in cell culture media?
A4: While specific stability data for UNC6212 in various cell culture media is not extensively published, it is a good practice to prepare fresh dilutions of the compound for each experiment from a frozen stock solution to minimize degradation. You can also assess the stability of UNC6212 in your specific media by incubating it for the duration of your experiment and then analyzing its integrity via methods like HPLC.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to UNC6212's performance in cell-based assays, with a focus on cell permeability.
Problem 1: No or low biological activity of UNC6212 observed.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | 1. Increase Incubation Time: Extend the treatment duration to allow for more time for the compound to enter the cells. 2. Increase Concentration: Perform a dose-response experiment to determine if a higher concentration of UNC6212 is effective. Be mindful of potential cytotoxicity. 3. Use a Permeabilizing Agent: As a control, you can use a mild permeabilizing agent like a low concentration of digitonin to facilitate UNC6212 entry and confirm its intracellular activity. This is not a solution for routine experiments but can help diagnose a permeability issue. |
| Compound Degradation | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of UNC6212 from a DMSO stock for each experiment. 2. Check Storage Conditions: Ensure the stock solution is stored correctly, typically at -20°C or -80°C. |
| Cell Line Specificity | 1. Test Different Cell Lines: The expression of transporters and the lipid composition of the cell membrane can vary significantly between cell lines, affecting compound uptake. Test UNC6212 in a panel of cell lines if possible. |
| Cellular Efflux | 1. Use Efflux Pump Inhibitors: Co-incubate UNC6212 with known broad-spectrum efflux pump inhibitors, such as verapamil or cyclosporin A, to see if this enhances its activity. This can indicate that the compound is being actively removed from the cells.[3][4] |
Problem 2: High variability in experimental results.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Health | 1. Monitor Cell Viability: Regularly check cell viability using methods like Trypan Blue exclusion to ensure consistent cell health across experiments. 2. Standardize Seeding Density: Ensure that cells are seeded at a consistent density for all experiments, as confluency can affect compound uptake. |
| Inconsistent Compound Dosing | 1. Calibrate Pipettes: Ensure accurate pipetting of the compound. 2. Proper Mixing: Thoroughly mix the compound into the media before adding it to the cells. |
Quantitative Data Summary
The following table summarizes hypothetical data from experiments designed to assess UNC6212 permeability and cytotoxicity.
| Cell Line | UNC6212 Concentration (µM) | Incubation Time (h) | Intracellular UNC6212 (ng/mg protein) | Cell Viability (%) |
| HEK293T | 10 | 6 | 5.2 ± 0.8 | 95 ± 3 |
| HEK293T | 50 | 6 | 25.1 ± 3.5 | 92 ± 4 |
| MCF-7 | 10 | 6 | 2.1 ± 0.5 | 98 ± 2 |
| MCF-7 | 50 | 6 | 10.5 ± 1.9 | 96 ± 3 |
| MCF-7 + Verapamil (10 µM) | 50 | 6 | 18.9 ± 2.7 | 94 ± 4 |
Experimental Protocols
Protocol 1: Cellular Uptake Assay for UNC6212
Objective: To quantify the intracellular concentration of UNC6212.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
UNC6212
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
LC-MS/MS system
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with the desired concentration of UNC6212 for the specified time.
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Lyse the cells in 100 µL of cell lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Analyze the concentration of UNC6212 in the lysate using a validated LC-MS/MS method.
-
Normalize the amount of UNC6212 to the total protein concentration (e.g., ng of UNC6212 per mg of protein).
Protocol 2: Cytotoxicity Assay
Objective: To determine the cytotoxic effect of UNC6212 on a cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
UNC6212
-
MTT or other viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of UNC6212 for 24-72 hours.
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: UNC6212 mechanism of action and potential permeability barrier.
References
Minimizing background noise in UNC6212 (Kme2) fluorescence assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background noise and ensure data integrity in UNC6212 fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is UNC6212 and what is its mechanism of action?
UNC6212 is a potent and selective inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] These enzymes are responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression.[3][4] By inhibiting G9a and GLP, UNC6212 leads to a reduction in global H3K9me2 levels.[5] G9a and GLP often form a heterodimeric complex to carry out their function.[3][6]
Q2: What types of fluorescence assays are commonly used to assess UNC6212 activity?
Several fluorescence-based assay formats are suitable for measuring the activity of G9a/GLP and the inhibitory effect of compounds like UNC6212. These are typically homogeneous assays, meaning they do not require separation or wash steps.[7] Common methods include:
-
Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In the context of a G9a/GLP assay, a fluorescently labeled peptide substrate or a tracer that binds to the enzyme can be used.
-
Homogeneous Time-Resolved Fluorescence (HTRF): This assay format utilizes Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. For G9a/GLP, this typically involves an antibody against the methylated product (e.g., H3K9me2) labeled with a donor and a labeled substrate or binding partner as the acceptor.[7][8]
-
AlphaLISA: This bead-based assay also relies on FRET. Donor and acceptor beads are brought into proximity by the binding of assay components, generating a chemiluminescent signal.[9]
Q3: What are the primary sources of high background noise in UNC6212 fluorescence assays?
High background noise can significantly impact the quality and reliability of your data. The main culprits include:
-
Autofluorescence: Intrinsic fluorescence from assay components such as the test compound (UNC6212 itself), buffers, or proteins.[10]
-
Light Scatter: Caused by precipitated compounds, aggregated proteins, or other particulates in the assay well.[11]
-
Non-specific Binding: The fluorescent tracer or antibodies may bind to unintended targets or to the walls of the microplate.[10][12]
-
Sub-optimal Reagent Concentrations: Using excessively high concentrations of fluorescent tracers or detection antibodies can lead to elevated background signals.[13]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues that lead to high background noise in your UNC6212 fluorescence assays.
Guide 1: Addressing High Background Signal
High background can obscure the specific signal from your assay, leading to a poor signal-to-noise ratio. Use the following steps to diagnose and mitigate this issue.
-
Blank Subtraction: Always include wells with buffer only to measure and subtract the background fluorescence of the assay medium and microplate.
-
Reagent Quality: Ensure all reagents, including buffers, enzymes, and substrates, are of high purity and have been stored correctly to prevent degradation.
-
Microplate Selection: Use high-quality, low-autofluorescence microplates. For fluorescence polarization, black plates are generally recommended to minimize background. For HTRF and AlphaLISA, white plates are often preferred to maximize signal.[8]
| Potential Cause | Recommended Solution |
| Compound Interference | - Test for Autofluorescence: Run a control plate with UNC6212 at various concentrations in assay buffer without the fluorescent probe to measure its intrinsic fluorescence.[14] - Check for Light Scatter: Visually inspect wells with high concentrations of UNC6212 for any signs of precipitation. You can also measure absorbance at a wavelength outside the excitation/emission range of your fluorophore to detect light scatter. |
| Sub-optimal Reagent Concentrations | - Titrate the Fluorescent Tracer/Probe: Determine the lowest concentration of the fluorescent probe that provides a robust signal without contributing excessively to the background.[15] - Titrate Enzyme and Substrate: Optimize the concentrations of G9a/GLP and the peptide substrate to achieve a good assay window while minimizing background.[7] |
| Non-Specific Binding | - Include a Detergent: Adding a small amount of a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, to the assay buffer can help reduce non-specific binding of proteins and the fluorescent probe to the microplate wells.[8][16][17] - Use a Carrier Protein: In some cases, a carrier protein like Bovine Serum Albumin (BSA) can reduce non-specific binding, but be cautious as it can also sometimes interfere with the assay. |
| Instrument Settings | - Optimize Reader Settings: Ensure your plate reader's gain, Z-height, and other settings are optimized for your specific assay plate and volume.[18] - Wavelength Selection: If compound autofluorescence is an issue, consider using a fluorescent probe with excitation and emission wavelengths in the red-shifted part of the spectrum, as fewer compounds fluoresce in this range. |
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNC0642 | Structural Genomics Consortium [thesgc.org]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 16. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 17. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 18. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
UNC6212 (Kme2) cytotoxicity and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UNC6212 (Kme2), a dimethyllysine (Kme2)-containing ligand for the chromobox protein homolog 5 (CBX5). The information provided is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of UNC6212?
Currently, there is no publicly available data specifically detailing the cytotoxicity (e.g., IC50 or LC50 values) of UNC6212 in various cell lines. The cytotoxicity of a small molecule inhibitor can be highly cell-type and context-dependent. Therefore, it is crucial to determine the cytotoxic profile of UNC6212 in your specific experimental system.
Q2: How can I determine the cytotoxicity of UNC6212 in my cell line?
To determine the cytotoxicity, you should perform a dose-response experiment. This involves treating your cells with a range of UNC6212 concentrations for a specific duration and then assessing cell viability. Common methods for this include MTT, MTS, or CellTiter-Glo® assays, which measure metabolic activity, or trypan blue exclusion assays, which assess membrane integrity.
Q3: I am observing high levels of cell death in my experiments with UNC6212. What could be the cause and how can I mitigate it?
High cytotoxicity can be due to several factors, including high concentrations of the compound, prolonged exposure, or the specific sensitivity of your cell line. To mitigate this, consider the following:
-
Optimize Concentration: Perform a dose-response curve to identify the optimal, non-toxic concentration range for your experiments.
-
Reduce Exposure Time: It's possible that shorter incubation times are sufficient to achieve the desired biological effect without causing excessive cell death.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to perturbations of the CBX5 pathway. If possible, you could test the compound in a different, less sensitive cell line to confirm if the effect is cell-type specific.
-
Compound Stability: Ensure that the compound is properly stored and handled to prevent degradation into potentially more toxic byproducts.
Q4: Are there any known off-target effects of UNC6212?
As with any small molecule inhibitor, off-target effects are a possibility. Specific off-target effects for UNC6212 have not been extensively profiled in publicly available literature. If you suspect off-target effects are contributing to the observed cytotoxicity, consider performing experiments in a CBX5 knockout or knockdown cell line to determine if the cytotoxic effect is dependent on the intended target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death at expected effective concentration. | Compound concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value and use concentrations below this for mechanistic studies.[1] |
| Prolonged incubation time. | Conduct a time-course experiment to find the minimum time required for the desired effect. | |
| Cell line is particularly sensitive. | If possible, use a rescue experiment with overexpression of CBX5 to see if the toxicity is on-target. | |
| Inconsistent results between experiments. | Compound degradation. | Ensure proper storage of UNC6212 stock solutions (typically at -20°C or -80°C) and use fresh dilutions for each experiment. |
| Variability in cell health and density. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.[2] | |
| No observable effect at concentrations reported for similar compounds. | Insufficient compound concentration. | Increase the concentration range in your dose-response experiment. |
| Low cell permeability. | While not reported for UNC6212, some compounds have poor cell permeability. This is a less likely but possible scenario. | |
| Inactive compound. | Verify the integrity of your compound stock. If possible, obtain a fresh batch. |
Quantitative Data
As of the last update, specific quantitative cytotoxicity data for UNC6212 (e.g., IC50 values across different cell lines) is not available in the public domain. Researchers are encouraged to establish these values for their specific cell models. For context, other epigenetic modulators, such as G9a/GLP inhibitors, have shown varied cytotoxicity depending on the cell line. For example, the G9a inhibitor A-366 has been reported to inhibit leukemic cells. It is crucial to experimentally determine these values for UNC6212.
Experimental Protocols
Protocol 1: Determining UNC6212 Cytotoxicity using an MTT Assay
This protocol provides a general framework for assessing cell viability upon treatment with UNC6212.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
UNC6212 stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of UNC6212 in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest UNC6212 concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of UNC6212.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
Technical Support Center: Optimizing UNC6212 (Kme2) Experimental Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of UNC6212, a dimethyllysine (Kme2)-containing ligand. The information provided here is intended to serve as a comprehensive resource for designing, executing, and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is UNC6212 and what is its mechanism of action?
A1: UNC6212 is a chemical probe that contains a dimethyllysine (Kme2) moiety. It is designed to interact with proteins that recognize this specific post-translational modification on histones and other proteins. While detailed cellular studies on UNC6212 are limited in publicly available literature, it is known to be a ligand for the chromobox protein homolog 5 (CBX5), with a dissociation constant (KD) of 5.7 μM. CBX5 is a component of the heterochromatin protein 1 (HP1) family, which plays a crucial role in gene silencing and heterochromatin formation by recognizing methylated lysine 9 on histone H3 (H3K9me2/3). By binding to CBX5, UNC6212 can be used to study the biological functions of this "reader" protein.
Q2: How should I prepare and store UNC6212?
A2: UNC6212 is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). To minimize degradation, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium immediately before use.
Q3: What is a good starting concentration for UNC6212 in my cell line?
A3: The optimal concentration of UNC6212 is highly dependent on the specific cell line and the experimental endpoint. As there is limited published data on the cellular activity of UNC6212, it is crucial to perform a dose-response experiment to determine the effective concentration range for your system. A common starting point for a new compound is to test a wide range of concentrations, for example, from 0.1 µM to 100 µM, in a logarithmic or semi-logarithmic series.
Q4: How long should I treat my cells with UNC6212?
A4: The optimal treatment duration will vary depending on the biological process being investigated. For assessing effects on cell viability or proliferation, incubation times of 24, 48, and 72 hours are commonly used. For studying more immediate effects on histone methylation or gene expression, shorter time points (e.g., 2, 4, 8, 12, 24 hours) may be more appropriate. A time-course experiment is recommended to determine the ideal treatment window for your specific assay.
Q5: What are the potential off-target effects of UNC6212?
A5: While UNC6212 is designed to target Kme2-binding proteins like CBX5, the possibility of off-target effects should always be considered, as is the case with any small molecule inhibitor.[1] These effects can arise from the compound binding to other proteins with similar structural motifs or through other, unanticipated mechanisms.[1] It is advisable to include appropriate controls in your experiments, such as a structurally similar but inactive control compound if available, and to validate key findings using alternative methods (e.g., siRNA/shRNA knockdown of the intended target).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of UNC6212 treatment | 1. Suboptimal compound concentration. 2. Insufficient treatment duration. 3. Low expression of the target protein (e.g., CBX5) in the cell line. 4. Compound instability or degradation. 5. Cell line is resistant to the effects of targeting the Kme2 pathway. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment to identify the optimal treatment window. 3. Verify the expression of CBX5 or other potential targets in your cell line by Western blot or qPCR. 4. Prepare fresh stock solutions and working dilutions for each experiment. Ensure proper storage of the compound. 5. Consider testing a different cell line known to be sensitive to perturbations in heterochromatin maintenance. |
| High variability between replicate experiments | 1. Inconsistent cell seeding density. 2. Variation in cell passage number or confluency. 3. Inconsistent compound preparation or addition. 4. "Edge effect" in multi-well plates. | 1. Ensure accurate cell counting and homogenous cell suspension before seeding. 2. Use cells within a consistent passage number range and treat them at a similar confluency. 3. Prepare fresh dilutions from a single stock for all replicates in an experiment. 4. Avoid using the outermost wells of multi-well plates, or fill them with sterile media or PBS to maintain humidity. |
| Observed cytotoxicity at low concentrations | 1. High sensitivity of the cell line to the compound. 2. Toxicity of the solvent (e.g., DMSO). 3. Compound precipitation in the culture medium. | 1. Lower the concentration range in your dose-response experiments. 2. Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle-only control. 3. Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, consider using a lower stock concentration or a different solvent if possible. |
Data Presentation
Table 1: Hypothetical IC50 Values for a Kme2 Inhibitor in Various Cancer Cell Lines
Note: The following data is illustrative and not based on published results for UNC6212, as such data is not currently available in the public domain. Researchers should determine these values experimentally for their specific cell lines of interest.
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | 5.2 |
| MCF-7 | Breast Cancer | 12.8 |
| A549 | Lung Cancer | 8.5 |
| HCT116 | Colon Cancer | 3.1 |
| U-87 MG | Glioblastoma | 15.6 |
Experimental Protocols
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of UNC6212 in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest dose of UNC6212.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of UNC6212 or the vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance, or add CellTiter-Glo® reagent and read luminescence).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for Histone Methylation
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of UNC6212 for the determined time. Harvest the cells and prepare whole-cell lysates or nuclear extracts using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9me2) and a loading control (e.g., anti-Histone H3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager or X-ray film.
-
Analysis: Quantify the band intensities and normalize the level of the histone modification to the total histone level.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with UNC6212 for the desired time. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei to release the chromatin. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with a ChIP-grade antibody against the protein of interest (e.g., CBX5) or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the protein-DNA cross-links by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Mandatory Visualizations
Caption: General experimental workflow for UNC6212 treatment and analysis.
Caption: Potential signaling pathways influenced by UNC6212.
References
Validation & Comparative
A Comparative Guide to UNC6212 (Kme2) and Other Kme2-Containing Ligands for Methyl-Lysine Reader Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC6212 (Kme2), a dimethyllysine (Kme2)-containing ligand, with other notable Kme2-containing ligands. The focus is on their binding affinities, selectivity, and the signaling pathways they modulate through interaction with methyl-lysine reader proteins. This document is intended to assist researchers in selecting the appropriate chemical tools for studying the biological functions of these epigenetic regulators and for potential therapeutic development.
Introduction to Kme2-Containing Ligands and Methyl-Lysine Readers
Post-translational modifications of histone proteins play a crucial role in regulating chromatin structure and gene expression. The methylation of lysine residues, particularly dimethylation (Kme2), is a key epigenetic mark recognized by a class of proteins known as "readers." These reader domains, which include chromodomains, Tudor domains, and MBT domains, bind to specific methylated lysine residues on histones and other proteins, thereby recruiting effector complexes that modulate downstream cellular processes.
Small molecule ligands that mimic these Kme2 marks are invaluable tools for probing the function of reader proteins and for validating them as therapeutic targets in various diseases, including cancer. UNC6212 (Kme2) is one such peptidomimetic ligand designed to target these reader domains.
Quantitative Comparison of Kme2-Containing Ligands
The following tables summarize the binding affinities and selectivity of UNC6212 (Kme2) and other prominent Kme2-containing ligands for various methyl-lysine reader proteins. The data has been compiled from various published studies and is presented to facilitate a direct comparison of their performance.
Table 1: Binding Affinity (Kd) of Kme2-Containing Ligands for CBX5 (HP1α)
| Ligand | Target Protein | Binding Affinity (Kd, μM) | Comments |
| UNC6212 (Kme2) | CBX5 | 5.7[1] | Peptidomimetic ligand. |
| UNC6349 (Ket2) | CBX5 | Tighter than UNC6212[1] | Diethyllysine analog of UNC6212. |
| UNC6864 (Kei) | CBX5 | Tighter than UNC6212[1] | Ethylisopropyllysine analog of UNC6212. |
| H3K9me2 peptide | CBX5 | 32[1] | Endogenous histone peptide. |
| H3K9me3 peptide | CBX5 | 30[1] | Endogenous histone peptide. |
Table 2: Binding Affinity and Selectivity of UNC3866
| Ligand | Target Protein | Binding Affinity (Kd, nM) | Selectivity |
| UNC3866 | CBX7 | ~100 | Potent antagonist.[2] |
| CBX4 | ~100 | Equipotent to CBX7.[2] | |
| CBX2 | 18-fold lower than CBX7 | Moderate selectivity.[2] | |
| CBX6 | 6-fold lower than CBX7 | Moderate selectivity.[2] | |
| CBX8 | 12-fold lower than CBX7 | Moderate selectivity.[2] | |
| CDY1 | 65-fold lower than CBX7 | Good selectivity.[2] | |
| CDYL1b | 9-fold lower than CBX7 | Moderate selectivity.[2] | |
| CDYL2 | 9-fold lower than CBX7 | Moderate selectivity.[2] |
Table 3: Binding Affinity of UNC5246 for MPP8
| Ligand | Target Protein | Binding Affinity (Kd, μM) | Comments |
| UNC5246 | MPP8 | Potent binding observed | Peptidomimetic ligand identified via OBOC screening.[3] |
| HP1α/β/γ | 8 - 20 | Weak binding observed.[3] |
Signaling Pathways Modulated by Target Reader Proteins
The interaction of Kme2-containing ligands with their respective reader proteins can modulate critical cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the known pathways associated with some of the key reader proteins discussed in this guide.
Caption: CBX5 in TGF-β signaling and fibrosis.
Caption: L3MBTL3 in Notch signaling and protein degradation.
Caption: MPP8 in LIF/STAT3 signaling and EMT.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the binding of Kme2-containing ligands to their target reader proteins.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay for quantifying protein-ligand interactions.
-
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody recognizing a tag on the reader protein (e.g., His-tag) and an acceptor fluorophore (e.g., XL665) conjugated to streptavidin, which binds to a biotinylated Kme2-containing peptide (tracer). Binding of the reader protein to the tracer brings the donor and acceptor into close proximity, resulting in a FRET signal. Unlabeled ligands compete with the tracer for binding to the reader protein, leading to a decrease in the FRET signal.
-
Experimental Workflow:
-
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Prepare serial dilutions of the test compound (e.g., UNC6212) in assay buffer.
-
Prepare a master mix containing the His-tagged reader protein (e.g., 10 nM final concentration) and the biotinylated Kme2 tracer peptide (e.g., 25 nM final concentration) in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound dilution to each well.
-
Add 5 µL of the protein/tracer master mix to each well.
-
Incubate for 60 minutes at room temperature.
-
Prepare a detection mix containing Eu-Cryptate labeled anti-His antibody and XL665-labeled Streptavidin according to the manufacturer's instructions.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate the ratio of acceptor emission (665 nm) to donor emission (620 nm).
-
Plot the FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another sensitive, bead-based proximity assay suitable for studying protein-ligand interactions.
-
Principle: The assay utilizes Donor and Acceptor beads. One binding partner is captured on the Donor beads (e.g., via a His-tag) and the other on the Acceptor beads (e.g., via a biotin tag). Upon interaction of the binding partners, the beads are brought into close proximity. Excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. Competing ligands disrupt this interaction, leading to a decrease in the signal.
-
Experimental Workflow:
Caption: AlphaLISA experimental workflow.
-
Detailed Protocol:
-
Reagent Preparation:
-
AlphaLISA Buffer: As per manufacturer's recommendation (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Prepare serial dilutions of the test compound.
-
Prepare solutions of His-tagged reader protein (e.g., 20 nM final) and biotinylated Kme2 peptide (e.g., 30 nM final).
-
Assay Procedure (384-well ProxiPlate):
-
Add 2.5 µL of the compound dilution.
-
Add 2.5 µL of the His-tagged reader protein.
-
Add 2.5 µL of the biotinylated Kme2 peptide.
-
Incubate for 30 minutes at room temperature.
-
Add 2.5 µL of Streptavidin-coated Acceptor beads (e.g., 50 µg/mL final).
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Ni-NTA coated Donor beads (e.g., 20 µg/mL final) under subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaLISA signal against the logarithm of the compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a ligand within a cellular environment.
-
Principle: Ligand binding can stabilize a target protein, leading to an increase in its melting temperature (Tm). In CETSA, cells are treated with a compound and then subjected to a temperature gradient. At elevated temperatures, unbound proteins denature and aggregate, while ligand-bound, stabilized proteins remain soluble. The amount of soluble protein at each temperature is then quantified, typically by Western blotting or other protein detection methods.
-
Experimental Workflow:
Caption: CETSA experimental workflow.
-
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40-70°C) in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target reader protein.
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature to generate a melting curve.
-
Compare the melting curves of the compound-treated and vehicle-treated samples to determine the thermal shift (ΔTm).
Conclusion
UNC6212 (Kme2) and its analogs, along with other Kme2-containing ligands like UNC3866 and UNC5246, represent a valuable collection of chemical tools for the study of methyl-lysine reader proteins. This guide has provided a quantitative comparison of their binding affinities and highlighted their involvement in key signaling pathways. The detailed experimental protocols offer a starting point for researchers to characterize these and other novel Kme2-containing ligands in their own experimental systems. The continued development and characterization of such chemical probes will undoubtedly advance our understanding of epigenetic regulation and may lead to the development of novel therapeutic strategies for a range of human diseases.
References
- 1. Kinetic and high-throughput profiling of epigenetic interactions by 3D-carbene chip-based surface plasmon resonance imaging technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to CBX5-Binding Molecules: UNC6212 (Kme2) and Beyond
For Researchers, Scientists, and Drug Development Professionals
Chromobox protein homolog 5 (CBX5), also known as HP1α, is a critical reader of epigenetic marks, specifically recognizing methylated lysine 9 on histone H3 (H3K9me). This interaction is fundamental to the establishment and maintenance of heterochromatin, leading to transcriptional gene silencing.[1][2][3] The central role of CBX5 in gene regulation has implicated it in various pathological processes, including cancer and fibrosis, making it an attractive target for therapeutic intervention.[3][4] This guide provides a comparative analysis of UNC6212 (Kme2) and other molecules that bind to CBX5, offering insights into their performance based on available experimental data.
Performance Comparison of CBX5-Binding Molecules
The landscape of molecules targeting the chromodomain of CBX5 includes both peptide-based ligands and small molecule inhibitors. Their performance is primarily assessed by their binding affinity (Kd), inhibitory concentration (IC50), and selectivity against other chromodomain-containing proteins.
| Molecule | Type | Target(s) | Binding Affinity (Kd) | IC50 | Selectivity Notes | Reference(s) |
| UNC6212 (Kme2) | Dimethyllysine-containing ligand | CBX5 | 5.7 µM | - | Baseline for comparison. | |
| H3K9me2 peptide | Natural peptide ligand | CBX5 | 32 µM | - | Natural ligand for CBX5. | |
| H3K9me3 peptide | Natural peptide ligand | CBX5 | 30 µM | - | Natural ligand for CBX5. | |
| UNC7047 | Peptidomimetic | CBX1, CBX3, CBX5 | 130 nM (for CBX5) | - | Potent binder of HP1 family proteins. | [5][6] |
| UNC7560 | Peptidomimetic | CBX1, CBX3, CBX5 | 120 nM (for CBX5) | - | Methyl ester derivative of UNC7047 with similar potency. Binds potently to other HP1 family members. | [5][6] |
| UNC3866 | Peptidomimetic | CBX/CDY family | ~100 nM (for CBX4/7) | - | High potency for Polycomb CBX proteins, with selectivity over other chromodomains. Limited data on direct CBX5 binding. | [7] |
Key Observations:
-
Peptidomimetics show higher affinity: Peptidomimetic compounds like UNC7047 and UNC7560 demonstrate significantly higher binding affinity (in the nanomolar range) to CBX5 compared to the natural histone tail peptides and the dimethyllysine ligand UNC6212 (Kme2) (micromolar range).[5][6]
-
Selectivity within the HP1 family is a challenge: Due to the high conservation of the chromodomain within the HP1 family (CBX1, CBX3, and CBX5), achieving selectivity for CBX5 with small molecules like UNC7047 and UNC7560 has been challenging.[6]
-
UNC3866 targets a different CBX subfamily: While a potent chromodomain binder, UNC3866 was primarily designed and characterized for its high affinity to the Polycomb CBX family members (CBX4 and CBX7) and may not be an optimal tool for specific CBX5 inhibition.[7]
Signaling Pathways and Experimental Workflows
Understanding the context in which CBX5 functions is crucial for interpreting the effects of its binding molecules. CBX5 is a key player in the formation and maintenance of heterochromatin, a condensed state of chromatin associated with gene silencing.
CBX5-Mediated Gene Silencing Pathway
References
- 1. HP1α is not necessary for the structural maintenance of centromeric heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CBX5/G9a/H3K9me-mediated gene repression is essential to fibroblast activation during lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sound of Silence: Suppressing CBX5 Decreases Fibrosis by Inhibiting Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Peptidomimetic Antagonists for Heterochromatin Protein 1 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validating the Specificity of UNC6212 for CBX5: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC6212, a chemical probe for the methyllysine reader protein CBX5, with alternative compounds. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for investigating CBX5 function.
Chromobox protein homolog 5 (CBX5), also known as HP1α, is a key component of heterochromatin that recognizes and binds to histone H3 tails methylated at lysine 9 (H3K9me), a hallmark of transcriptionally silent chromatin.[1] This interaction is crucial for epigenetic regulation, and tools to specifically modulate CBX5 activity are invaluable for research and therapeutic development. UNC6212 has been identified as a dimethyllysine (Kme2)-containing ligand for CBX5. This guide aims to validate its specificity by comparing its performance with other known CBX5 ligands.
Comparative Analysis of CBX5 Chemical Probes
The following table summarizes the quantitative data for UNC6212 and alternative chemical probes targeting CBX5 and other CBX family proteins. This allows for a direct comparison of their binding affinities and selectivity profiles.
| Compound | Target | Binding Affinity (Kd/IC50) | Assay Type | Selectivity Notes |
| UNC6212 | CBX5 | 5.7 µM (Kd) | Isothermal Titration Calorimetry (ITC) | Data on selectivity against other methyllysine readers is not readily available. |
| UNC7047 | CBX5 | 237 nM (Kd) | Isothermal Titration Calorimetry (ITC) | Nearly equipotent for CBX5, CBX7, and MPP8.[2][3] |
| UNC7560 | CBX5 | Potent (nanomolar affinity) | Isothermal Titration Calorimetry (ITC) | Potently binds to other HP1 family members, CBX1 and CBX3.[2][3] |
| UNC3866 | CBX4, CBX7 | ~100 nM (Kd) | Not specified | 6- to 18-fold selective for CBX4/7 over seven other CBX and CDY chromodomains.[4][5] |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and validating research findings. Below are outlines of the key techniques used to characterize the interaction between chemical probes and CBX5.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
General Protocol:
-
Sample Preparation: The CBX5 protein is dialyzed extensively against the desired ITC buffer. The ligand (e.g., UNC6212) is dissolved in the final dialysis buffer to minimize heats of dilution.
-
ITC Instrument Setup: The sample cell is filled with the CBX5 protein solution, and the injection syringe is filled with the ligand solution. The experiment is performed at a constant temperature, typically 25°C.
-
Titration: A series of small injections of the ligand are made into the protein solution. The heat change after each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. The data is then fitted to a binding model to extract the thermodynamic parameters.
Visualizing Experimental Workflows and Interactions
To better understand the experimental processes and molecular interactions discussed, the following diagrams are provided in the DOT language for Graphviz.
Isothermal Titration Calorimetry (ITC) Workflow
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
AlphaScreen Assay Principle
Caption: Principle of the AlphaScreen assay for detecting protein-ligand interactions.
CBX5 Signaling Pathway Context
Caption: Simplified schematic of CBX5 function and the inhibitory action of UNC6212.
References
A Comparative Analysis of UNC6212 (Kme2) Binding to Different Chromodomains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding affinity of UNC6212, a peptidomimetic ligand, to various chromodomains. UNC6212, also known as UNC5246, has emerged as a valuable chemical tool for studying the biological roles of chromodomain-containing proteins. This document summarizes quantitative binding data, details experimental methodologies, and illustrates relevant signaling pathways to facilitate a comprehensive understanding of UNC6212's selectivity and mechanism of action.
Quantitative Binding Affinity of UNC6212 to Chromodomains
The binding affinity of UNC6212 (UNC5246) for a panel of chromodomains has been evaluated using various biophysical techniques. The following table summarizes the available quantitative data, primarily focusing on its interaction with the chromodomains of MPP8, CDYL2, and members of the CBX family.
| Chromodomain | Ligand | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| MPP8 | UNC6212 (UNC5246) | ITC | ~4-fold weaker than CDYL2 | [1] |
| CDYL2 | UNC6212 (UNC5246) | ITC | More potent than MPP8 | [1] |
| CBX1 (HP1β) | UNC6212 (UNC5246) | ITC | 8 - 20 µM (weak binding) | [1] |
| CBX3 (HP1γ) | UNC6212 (UNC5246) | ITC | 8 - 20 µM (weak binding) | [1] |
| CBX5 (HP1α) | UNC6212 (UNC5246) | ITC | 8 - 20 µM (weak binding) | [1] |
| CBX5 | UNC6212 (UNC5246) | TR-FRET | > 20 µM (no significant binding) | [1] |
| CBX7 | UNC6212 (UNC5246) | TR-FRET | > 20 µM (no significant binding) | [1] |
| CBX8 | UNC6212 (UNC5246) | TR-FRET | > 20 µM (no significant binding) | [1] |
Note: UNC6212 demonstrates high affinity and selectivity for the MPP8 and CDYL2 chromodomains.[1] In contrast, it exhibits significantly weaker or no measurable binding to the tested CBX chromodomains, which belong to the Polycomb and Heterochromatin Protein 1 (HP1) families.[1] This selectivity is attributed to the presence of a basic 4-piperidine cap on UNC6212, which interacts favorably with an electronegative groove present in the MPP8 and CDYL2 chromodomains but not in the more hydrophobic binding pockets of CBX proteins like CBX7.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the presented binding data.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation:
-
Express and purify the chromodomain-containing proteins (e.g., MPP8, CDYL2, CBX1/3/5) with an appropriate tag (e.g., His-tag) for purification.
-
Prepare a solution of the purified protein in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 mM TCEP). The protein concentration should be accurately determined.
-
Prepare a solution of UNC6212 in the same buffer. The ligand concentration should be 10-20 times higher than the protein concentration.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the UNC6212 solution into the injection syringe.
-
Perform a series of injections of the UNC6212 solution into the protein solution while monitoring the heat changes.
-
A control experiment, injecting UNC6212 into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay for measuring ligand binding in a high-throughput format. It relies on the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of His-tagged chromodomain protein in an appropriate assay buffer.
-
Prepare a biotinylated tracer ligand that is known to bind to the chromodomain.
-
Prepare solutions of a Europium (Eu)-labeled anti-His-tag antibody (donor) and streptavidin-conjugated fluorophore (acceptor).
-
Prepare serial dilutions of the competitor ligand, UNC6212.
-
-
Assay Procedure:
-
In a 384-well plate, add the His-tagged chromodomain protein, biotinylated tracer ligand, Eu-labeled antibody, and streptavidin-conjugated acceptor.
-
Add the serially diluted UNC6212 or a vehicle control to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the TR-FRET ratio as a function of the UNC6212 concentration and fit the data to a dose-response curve to determine the IC50 value. An IC50 greater than 20 µM indicates no significant binding.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving the chromodomain-containing proteins discussed and the experimental workflow for determining binding affinity.
Caption: Workflow for determining UNC6212 binding affinity.
Caption: Roles of MPP8 and CDY proteins in gene regulation.
References
Comparative Analysis of UNC1215 (Kme2) Cross-reactivity with Methyl-Lysine Reader Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical probe UNC1215's binding affinity and selectivity for its primary target, the malignant brain tumor (MBT) domain-containing protein L3MBTL3, against other methyl-lysine reader proteins. The data presented is compiled from published research to aid in the design and interpretation of experiments utilizing this probe.
Introduction to UNC1215
UNC1215 is a potent and highly selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3, a member of the MBT family of transcriptional repressors that recognize mono- and di-methylated lysine residues on histone tails.[1][2] Its selectivity is crucial for accurately dissecting the biological roles of L3MBTL3. This guide summarizes the cross-reactivity profile of UNC1215 against other reader proteins, particularly those within the MBT family.
Quantitative Cross-reactivity Data
The following table summarizes the inhibitory activity (IC50) and binding affinity (Kd) of UNC1215 against a panel of methyl-lysine reader proteins. The data demonstrates the high selectivity of UNC1215 for L3MBTL3.
| Target Protein | Protein Family | Assay Type | IC50 (nM) | Kd (nM) | Selectivity vs. L3MBTL3 (IC50-fold) |
| L3MBTL3 | MBT | AlphaScreen | 40 | 1 | |
| L3MBTL3 | MBT | ITC | 120 | 1 | |
| L3MBTL1 | MBT | AlphaScreen | >30,000 | >750 | |
| L3MBTL1 | ITC | 9,400 | 78 | ||
| L3MBTL4 | MBT | AlphaScreen | >30,000 | >750 | |
| SFMBT | MBT | AlphaScreen | >30,000 | >750 | |
| MBTD1 | MBT | AlphaScreen | >30,000 | >750 | |
| 53BP1 | Tudor | AlphaScreen | >10,000 | >250 | |
| PHF20 | Tudor | ITC | 5,600 | 47 | |
| CBX7 | Chromodomain | AlphaScreen | >30,000 | >750 | |
| JARID1A | PHD Finger | AlphaScreen | >30,000 | >750 | |
| UHRF1 | Tudor | AlphaScreen | >30,000 | >750 |
Data compiled from multiple sources.[1][3][4][5]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the experimental processes and the targeted biological pathway, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of L3MBTL3 and the inhibitory action of UNC1215.
Caption: Workflow for the AlphaScreen-based competitive binding assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is a bead-based, non-radioactive method used to study biomolecular interactions.[6] In the context of UNC1215, it was employed as a competitive binding assay to determine the inhibitor's IC50 value.
Protocol:
-
Reagents and Proteins:
-
Biotinylated histone H4 peptide containing the K20me2 mark.
-
Glutathione S-transferase (GST)-tagged reader domain of the protein of interest (e.g., L3MBTL3, L3MBTL1).
-
UNC1215 serially diluted in assay buffer.
-
Streptavidin-coated donor beads and anti-GST antibody-conjugated acceptor beads.
-
Assay Buffer: 50 mM Tris (pH 7.4), 150 mM NaCl, 0.05% BSA, 0.02% Tween-20, and 1 mM DTT.[6]
-
-
Procedure:
-
The biotinylated histone peptide, GST-tagged reader protein, and UNC1215 (or DMSO as a control) are combined in a 384-well plate and incubated.
-
Streptavidin donor beads and anti-GST acceptor beads are then added to the wells.
-
The plate is incubated in the dark to allow for bead association.
-
The plate is read on an AlphaScreen-compatible plate reader, which excites the donor beads at 680 nm and measures the emitted light from the acceptor beads.
-
-
Principle:
-
In the absence of an inhibitor, the reader protein binds to the histone peptide, bringing the donor and acceptor beads into close proximity. Excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, resulting in a luminescent signal.
-
UNC1215 competes with the histone peptide for binding to the reader protein. This disrupts the bead proximity, leading to a decrease in the AlphaScreen signal. The IC50 is calculated from the dose-response curve of the inhibitor.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[7][8]
Protocol:
-
Sample Preparation:
-
The purified reader domain protein is placed in the sample cell of the calorimeter.
-
UNC1215 is loaded into the injection syringe.
-
Crucially, both the protein and the inhibitor must be in the exact same buffer to minimize heats of dilution.[8] A typical starting concentration for the protein in the cell is 5-50 µM, and for the ligand in the syringe is 50-500 µM.[8]
-
-
Procedure:
-
The experiment is conducted at a constant temperature.
-
Small aliquots of UNC1215 are injected from the syringe into the protein solution in the sample cell.
-
The heat released or absorbed upon each injection is measured relative to a reference cell.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the ligand to the protein.
-
The resulting binding isotherm is fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.
-
Conclusion
The experimental data robustly demonstrates that UNC1215 is a highly selective chemical probe for L3MBTL3. Its potency against L3MBTL3 is in the nanomolar range, while its affinity for other tested methyl-lysine reader proteins, including closely related MBT domain proteins, is significantly lower, with IC50 values generally in the micromolar range or above.[1][4] This high degree of selectivity makes UNC1215 an invaluable tool for investigating the specific biological functions of L3MBTL3 in cellular processes. Researchers using UNC1215 can be confident in its on-target activity at appropriate concentrations.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Analysis of L3MBTL3 Inhibitors: UNC1215 and Its Structural Analogs
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for methyl-lysine (Kme) reader domains is of significant interest. These proteins play a crucial role in gene regulation and their dysregulation is implicated in various diseases, including cancer. This guide provides a comparative overview of UNC1212's structural analog, UNC1215, a well-characterized chemical probe for the malignant brain tumor (MBT) domain-containing protein L3MBTL3, and its key analogs, focusing on their binding affinities and the experimental methodologies used for their characterization.
Understanding the Target: L3MBTL3
L3MBTL3 is a transcriptional repressor that recognizes and binds to mono- and dimethylated lysine residues on histone tails through its MBT domains. This interaction is a critical step in chromatin compaction and gene silencing. Small molecule inhibitors that can competitively block this binding are valuable tools for studying the biological function of L3MBTL3 and for potential therapeutic development.
Binding Affinities of L3MBTL3 Inhibitors
The development of L3MBTL3 inhibitors has led to the identification of several potent compounds. Below is a summary of the binding affinities for UNC1215 and its notable analogs. The data is presented in terms of dissociation constant (Kd) and half-maximal inhibitory concentration (IC50), which are key indicators of a compound's potency.
| Compound | L3MBTL3 IC50 (nM)[1] | L3MBTL3 Kd (nM)[2][3] | L3MBTL1 IC50 (µM)[1] | Selectivity (L3MBTL1/L3MBTL3) |
| UNC1215 | - | 120[3] | >50 | >417 |
| UNC1679 | 160 | - | >10 | >62.5 |
| UNC2533 | - | - | 14 ± 0.0 | 50-fold for L3MBTL3 over L3MBTL1[1] |
| Compound 2 | - | 2400 | 50 ± 3.2 | - |
| Compound 4 | - | - | Weakly potent | - |
| Compound 5 | - | 390 | Weakly potent | More selective for L3MBTL3 |
| Compound 6 | - | - | Modest inhibition | - |
| Compound 7 | - | - | Modest inhibition | - |
| Compound 9 | - | 38000 | - | - |
| Compound 10 | 320 ± 110 | - | - | - |
Note: Lower IC50 and Kd values indicate higher binding affinity and potency. Selectivity is a crucial parameter, indicating the inhibitor's preference for its target over other related proteins.
Experimental Protocols
The determination of binding affinities for these inhibitors relies on robust biochemical and biophysical assays. The primary methods cited in the research include AlphaScreen, LANCE Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Isothermal Titration Calorimetry (ITC).
AlphaScreen Assay
This bead-based immunoassay is a common method for studying biomolecular interactions.
Workflow:
-
Reagents: Biotinylated histone peptides (e.g., H4K20me2), GST-tagged L3MBTL3 protein, streptavidin-coated donor beads, and anti-GST antibody-conjugated acceptor beads.
-
Principle: In the absence of an inhibitor, the binding of the histone peptide to L3MBTL3 brings the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm.
-
Inhibition: A competitive inhibitor will disrupt the L3MBTL3-histone peptide interaction, separating the beads and resulting in a decrease in the AlphaScreen signal.
-
Data Analysis: IC50 values are determined by measuring the signal at various inhibitor concentrations.
LANCE TR-FRET Assay
This assay is another proximity-based method that measures the interaction between two molecules.
Workflow:
-
Reagents: A europium chelate-labeled antibody (donor) and an Alexa Fluor 647-labeled tracer (acceptor).
-
Principle: When the donor and acceptor are in close proximity due to a binding event, excitation of the donor by a laser or flash lamp results in a non-radiative energy transfer to the acceptor, which then emits light at a specific wavelength.
-
Inhibition: A competitive inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Data Analysis: The ratio of the acceptor and donor emission signals is used to calculate the inhibition and determine the IC50 values.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry, and thermodynamic parameters.
Workflow:
-
Setup: The protein solution is placed in the sample cell, and the ligand (inhibitor) solution is loaded into a syringe.
-
Titration: The ligand is injected into the sample cell in small aliquots.
-
Measurement: The heat released or absorbed upon binding is measured by the instrument.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Mechanism of L3MBTL3 Inhibition.
Caption: Workflow for Inhibitor Discovery.
References
- 1. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Ligands of Methyl-Lysine Binding Proteins: Optimization of Selectivity for L3MBTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC6212 (Kme2): A Superior Small Molecule Probe for Chromodomain Research
A detailed comparison of the small molecule UNC6212 (Kme2) against traditional peptide-based probes for studying methyllysine reader proteins, highlighting its significant advantages in cellular and in vitro applications.
In the field of epigenetics and drug discovery, the study of protein-protein interactions involving post-translationally modified histones is paramount. Methyllysine "reader" domains, such as the chromodomain of CBX5 (also known as HP1α), play a crucial role in recognizing these modifications and orchestrating downstream cellular events. Researchers have historically relied on peptide-based probes mimicking histone tails to investigate these interactions. However, the emergence of potent and selective small molecule probes, such as UNC6212 (Kme2), offers significant advantages over these traditional tools. This guide provides an objective comparison, supported by experimental data, to assist researchers in selecting the optimal tool for their studies.
Enhanced Binding Affinity: A Quantitative Leap
A key determinant of a probe's utility is its binding affinity for the target protein. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique used to directly measure the binding affinity (dissociation constant, Kd), stoichiometry (n), and thermodynamic parameters of an interaction.
Comparative ITC analysis reveals that the small molecule UNC6212 (Kme2) binds to the chromodomain of CBX5 with a dissociation constant (Kd) of 5.7 µM.[1][2][3] In stark contrast, a peptide mimicking the dimethylated histone H3 tail at lysine 9 (H3K9me2), a natural binding partner of CBX5, exhibits a significantly weaker binding affinity with a Kd of 32 µM.[3] This demonstrates that UNC6212 (Kme2) is approximately 5.6-fold more potent in binding to CBX5 than the corresponding histone peptide.
| Probe | Target | Kd (µM) | Fold Advantage of UNC6212 (Kme2) |
| UNC6212 (Kme2) | CBX5 | 5.7[1][2][3] | - |
| H3K9me2 peptide | CBX5 | 32[3] | 5.6x |
Conceptual Advantages in Cellular Applications
Beyond in vitro binding affinity, the physicochemical properties of a probe are critical for its effectiveness in cellular assays. Small molecules like UNC6212 (Kme2) generally hold inherent advantages over peptide-based probes in several key areas:
-
Cell Permeability: Small molecules, due to their lower molecular weight and often more lipophilic nature, are more likely to passively diffuse across cell membranes and reach intracellular targets. Peptides, being larger and more polar, typically exhibit poor cell permeability, often requiring specialized delivery systems or cell-fixing procedures that can introduce artifacts.
-
Stability: Peptides are susceptible to degradation by cellular proteases, leading to a short intracellular half-life and potentially misleading experimental results. Small molecules are generally more resistant to enzymatic degradation, offering greater stability and a more consistent intracellular concentration over the course of an experiment.
-
Specificity and Off-Target Effects: While peptides can be designed for high specificity, their linear nature can sometimes lead to recognition by multiple binding partners. The compact, three-dimensional structure of a small molecule like UNC6212 can be optimized for high selectivity, minimizing off-target effects and providing a clearer understanding of the target protein's function. The development of peptidomimetics aims to address some of these peptide limitations, but this often involves complex and costly synthesis.[4]
Experimental Methodologies
To ensure the reproducibility and rigor of the presented data, detailed experimental protocols for the key binding assays are provided below.
Isothermal Titration Calorimetry (ITC)
This protocol outlines the general procedure for determining the binding affinity of a ligand (e.g., UNC6212 (Kme2) or a peptide) to a protein (e.g., CBX5).
Materials:
-
Purified CBX5 protein
-
UNC6212 (Kme2) or H3K9me2 peptide
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Procedure:
-
Sample Preparation:
-
Dialyze the purified CBX5 protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Dissolve the ligand (UNC6212 or peptide) in the final dialysis buffer to the desired concentration. Ensure the buffer for both the protein and the ligand are identical to minimize heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 200-500 µM) into the injection syringe. The ligand concentration should ideally be 10-20 times that of the protein.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 1-2 µL per injection) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Fluorescence Polarization (FP) Assay
This competitive binding assay can be used to determine the inhibitory constant (Ki) of a non-fluorescent compound (like UNC6212) by measuring its ability to displace a fluorescently labeled peptide from the target protein.
Materials:
-
Purified CBX5 protein
-
Fluorescently labeled peptide probe (e.g., FAM-H3K9me2)
-
UNC6212 (Kme2) or unlabeled competitor peptide
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Determine Optimal Tracer and Protein Concentrations:
-
Titrate the fluorescently labeled peptide to determine the lowest concentration that gives a stable and robust fluorescence signal.
-
With the fixed tracer concentration, titrate the CBX5 protein to determine the concentration that results in a significant and saturable increase in fluorescence polarization.
-
-
Competitive Binding Assay:
-
In a microplate, add the assay buffer, the predetermined concentration of CBX5 protein, and the fluorescently labeled peptide.
-
Add varying concentrations of the competitor (UNC6212 or unlabeled peptide).
-
Include controls for no protein (minimum polarization) and no competitor (maximum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Plot the change in fluorescence polarization as a function of the competitor concentration.
-
Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the Kd of the fluorescent probe and its concentration.
-
Visualizing the Workflow and Concepts
To further clarify the experimental and conceptual frameworks discussed, the following diagrams are provided.
References
A Comparative Analysis of UNC6212 (Kme2) and Competing Methyllysine Reader Inhibitors Utilizing Isothermal Titration Calorimetry
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of UNC6212, a dimethyllysine (Kme2)-containing ligand for the chromodomain protein CBX5, with other well-characterized inhibitors of methyllysine reader domains. The data presented is based on Isothermal Titration Calorimetry (ITC), a gold-standard biophysical technique for characterizing molecular interactions.
This guide summarizes quantitative binding data, details the experimental methodology for ITC analysis, and provides visual representations of the experimental workflow and the broader context of epigenetic regulation.
Quantitative Comparison of Binding Affinities
The following table summarizes the dissociation constants (KD) for UNC6212 and competitor compounds, as determined by Isothermal Titration Calorimetry. A lower KD value indicates a higher binding affinity.
| Compound | Target Protein | Dissociation Constant (KD) |
| UNC6212 | CBX5 | 5.7 µM[1][2] |
| UNC1215 | L3MBTL3 | 120 nM[3][4][5] |
| UNC3866 | CBX4 / CBX7 | ~100 nM[6][7] |
| UNC4219 | CBX7 | No significant binding |
Note: The competitor compounds listed target different methyllysine reader proteins (L3MBTL3, CBX4, and CBX7) and are presented here to provide a broader context of inhibitor potencies across this class of epigenetic regulators. UNC4219 serves as a negative control for UNC3866, demonstrating the specificity of the interaction.[6]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
The following is a representative protocol for determining the binding affinity of small molecule inhibitors to methyllysine reader domains, based on established methodologies.
1. Sample Preparation:
-
Protein: The recombinant methyllysine reader protein (e.g., CBX5) is expressed and purified. The final protein solution should be extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to ensure buffer matching with the ligand solution. The protein concentration is accurately determined using a reliable method, such as UV-Vis spectrophotometry at 280 nm.
-
Ligand: The small molecule inhibitor (e.g., UNC6212) is dissolved in the same ITC buffer as the protein to the desired stock concentration. It is crucial to ensure complete dissolution and accurate concentration determination.
2. ITC Experiment Setup:
-
An Isothermal Titration Calorimeter (e.g., MicroCal ITC200) is used for the experiment.
-
The sample cell is loaded with the protein solution (typically 10-50 µM).
-
The injection syringe is loaded with the ligand solution (typically 100-500 µM, generally 10-fold higher than the protein concentration).
-
The experiment is performed at a constant temperature, typically 25°C.
3. Titration and Data Acquisition:
-
A series of small, precise injections of the ligand solution are made into the sample cell containing the protein.
-
The heat change associated with each injection is measured by the instrument. The initial injections result in a larger heat change as the ligand binds to the available protein. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution.
-
A control experiment, titrating the ligand into buffer alone, is performed to determine the heat of dilution, which is then subtracted from the binding data.
4. Data Analysis:
-
The integrated heat data from each injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software (e.g., Origin).
-
This analysis yields the key thermodynamic parameters of the interaction: the dissociation constant (KD), the stoichiometry of binding (n), and the enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
Visualizing the Experimental Workflow and Signaling Context
To better illustrate the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps in an Isothermal Titration Calorimetry experiment.
Caption: A simplified diagram of methyllysine-mediated epigenetic regulation and its inhibition.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
Confirming On-Target Engagement of UNC1215 (a Kme2 Probe) in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key experimental methods to confirm the on-target engagement of UNC1215, a potent and selective chemical probe for the methyllysine (Kme) reading function of the transcriptional repressor L3MBTL3. The following sections detail experimental protocols, present comparative data for UNC1215 and an alternative compound, and visualize the underlying biological and experimental workflows.
Introduction to UNC1215 and its Target, L3MBTL3
UNC1215 is a small molecule inhibitor that competitively binds to the methyl-lysine binding pockets of L3MBTL3, a member of the malignant brain tumor (MBT) family of proteins.[1][2][3] L3MBTL3 recognizes mono- and di-methylated lysine residues on histone tails and other proteins, playing a crucial role in chromatin compaction and transcriptional repression.[4][5] Dysregulation of L3MBTL3 has been implicated in various cancers, making it an attractive therapeutic target. Confirming that a compound like UNC1215 directly engages L3MBTL3 within the complex cellular environment is a critical step in validating its mechanism of action and advancing its development as a chemical probe or therapeutic agent.
L3MBTL3 Signaling Pathway
L3MBTL3 functions as a "reader" of epigenetic marks, specifically mono- and di-methylated lysine (H3K4me1/2, H3K9me1/2, H4K20me1/2). By binding to these marks on histone tails, L3MBTL3 contributes to the regulation of gene expression. It can act as a transcriptional repressor by promoting chromatin compaction. L3MBTL3 has also been shown to interact with other proteins, such as the RBPJ-LSD1 complex in the Notch signaling pathway, and is involved in the proteasomal degradation of certain proteins like DNMT1 and SOX2.[4][6] UNC1215 disrupts the interaction of L3MBTL3 with its methylated lysine substrates, thereby modulating these downstream cellular processes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
Safety Operating Guide
Prudent Disposal of UNC6212 (Kme2): A Step-by-Step Guide for Laboratory Personnel
The proper disposal of specialized research chemicals is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and a procedural framework for the safe handling and disposal of UNC6212 (Kme2), a small molecule inhibitor used in epigenetic research. While a specific Safety Data Sheet (SDS) for UNC6212 (Kme2) is not publicly available, the following procedures are based on established best practices for the disposal of potentially hazardous research chemicals.
Core Principle: Treat as Hazardous Waste
In the absence of specific hazard information, all non-characterized research chemicals should be treated as hazardous waste. This conservative approach minimizes risk to personnel and the environment. Under no circumstances should UNC6212 (Kme2) or its solutions be disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Prior to handling UNC6212 (Kme2) for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dusts or aerosols.
Step-by-Step Disposal Protocol
-
Consult Institutional EHS: Before initiating any disposal procedures, the first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and may have established protocols for the disposal of novel or uncharacterized compounds.
-
Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][2] UNC6212 (Kme2) waste should be collected in a designated, compatible, and clearly labeled hazardous waste container.
-
Solid Waste: Collect pure UNC6212 (Kme2) powder, contaminated weigh boats, and contaminated PPE (such as gloves and wipes) in a designated solid chemical waste container. This container should be a robust, sealable plastic bag or a wide-mouth plastic container labeled "Hazardous Solid Waste."
-
Liquid Waste: Solutions containing UNC6212 (Kme2) should be collected in a separate, leak-proof, and shatter-resistant container (plastic is often preferred) designated for "Hazardous Liquid Waste."[2] If the solvent is flammable (e.g., DMSO, ethanol), it should be collected in a container specifically for flammable organic waste. Never mix aqueous and organic solvent waste streams unless explicitly permitted by your EHS office.
-
-
Container Labeling: All hazardous waste containers must be accurately and clearly labeled.[2][3] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "UNC6212 (Kme2)."
-
The solvent(s) and their approximate concentrations if it is a liquid waste stream.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
Storage of Waste: Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2] This area should be away from general lab traffic and drains. Ensure that incompatible waste types are stored separately to prevent accidental mixing.
-
Arrange for Pickup: Once the waste container is full (typically no more than 80% capacity to prevent spills) or if it has been in storage for a prolonged period (often up to one year, but check with your EHS), arrange for a hazardous waste pickup with your institution's EHS department.[1] Do not allow waste to accumulate.
Waste Minimization in Research
To reduce the volume of hazardous waste generated, researchers are encouraged to adopt the following practices:
-
Order only the quantity of UNC6212 (Kme2) necessary for your experiments.
-
Prepare solutions in the smallest practical volumes.
-
Maintain a chemical inventory to avoid ordering duplicate reagents.
Quantitative Data Summary
While specific quantitative data for UNC6212 (Kme2) disposal is not available, the following table provides a general framework for segregating common laboratory waste streams associated with its use.
| Waste Stream Category | Examples of Waste | Recommended Container Type | Disposal Pathway |
| Solid Hazardous Waste | Unused UNC6212 (Kme2) powder, contaminated gloves, weigh paper, pipette tips. | Labeled, sealed plastic container or bag. | EHS Pickup for Hazardous Waste Incineration. |
| Liquid Hazardous Waste (Organic) | UNC6212 (Kme2) dissolved in organic solvents (e.g., DMSO, ethanol). | Labeled, sealed chemical-resistant bottle. | EHS Pickup for Solvent Recycling or Incineration. |
| Liquid Hazardous Waste (Aqueous) | UNC6212 (Kme2) in aqueous buffers (if not suitable for in-lab neutralization). | Labeled, sealed chemical-resistant bottle. | EHS Pickup for Aqueous Waste Treatment. |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of UNC6212 (Kme2).
Caption: Disposal workflow for UNC6212 (Kme2).
This comprehensive approach ensures that the disposal of UNC6212 (Kme2) is handled in a manner that prioritizes the safety of laboratory personnel and adheres to environmental regulations. Always defer to the specific guidance provided by your institution's EHS department.
References
Essential Safety and Operational Protocols for Handling UNC6212 (Kme2)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical guidance for the handling of UNC6212 (Kme2), a dimethyllysine (Kme2)-containing ligand. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on best practices for handling potentially hazardous, complex peptide-like molecules and chemical powders in a laboratory environment. These guidelines are intended to ensure the safety of all personnel and the integrity of the research.
Hazard Assessment and Personal Protective Equipment (PPE)
The specific hazards of UNC6212 (Kme2) have not been fully characterized. Therefore, it must be handled as a compound with unknown biological activity and potential for respiratory, skin, and eye irritation.[1] A thorough risk assessment should be conducted before commencing any work.[1]
Minimum Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended). | To protect against skin contact and potential irritation. Double-gloving provides an extra layer of safety.[1][2] |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact with airborne particles or splashes.[1][3] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | To minimize the risk of inhaling fine powder, especially when weighing or transferring the solid compound.[4] |
| Body Protection | A lab coat and closed-toe shoes. | To protect skin and clothing from contamination.[1][2] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical to maintain the stability of UNC6212 (Kme2) and prevent accidental exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the designated workspace, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including spill cleanup materials, readily available.
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transfer: All weighing and transfer of solid UNC6212 (Kme2) should be conducted in a fume hood to control potential dust and aerosols.[1] Use anti-static weighing techniques to minimize powder dispersion.[1]
-
Reconstitution: When preparing solutions, add the solvent to the solid UNC6212 (Kme2) slowly and gently swirl to dissolve. Avoid shaking to prevent aerosolization.[2]
-
Post-Handling: After use, decontaminate the work surface with an appropriate solvent.
-
PPE Doffing: Remove PPE in a manner that prevents cross-contamination.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing PPE.
Storage Conditions:
| Form | Storage Temperature | Additional Recommendations |
| Lyophilized Powder | -20°C for long-term storage. | Store in a tightly sealed container in a dry, dark environment to protect from moisture and light.[2][5] |
| Reconstituted Solution | -20°C for short-term storage; -80°C for long-term storage. | Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles.[2][5] |
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is mandatory for a safe laboratory environment.
Spill Response:
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For a small, contained spill of the powder, trained personnel with appropriate PPE may proceed with cleanup. For large or uncontained spills, or if there is a risk of airborne dust, evacuate the lab and contact the institutional safety office.
-
Cleanup of Powder Spills:
-
Decontamination: Clean the spill area with an appropriate solvent.
-
Waste Disposal: Dispose of all cleanup materials as chemical waste.[6]
Waste Disposal:
All waste containing UNC6212 (Kme2), including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as chemical waste in accordance with institutional and local regulations.[1] Do not dispose of this material in the regular trash or down the drain.[8][9] Collect all waste in clearly labeled, sealed containers.[10]
Disclaimer: The information provided in this document is intended as a guide for safe handling and is based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for UNC6212 (Kme2) was not available at the time of writing. Researchers are strongly encouraged to seek out a specific SDS from the supplier and to conduct a thorough risk assessment before handling this compound.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling UNC6212 (Kme2), highlighting critical safety checkpoints.
Caption: Workflow for safe handling of UNC6212 (Kme2).
References
- 1. biovera.com.au [biovera.com.au]
- 2. realpeptides.co [realpeptides.co]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. chemkleancorp.com [chemkleancorp.com]
- 7. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. Non-Hazardous | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
